TMI-1

Catalog No.
S545482
CAS No.
M.F
C17H22N2O5S2
M. Wt
398.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TMI-1

Product Name

TMI-1

IUPAC Name

(3S)-4-(4-but-2-ynoxyphenyl)sulfonyl-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide

Molecular Formula

C17H22N2O5S2

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C17H22N2O5S2/c1-4-5-11-24-13-6-8-14(9-7-13)26(22,23)19-10-12-25-17(2,3)15(19)16(20)18-21/h6-9,15,21H,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1

InChI Key

CVZIHNYAZLXRRS-HNNXBMFYSA-N

SMILES

CC#CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC(C2C(=O)NO)(C)C

solubility

Soluble in DMSO

Synonyms

4-((4-(2-butynyloxy)phenyl)sulfonyl)-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide, apratastat, TMI 005, TMI-005, TMI-1

Canonical SMILES

CC#CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC(C2C(=O)NO)(C)C

Isomeric SMILES

CC#CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC([C@@H]2C(=O)NO)(C)C

The exact mass of the compound (3S)-4-{[4-(But-2-ynyloxy)phenyl]sulfonyl}-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide is 398.1 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Detailed Analysis of TMI-1 (Thiomorpholin Hydroxamate) in Cancer

Author: Smolecule Technical Support Team. Date: February 2026

This compound represents a promising repositioning of a metalloproteinase inhibitor for oncology. The data below summarizes its cytotoxic activity and synergistic potential.

Aspect Experimental Findings
Cytotoxic Selectivity Highly selective for tumor cells at submicromolar range (ED~50~: 0.6 µM to 12.5 µM across 34/40 tumor cell lines). Non-malignant cells remained resistant even at high concentrations [1].
Efficacy in Models Active against triple-negative (TN) and ERBB2-overexpressing breast cancer cell lines. In vivo, 100 mg/kg/day in MMTV-ERBB2/neu mice induced tumor apoptosis and inhibited tumor development without adverse effects [1].
Synergistic Combinations Shows strong synergistic effects when combined with standard chemotherapies (docetaxel, doxorubicin) and the targeted therapy lapatinib [1].
Mechanism of Action Mediates selective tumor cell death through caspase-dependent apoptosis [1].

The proposed mechanism of action for TMI-1, based on the research findings, involves triggering caspase-dependent apoptosis selectively in tumor cells. The diagram below outlines this signaling pathway.

TMI1 This compound Caspases Caspase Activation TMI1->Caspases Activates Apoptosis Induces Apoptosis Caspases->Apoptosis

This compound induced apoptosis pathway

Experimental Protocols for this compound (Thiomorpholin Hydroxamate)

For researchers aiming to replicate or build upon these findings, here are the key methodologies related to the anti-cancer this compound.

  • Cell Viability and Survival Assays: The effect of this compound on cell survival was tested across a panel of breast tumor cell lines (luminal, basal, ERBB2-overexpressing) and compared to non-malignant cells [1] [2].
  • Cell Cycle and Apoptosis Analysis: Studies measured effects on the cell cycle and both extrinsic and intrinsic apoptotic pathways. Caspase dependence was confirmed using specific inhibitors like Z-VAD-FMK [1].
  • In Vivo Efficacy Studies: Transgenic MMTV-ERBB2/neu mice were treated with this compound at a dose of 100 mg/kg/day. Tumor apoptosis, occurrence, and development were monitored [1] [2].
  • Synergy Studies: The compound was associated with docetaxel, doxorubicin, and lapatinib to identify synergistic effects [1].

How to Proceed with Your Research

Given the different meanings of this compound, your next steps will depend on your specific research interest.

  • If you are focused on cancer therapeutics and drug development, the thiomorpholin hydroxamate compound is your primary target. The existing data strongly supports its potential, especially for aggressive breast cancer subtypes and in combination therapy.
  • If your work involves overcoming multidrug resistance in leukemia, the natural product TMI isoflavone could be a promising candidate for further investigation.
  • If your field is live-cell imaging and signal transduction, the Temporally Multiplexed Imaging technique offers a powerful new method for multiplexed analysis in single cells.

References

Experimental & Research Use Protocols

Author: Smolecule Technical Support Team. Date: February 2026

For laboratory research, TMI-1 is typically prepared as a stock solution in DMSO and can be administered in vitro to cells or in vivo to animal models.

In Vitro Assay Protocols
  • TNF-α Secretion Inhibition: Treat cells (e.g., Raw 264.7 or THP-1 human monocytes) with this compound (typically at IC₅₀ concentrations of 40-200 nM) for a pre-incubation period (e.g., 1-2 hours), followed by stimulation with bacterial Lipopolysaccharide (LPS) to induce TNF-α production. The level of TNF-α in the cell culture supernatant is then quantified using an ELISA kit to determine the inhibitory effect of this compound [1].
  • Cytotoxicity and Apoptosis Induction: To assess anti-tumor activity, treat cancer cell lines (e.g., triple-negative or ERBB2-overexpressing breast cancer cells) with this compound at concentrations in the micromolar range (e.g., 1-10 μM). Cell viability can be measured using assays like MTT or CellTiter-Glo. Apoptosis induction is specifically measured by assessing the activation of caspase-3/7 using a luminescent or fluorescent caspase activity assay [1] [2].
In Vivo Administration Protocols
  • Formulation: For oral administration (gavage), this compound can be suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution [2].
  • Dosing: In a mouse model of breast cancer, a dose of 100 mg/kg was administered orally and shown to induce tumor apoptosis and reduce tumor growth [1] [2]. For inhibiting LPS-induced TNF-α production in mice, an effective dose (ED₅₀) is reported to be 5 mg/kg [1].

Mechanism of Action and Signaling Pathway

This compound exerts its effects by dually inhibiting the disintegrin and metalloproteinase ADAM17 and various MMPs. The following diagram illustrates the core signaling pathway affected by this compound, leading to its observed biological outcomes.

G TMI1 This compound ADAM17 ADAM17/TACE TMI1->ADAM17 Inhibits MMPs Matrix Metalloproteinases (MMP1, MMP2, MMP9, etc.) TMI1->MMPs Inhibits proTNFa transmembrane pro-TNF-α ADAM17->proTNFa Cleaves solubleTNFa soluble TNF-α proTNFa->solubleTNFa Shedding TNFaPathway TNF-α Signaling Pathway (Inflammation, Cell Survival) solubleTNFa->TNFaPathway Activates Apoptosis Induction of Tumor Cell Apoptosis ECM Extracellular Matrix (ECM) Degradation MMPs->ECM Degrades Metastasis Tumor Invasion & Metastasis ECM->Metastasis Promotes

The diagram shows the core mechanism: by inhibiting ADAM17, this compound blocks the cleavage and release of soluble TNF-α, a key driver of inflammation [1] [2]. Simultaneously, its broad inhibition of MMPs hinders extracellular matrix degradation, a process tumors use to invade and metastasize [1]. The combined effect of reducing pro-survival inflammatory signals and limiting invasion pathways can lead to the induction of apoptosis (programmed cell death) in tumor cells [1] [2].

Chemical & Physical Properties

The table below lists the fundamental chemical and handling information for this compound necessary for experimental work.

Property Description
CAS Number 287403-39-8 [1] [2] [3]
Molecular Formula C₁₇H₂₂N₂O₅S₂ [1] [2] [3]
Molecular Weight 398.50 g/mol [2]
Appearance White to off-white solid powder [2]
Solubility ≥ 35 mg/mL in DMSO [1] [2]
Storage Powder: -20°C for 3 years; in solvent: -80°C for 6 months [2] [3]

References

Molecular Pharmacology & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

TMI-1 is a thiomorpholine hydroxamate compound that functions primarily as a metalloproteinase inhibitor [1]. Its core mechanism involves inhibiting the release of soluble TNF-α, a key pro-inflammatory cytokine.

The table below summarizes its primary enzyme targets and inhibitory concentrations (IC50):

Target Enzyme IC50 (Half-Maximal Inhibitory Concentration) Biological Consequence of Inhibition
TACE (ADAM17) 8.4 nM - 8.8 nM [2] Reduced shedding of soluble TNF-α and TNFR II [2].
MMP-13 3 nM [2] Inhibition of extracellular matrix degradation.
MMP-2 4.7 nM [2] Inhibition of extracellular matrix degradation.
MMP-9 12 nM [2] Inhibition of extracellular matrix degradation.
ADAM-TS-4 100 nM [2] Altered proteolysis of cartilage components.

The following diagram illustrates the core signaling pathway through which this compound exerts its anti-cancer and neuroprotective effects:

G This compound Core Mechanism: Inhibits TNF-α Release and Downstream Signaling TMI1 This compound TACE TACE/ADAM17 TMI1->TACE Inhibits Apoptosis Caspase-Dependent Apoptosis TMI1->Apoptosis Induces Protection Neuroprotection TMI1->Protection Induces TNF_alpha Soluble TNF-α Release TACE->TNF_alpha Promotes TNF_alpha->Apoptosis Potentiates TRPV1 TRPV1 Upregulation TNF_alpha->TRPV1 Potentiates InflammatoryCytokines Inflammatory Cytokines (IL-1β, IL-6) TNF_alpha->InflammatoryCytokines Stimulates Neurotoxicity Paclitaxel-Induced Neurotoxicity TRPV1->Neurotoxicity InflammatoryCytokines->Neurotoxicity

This compound inhibits TACE, blocking TNF-α release and its downstream effects.

Anti-Cancer Activity

This compound demonstrates tumor-selective cytotoxicity, effectively inducing apoptosis in cancer cells while showing significantly lower toxicity toward non-malignant cells [1].

In Vitro Anti-Proliferative and Pro-Apoptotic Effects

The table below summarizes the effects of this compound on various cancer cell lines:

Cell Line Cancer Type Effect of this compound (ED50/IC50 or Outcome)
BT-20 Breast Carcinoma ED50: 1.3 μM [2]
SUM149 Breast Carcinoma ED50: 1.5 μM [2]
MDA-MB-231 Breast Carcinoma ED50: 8.1 μM [2]
SK-BR-3 Breast Carcinoma (ERBB2+) ED50: 1.6 μM [2]
L226 Breast Carcinoma (Primary) ED50: 2.0 μM [2]
SUM149 Breast Carcinoma G0/G1 cell cycle arrest; Activation of Caspase-3/7/8/9 [2]
Multiple Lines Various Neoplasms Effective in 34 out of 40 tumor cell lines tested (ED50: 0.6 µM to 12.5 µM) [1]
In Vivo Efficacy
  • In a MMTV-ERBB2/neu transgenic mouse model of breast cancer, this compound (100 mg/kg/day, oral) significantly inhibited tumor occurrence and development and induced tumor apoptosis without reported adverse effects [1] [2].
  • This compound shows strong synergistic effects with conventional chemotherapeutic agents like docetaxel and doxorubicin, as well as with the ERBB2 inhibitor lapatinib [1].

Protection Against Chemotherapy-Induced Neurotoxicity

A key emerging application for this compound is mitigating paclitaxel-induced peripheral neuropathy (PIPN). The experimental workflow for investigating this effect in dorsal root ganglion (DRG) neuronal cells is shown below:

G Workflow: this compound Neuroprotection Study in DRG Neuronal Cells Start Culture Immortalized DRG Neuronal 50B11 Cells Diff Differentiate with Forskolin (FSK) Start->Diff Treat Apply Treatments Diff->Treat PAC Paclitaxel (PAC) (1, 10, 100 ng/mL) Treat->PAC TMI This compound + PAC (0.04, 0.4, 4 ng/mL) Treat->TMI Assay Perform Analyses PAC->Assay TMI->Assay Viability Cell Viability Assay Assay->Viability Neurite Neurite Growth Analysis (ImageJ) Assay->Neurite IF Immunofluorescence (IF) for TRPV1/βIII-tubulin Assay->IF Calcium Calcium Flow Cytometry & Imaging Assay->Calcium WB Western Blot Assay->WB PCR qRT-PCR Assay->PCR

In vitro workflow to assess this compound's protection against paclitaxel-induced neurotoxicity.

Key findings from this research include [3] [2]:

  • Preservation of Neuronal Morphology: this compound (4 ng/mL) counteracted PAC-induced degenerative changes, improving neurite outgrowth.
  • Modulation of TRPV1 Channel: this compound treatment reversed PAC-induced upregulation of TRPV1 protein and mRNA in a dose-dependent manner.
  • Reduction of Neuroinflammation: this compound significantly lowered mRNA levels of key inflammatory cytokines (TNF-α, IL-1β, IL-6).
  • Suppression of Key Signaling Pathways: Western Blot analysis showed this compound reduced expression of proteins in the PKC, PI3K, and NF-κB pathways.

Experimental Protocols

In Vitro Cell Viability and Cytotoxicity Assay

This protocol is used to determine the anti-proliferative effects of this compound [2]:

  • Cell Lines: Human breast cancer lines (e.g., SUM149) or other neoplasms.
  • Plating: Seed cells in 96-well plates at a density of 4 × 10⁴ cells per well.
  • Treatment: Expose cells to a concentration gradient of this compound (e.g., 0-20 μM) for 24-72 hours.
  • Viability Measurement: Use a kit like EZ-CYTOX. Add the reagent to each well, incubate, and measure the absorbance at 450 nm.
  • Data Analysis: Compare the absorbance of treated wells to untreated controls to calculate the percentage of viable cells and determine ED50 values.
In Vivo Efficacy in Breast Cancer Model

This protocol assesses this compound's effect on tumor growth and development in vivo [1] [2]:

  • Animal Model: Use transgenic FVB/N-Tg(MMTVneu)202Mul mice that develop ERBB2-driven mammary tumors.
  • Dosing: Administer this compound orally at 100 mg/kg daily for up to 30 days.
  • Control Group: Include a vehicle-treated control group.
  • Endpoint Measurements:
    • Monitor and score tumor occurrence (number of mice with tumors) and development (tumor volume or number).
    • Analyze tumors for apoptotic markers (e.g., via TUNEL assay) and proliferation indices.

Drug Repositioning and Development Profile

  • Original Design: this compound was initially designed as a metalloproteinase inhibitor for treating rheumatoid arthritis [1] [2].
  • Repositioning Potential: Evidence supports its repositioning for adverse-prognosis breast cancers (TN and ERBB2+), other neoplasms, and chemotherapy-induced neuropathy [1] [3].
  • Synergistic Potential: this compound has shown strong synergistic effects with standard chemotherapeutics, suggesting potential for combination therapy to enhance efficacy or reduce side effects [1].

Conclusion

This compound is a multifaceted investigational agent with a well-defined mechanism targeting TACE and metalloproteinases. Its tumor-selective cytotoxicity and neuroprotective properties make it a promising candidate for oncology and supportive care drug development. The compound's ability to be administered orally and its efficacy in multiple pre-clinical models further enhance its therapeutic potential. Future research should focus on advancing its clinical translation, particularly for combating aggressive cancers and mitigating chemotherapy-related neurotoxicity.

References

TMI-1: Core Chemical and Mechanistic Profile

Author: Smolecule Technical Support Team. Date: February 2026

TMI-1 was initially designed as an inhibitor of metalloproteinases. Its primary mechanism involves dual inhibition of Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase (ADAM) family enzymes, with a key target being ADAM17 (also known as TACE - TNF-α-converting enzyme) [1] [2].

By inhibiting TACE, this compound prevents the proteolytic cleavage and release of soluble TNF-α, a major pro-inflammatory cytokine [3]. This fundamental action is responsible for its effects in two distinct pathological contexts, summarized in the table below.

Table 1: Dual Mechanisms of Action of this compound

Application Context Primary Target Key Biological Effect Downstream Consequences
Cancer Therapy ADAM17 [1] Inhibits shedding of EGFR & ERBB2 ligands [1] Caspase-dependent apoptosis; Synergy with chemo drugs [1]
Neuroprotection (CIPN) TACE (ADAM17) [3] Suppresses soluble TNF-α secretion [3] Reduces TRPV1 overexpression & neuroinflammation [3]

The diagram below illustrates the signaling pathways through which this compound exerts these dual effects.

This compound acts on ADAM17 to trigger distinct therapeutic pathways in cancer and neuroprotection.

Experimental Evidence and Protocols

The efficacy of this compound has been demonstrated in various experimental models, from in vitro cell cultures to in vivo animal studies.

Anticancer Cytotoxicity Assays

Research has demonstrated this compound's potent and selective cytotoxicity against a broad range of tumor cells, including aggressive breast cancer subtypes (triple-negative and ERBB2-overexpressing), while sparing non-malignant cells [1] [2].

Table 2: Summary of Key Experimental Findings on this compound's Anticancer Effects

Experimental Model Treatment Conditions Key Findings & Quantitative Results
Panel of 40 Tumor Cell Lines [1] Varying concentrations of this compound ED₅₀ Range: 0.6 µM to 12.5 µM; Efficient in 34 out of 40 lines.
Non-Malignant Cells [1] High concentrations of this compound All non-malignant cells tested were resistant.
MMTV-ERBB2/neu Transgenic Mice [1] 100 mg/kg/day this compound Induced tumor apoptosis; inhibited tumor occurrence and development; no adverse effects.
Combination with Standard Therapies [1] This compound + Docetaxel, Doxorubicin, or Lapatinib Strong synergistic effect observed.

Detailed Methodology: Cell Viability and Cytotoxicity Assay

  • Cell Lines: Various human breast tumor cell lines (luminal, basal, ERBB2-overexpressing) and non-malignant control cells [1].
  • Treatment: Cells were treated with a range of this compound concentrations (e.g., ED₅₀ from 0.6 to 12.5 µM) for specified durations [1].
  • Viability Measurement: Cell viability, proliferation, and cytotoxicity were determined using a kit like the EZ-CYTOX assay. The assay measures the absorbance at 450 nm, with the fold-number of living cells compared to an untreated control [3] [1].
  • Apoptosis Analysis: To confirm caspase-dependent apoptosis, flow cytometry was performed using Annexin V and 7-AAD staining after treatment. Caspase inhibition was tested with the pan-caspase inhibitor Z-VAD-FMK [1].

The experimental workflow for these anticancer studies is summarized below.

G Start Cell Culture & Seeding (Various cancer & normal lines) Treat This compound Treatment (Dose range: ~0.6µM - 12.5µM) Start->Treat Measure Viability Assay (e.g., EZ-CYTOX, Absorbance at 450nm) Treat->Measure Analyze Advanced Analysis (Annexin V/7-AAD, Cell Cycle, Caspase Inhibition) Measure->Analyze

General workflow for assessing this compound's cytotoxic effects in vitro.

Neuroprotection in Chemotherapy-Induced Peripheral Neuropathy (CIPN)

A 2022 study revealed a protective role for this compound against paclitaxel (PAC)-induced neurotoxicity, suggesting a new application for this compound [3].

Detailed Methodology: Analysis in DRG Neuronal Cells

  • Cell Model: Immortalized dorsal root ganglion (DRG) neuronal 50B11 cells were cultured and differentiated using 75 µM forskolin before experimentation [3].
  • Drug Treatment: Differentiated cells were treated with PAC (1-100 ng/ml) alone or in combination with this compound (0.04-4 ng/ml, equivalent to 0.1-10 nM) [3].
  • Neurite Outgrowth: Cells were imaged, and neurite length was measured and analyzed using software like ImageJ in five randomly selected fields [3].
  • Molecular Analysis:
    • Protein Expression: TRPV1 and cytokine protein levels were analyzed by Western blotting and ELISA [3].
    • Calcium Influx: Intracellular calcium levels, a marker of neuronal excitability, were detected using a calcium detection kit and measured by flow cytometry and confocal microscopy [3].

The following diagram outlines this neuroprotection experimental protocol.

G Culture Culture & Differentiate 50B11 DRG Neurons (75 µM Forskolin) Expose Drug Exposure PAC (1-100 ng/ml) ± this compound (0.04-4 ng/ml) Culture->Expose Morphology Morphological Analysis (Neurite length via ImageJ) Expose->Morphology Mech Mechanistic Assays (Western Blot, ELISA, Ca²⁺ Flow Cytometry) Morphology->Mech

Experimental workflow for evaluating this compound's neuroprotective effects against paclitaxel-induced toxicity.

Conclusion and Future Perspectives

This compound is a repurposable compound with a unique dual function. Its ability to selectively induce apoptosis in tumor cells while protecting healthy neurons from chemotherapeutic damage positions it as a highly promising candidate for combination therapy regimens in oncology.

Future work will be crucial to:

  • Validate these findings in advanced pre-clinical models that more closely mimic human disease.
  • Further elucidate the precise molecular link between TACE inhibition and the induction of apoptosis in cancer cells.
  • Assess the pharmacokinetics and safety profile of this compound in higher organisms to guide potential clinical translation.

References

Comprehensive Literature Review: TMI-1 as a Novel Therapeutic for Chemotherapy-Induced Peripheral Neuropathy

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Clinical Relevance

TMI-1 (TNF-α-converting enzyme inhibitor) represents a promising therapeutic candidate for managing chemotherapy-induced peripheral neuropathy (CIPN), a debilitating side effect of paclitaxel chemotherapy that significantly impacts cancer patients' quality of life. As a selective TACE inhibitor, this compound specifically targets the proteolytic cleavage of transmembrane TNF-α into its soluble form, thereby modulating key inflammatory pathways involved in neuropathic pain development. The clinical relevance of this compound stems from the urgent need for effective CIPN treatments, as current options remain limited with only duloxetine showing modest efficacy in clinical studies [1] [2].

The therapeutic rationale for this compound investigation emerges from the well-established role of neuroinflammation in CIPN pathogenesis, particularly the central contribution of TNF-α in potentiating pain signaling through TRPV1 sensitization. Preclinical evidence suggests that this compound exhibits tumor-selective cytotoxicity against breast cancer and other neoplasms while demonstrating potential in rheumatoid arthritis models, indicating its multi-faceted therapeutic profile [1] [2]. This review systematically examines the mechanistic basis, experimental evidence, and therapeutic potential of this compound based on current scientific literature.

Experimental Findings and Quantitative Data

Neuroprotective Effects of this compound

The neuroprotective efficacy of this compound against paclitaxel-induced neurotoxicity has been demonstrated through comprehensive in vitro studies using immortalized dorsal root ganglion (DRG) neuronal cells (50B11 cells). Research findings consistently indicate that this compound co-administration significantly attenuates paclitaxel-induced neurotoxicity through multiple mechanisms, preserving neuronal integrity and function against chemotherapy-induced damage [1] [2].

Table 1: Neuroprotective Effects of this compound in Paclitaxel-Treated DRG Neuronal Cells

Experimental Parameter Paclitaxel Effect This compound Amelioration Measurement Method
Neurite Length Decreased Significant preservation ImageJ analysis of βIII-tubulin staining
TRPV1 Expression Upregulated Reversed to near-normal levels Immunofluorescence, Western blot
Inflammatory Cytokines Increased TNF-α, IL-1β, IL-6 Significant reduction ELISA quantification
Calcium Influx Enhanced Normalized Calcium flow cytometry
Cell Viability Reduced Improved at optimal concentrations EZ-CYTOX assay
Molecular Findings and Pathway Modulation

At the molecular level, this compound demonstrates profound effects on signaling pathways implicated in paclitaxel-induced neurotoxicity. The compound effectively counteracts paclitaxel-induced alterations in critical signaling molecules, restoring more balanced signaling environments conducive to neuronal survival and function [1] [2].

Table 2: Molecular Effects of this compound on Key Signaling Pathways

Signaling Pathway Paclitaxel-Induced Change This compound Effect Experimental Method
TRPV1 Expression Significant upregulation Dose-dependent reduction Western blot, qRT-PCR
Inflammatory Signaling Enhanced TNF-α, IL-1β, IL-6 secretion Significant suppression ELISA, qRT-PCR
Calcium Signaling Increased intracellular Ca²⁺ Normalization Ca²⁺ flow cytometry, imaging
PKC Pathway Activation Partial inhibition Western blot analysis
MAPK Signaling pERK, pJNK, pp38 activation Attenuation Phospho-specific Western blot

Experimental Design and Methodologies

Cell Culture and Treatment Protocols

The foundational experimental model for investigating this compound's effects utilized immortalized DRG neuronal cells (50B11 cells), derived from rat embryonic day 14.5 dorsal root ganglia. These cells underwent neuronal differentiation through treatment with 75 μM forskolin for 24 hours before drug exposures, creating a physiologically relevant system for neuropathy studies [1] [2].

  • Cell Culture Conditions: 50B11 cells were maintained in neurobasal medium supplemented with 10% FBS, 2% B27 supplement, 11 mM d-glucose, 0.2% l-glutamine, and 1% antimycotic antibiotics [1] [2].
  • Drug Treatment Protocol: Cells were treated with paclitaxel (1, 10, and 100 ng/ml) alone or in combination with this compound (0.04, 0.4, and 4 ng/ml, equivalent to 0.1, 1, and 10 nM) following neuronal differentiation [1] [2].
  • Viability Assessment: Cell viability was determined using the EZ-CYTOX cell viability assay kit, with absorbance measured at 450 nm after 24, 48, and 72 hours of treatment [1] [2].
Analytical Techniques and Assays

Comprehensive molecular analyses were employed to elucidate this compound's mechanisms of action, spanning from morphological assessments to detailed signaling pathway characterization:

  • Neurite Morphometry: Neurite growth was quantified from images captured using a Nikon E300 microscope, with five random fields per well analyzed at 100× magnification using ImageJ software [1] [2].
  • Immunofluorescence Staining: Cells were fixed with 2% paraformaldehyde, permeabilized with 0.01% Triton X-100, and incubated with primary antibodies against TRPV1 and βIII tubulin, followed by Alexa Fluor-conjugated secondary antibodies [1] [2].
  • Calcium Imaging: Intracellular calcium levels were detected using the EZCell Calcium Detection Kit, with fluorescence intensity measured by flow cytometry (minimum 10,000 events per sample) and confocal microscopy [1] [2].
  • Protein Analysis: Western blotting was performed for TRPV1, PKC, PI3K, NF-κB, pAKT, pERK, pJNK, and pp38, with band densities normalized to β-actin using ImageJ [1] [2].
  • Gene Expression: Total RNA was isolated using TRIzol reagent, reverse transcribed, and analyzed by quantitative RT-PCR using Brilliant III SYBR Green QPCR kit [1] [2].
  • Cytokine Measurement: TNF-α, IL-1β, and IL-6 levels were quantified by ELISA, providing precise measurement of inflammatory mediators [1] [2].

Mechanistic Pathways and Signaling Networks

This compound Mechanism of Action in Paclitaxel-Induced Neuropathy

The therapeutic mechanism of this compound involves multi-level modulation of paclitaxel-induced signaling pathways, with primary effects on TNF-α processing and subsequent neuroinflammatory cascades. The following diagram illustrates the core mechanistic pathway of this compound action:

G This compound Mechanism in Paclitaxel-Induced Neuropathy Paclitaxel Paclitaxel TNFSynthesis Transmembrane TNF-α Synthesis Paclitaxel->TNFSynthesis TACE TACE (ADAM17) TNF-α Converting Enzyme TNFSynthesis->TACE SolubleTNF Soluble TNF-α Release TACE->SolubleTNF Inflammation Neuroinflammation (TNF-α, IL-1β, IL-6) SolubleTNF->Inflammation TRPV1 TRPV1 Upregulation & Sensitization Inflammation->TRPV1 Calcium Calcium Influx TRPV1->Calcium Neurotoxicity Neuronal Damage & Neuropathy Calcium->Neurotoxicity TMI1 This compound TMI1->TACE Inhibits

This compound inhibits TACE enzyme, blocking soluble TNF-α release and subsequent neuroinflammatory cascade in paclitaxel-induced neuropathy.

Intracellular Signaling Pathway Modulation

Beyond primary TNF-α inhibition, this compound influences downstream signaling networks that contribute to its neuroprotective effects. The compound modulates multiple interconnected pathways that collectively determine neuronal survival and function:

G This compound Effects on Intracellular Signaling Pathways TMI1 This compound TNF Reduced TNF-α Signaling TMI1->TNF TRPV1Down TRPV1 Downregulation TNF->TRPV1Down PKC PKC Pathway Modulation TNF->PKC PI3K PI3K/AKT Pathway TNF->PI3K MAPK MAPK Signaling (pERK, pJNK, pp38) TNF->MAPK NFkB NF-κB Activation TNF->NFkB Calcium Calcium Homeostasis TRPV1Down->Calcium PKC->Calcium Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Reduces Neuroprotection Neuronal Protection & Reduced Neuropathy Cytokines->Neuroprotection Calcium->Neuroprotection

This compound modulates multiple intracellular signaling pathways including PKC, PI3K/AKT, MAPK, and NF-κB, collectively contributing to neuroprotection.

Experimental Workflow for this compound Investigation

The systematic approach used to evaluate this compound's efficacy encompassed multiple experimental techniques ranging from cellular assessments to molecular analyses:

G Experimental Workflow for this compound Neuroprotection Study Start 50B11 DRG Cell Culture Diff Neuronal Differentiation with Forskolin (75μM, 24h) Start->Diff Treatment Drug Treatment: Paclitaxel ± this compound Diff->Treatment Viability Cell Viability Assay (EZ-CYTOX) Treatment->Viability Morphology Neurite Morphology (ImageJ Analysis) Treatment->Morphology IF Immunofluorescence (TRPV1, βIII-tubulin) Treatment->IF Calcium Calcium Imaging & Flow Cytometry Treatment->Calcium Western Western Blotting (Signaling Proteins) Treatment->Western PCR qRT-PCR (Gene Expression) Treatment->PCR ELISA ELISA (Cytokine Measurement) Treatment->ELISA Analysis Data Integration & Mechanism Elucidation Viability->Analysis Morphology->Analysis IF->Analysis Calcium->Analysis Western->Analysis PCR->Analysis ELISA->Analysis

Comprehensive experimental workflow used to investigate this compound's neuroprotective effects, incorporating cellular, molecular, and functional analyses.

Therapeutic Implications and Future Research Directions

The experimental evidence positions This compound as a promising therapeutic candidate for preventing and treating paclitaxel-induced peripheral neuropathy, addressing a significant unmet clinical need in oncology supportive care. The multi-faceted mechanism of this compound, simultaneously targeting inflammatory signaling and neuronal sensitization pathways, provides a rational therapeutic approach against CIPN's complex pathophysiology [1] [2].

Clinical Translation Potential

The pathway-based therapeutic approach exemplified by this compound aligns with emerging paradigms in drug development that emphasize network pharmacology over single-target strategies. Research indicates that drugs frequently exert their effects through action on biological pathways rather than individual targets, which may be particularly relevant for complex conditions like neuropathy that involve multiple interconnected pathological processes [3]. This perspective is supported by evidence that pathway-based drug repurposing cases (DREBIOP) demonstrate distinct characteristics compared to target-based approaches (DREGE), including association with a higher number of biological pathways and significantly different gene-disease association patterns [3].

The therapeutic rationale for this compound is further strengthened by the established role of cAMP signaling pathways in neuronal function and pain processing. While not directly investigated in the this compound studies, cAMP serves as a key second messenger regulating numerous cellular functions including cell growth, differentiation, gene transcription, and protein expression [4]. The cAMP signaling pathway intersects with inflammatory processes and represents a potential point of convergence for this compound's effects, suggesting additional layers of mechanistic complexity worthy of future investigation.

Research Gaps and Future Directions

Despite promising preclinical results, several research gaps must be addressed to advance this compound toward clinical application:

  • In Vivo Validation: Current evidence is limited to in vitro models; animal studies are needed to confirm efficacy in whole-organism contexts.
  • Dose Optimization: Comprehensive pharmacokinetic and dose-response studies are required to establish therapeutic windows.
  • Combination Strategies: Potential synergies with existing CIPN management approaches like duloxetine warrant investigation.
  • Long-Term Effects: Chronic toxicity and extended-duration efficacy studies are necessary for clinical translation.
  • Biomarker Development: Identification of predictive biomarkers for patient stratification would enhance precision medicine applications.

Future research should prioritize translational studies that bridge the gap between mechanistic understanding and clinical application, potentially positioning this compound as a first-in-class TACE inhibitor for chemotherapy-induced neurotoxicity.

Conclusion

References

TMI-1: Core Mechanisms and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

TMI-1 is a thiomorpholine hydroxamate compound originally designed as an inhibitor of metalloproteinases. Research has revealed its potential in two distinct therapeutic areas:

  • As a Cancer Therapeutic: this compound demonstrates tumor-selective cytotoxicity, inducing caspase-dependent apoptosis in a wide range of cancer cells, including triple-negative and ERBB2-overexpressing breast cancers, while sparing non-malignant cells [1]. It shows strong synergistic effects when combined with docetaxel, doxorubicin, and lapatinib [1].
  • As a Neuroprotective Agent: In models of chemotherapy-induced peripheral neuropathy (CIPN), this compound protects against paclitaxel-induced neurotoxicity in dorsal root ganglion (DRG) neurons by inhibiting the TNF-α-converting enzyme (TACE), thereby suppressing inflammatory signaling and reversing the upregulation of TRPV1 receptors [2].

Detailed Experimental Protocols

The following methodologies are central to the foundational studies on this compound.

In Vitro Model of Paclitaxel-Induced Neuropathy [2]

This protocol assesses the neuroprotective effects of this compound.

  • Cell Culture: Immortalized rat DRG neuronal 50B11 cells are cultured in neurobasal medium supplemented with 10% FBS, 2% B27, 11 mM d-glucose, 0.2% l-glutamine, and 1% antibiotic-antimycotic.
  • Neuronal Differentiation: Cells are differentiated using 75 µM forskolin before experimentation.
  • Drug Treatment:
    • Paclitaxel (PAC): Applied at concentrations of 1, 10, and 100 ng/ml to induce neurotoxicity.
    • This compound Co-treatment: Applied alongside PAC at concentrations of 0.04, 0.4, and 4 ng/ml (equivalent to 0.1, 1, and 10 nM).
  • Key Outcome Measures:
    • Cell Viability: Measured using a tetrazolium salt-based (EZ-CYTOX) assay.
    • Neurite Growth: Images from five random microscope fields are analyzed with ImageJ software.
    • Protein & Gene Expression: TRPV1, inflammatory cytokines (TNF-α, IL-1β, IL-6), and signaling molecules (PKC, PI3K, NF-κB, pAKT, pERK) are analyzed by Western blotting and quantitative RT-PCR.
    • Cytokine Secretion: TNF-α levels are quantified by ELISA.
    • Calcium Influx: Intracellular calcium levels, a marker of neuronal excitability, are detected using flow cytometry and calcium imaging kits.
Profiling Tumor-Selective Cytotoxicity [1]

This protocol characterizes the anti-cancer properties of this compound.

  • Cell Lines: Efficacy is tested across a panel of human breast tumor cell lines (luminal, basal, ERBB2-overexpressing) and a murine mammary tumor cell line (TgNeu27). Effects on non-malignant cells are used to establish selectivity.
  • Drug Treatment & Analysis:
    • Cell Survival & ED₅₀: Dose-response curves are generated. This compound was effective in 34 out of 40 tumor cell lines of various origins, with ED₅₀ values ranging from 0.6 µM to 12.5 µM [1].
    • Cell Cycle & Apoptosis: Analyzed using flow cytometry (e.g., annexin V/7-AAD staining). The role of caspases is confirmed using pan-caspase inhibitors like Z-VAD-FMK.
    • Synergy Studies: this compound is combined with standard chemotherapies (docetaxel, doxorubicin) and targeted therapies (lapatinib), and synergy is quantified.
  • In Vivo Efficacy: Transgenic MMTV-ERBB2/neu mice are treated with this compound (100 mg/kg/day) to evaluate its effect on tumor apoptosis and occurrence.

Experimental Workflow and Signaling Pathways

The following diagrams, created with Graphviz, illustrate the experimental workflows and mechanistic pathways described in the research.

cluster_assays Key Outcome Measures start Culture & Differentiate 50B11 DRG Neurons pac Treat with Paclitaxel (PAC) start->pac cotreat Co-treat with this compound pac->cotreat assays Perform Outcome Assays cotreat->assays a1 Cell Viability Assay assays->a1 a2 Neurite Growth Analysis assays->a2 a3 Protein/RNA Expression (Western Blot, qRT-PCR) assays->a3 a4 Cytokine Secretion (ELISA) assays->a4 a5 Calcium Influx Measurement assays->a5

Experimental workflow for evaluating this compound's neuroprotective effects.

pac2 Paclitaxel (PAC) tace TACE (ADAM17) pac2->tace Induces tnfa sTNF-α Secretion tace->tnfa Releases signaling Inflammatory Signaling (PKC, PI3K, NF-κB) tnfa->signaling Activates trpv1 TRPV1 Upregulation signaling->trpv1 Causes neuro Neuronal Hyperexcitability & Neurotoxicity trpv1->neuro Leads to tmi1 This compound tmi1->tace Inhibits

This compound inhibits paclitaxel-induced neurotoxicity by blocking TACE and TNF-α signaling.

Summary of Quantitative Data

The table below consolidates key quantitative findings from the foundational studies.

Experimental Model This compound Concentration Key Quantitative Findings Source

| In Vitro Neuroprotection (DRG 50B11 cells) | 0.04, 0.4, 4 ng/ml (0.1, 1, 10 nM) | Reversed PAC-induced neurite retraction; ↓ TRPV1 protein/gene expression; ↓ inflammatory cytokines (TNF-α, IL-1β, IL-6). | [2] | | In Vitro Cytotoxicity (Panel of 40 tumor cell lines) | ED₅₀: 0.6 µM to 12.5 µM | Selective cytotoxicity to malignant (including triple-negative breast cancer) over non-malignant cells; induced caspase-dependent apoptosis. | [1] | | In Vivo Efficacy (MMTV-ERBB2/neu mouse model) | 100 mg/kg/day | Induced tumor apoptosis; inhibited mammary gland tumor occurrence and development with no reported adverse effects. | [1] | | Drug Synergy Studies (Breast cancer cell lines) | Sub-ED₅₀ concentrations | Strong synergistic effect observed in combination with docetaxel, doxorubicin, and lapatinib. | [1] |

Key Insights for Research and Development

The foundational studies position this compound as a promising multi-target agent. Its ability to simultaneously target tumor cell viability and mitigate a major chemotherapy side effect (CIPN) presents a unique therapeutic value proposition [2] [1]. For researchers, exploring the differential mechanisms—how this compound induces apoptosis in cancer cells while protecting neurons—is a critical area for further investigation. The synergistic effects with standard chemotherapies also suggest potential for combination therapies that could lower required doses of more toxic drugs.

References

Temporally Multiplexed Imaging (TMI)

Author: Smolecule Technical Support Team. Date: February 2026

is an advanced microscopy technique that allows for the simultaneous imaging of multiple dynamic molecular signals within a single living cell [1]. It overcomes the traditional limitation of fluorescent microscopes, which can typically only distinguish 2-3 signals at a time based on color. TMI achieves this by using fluorescent proteins with unique "clocklike" on/off blinking patterns, instead of relying solely on color differences [1].

The core principle involves capturing a brief movie (a few seconds long) of the fluorescence fluctuations in a cell expressing these different reporters. The resulting fluorescence trace at each pixel is a mixture of the signals. Computational unmixing then decomposes this mixed signal into a weighted sum of the known, pre-recorded fluctuation traces of each fluorophore. The weight for each fluorophore's trace represents the amplitude of its corresponding cellular signal [1].

TMI Fluorophore Characteristics

The table below summarizes key fluorescent proteins used in a six-signal TMI experiment, highlighting their distinct off-switching kinetics which enable signal separation [1].

Fluorescent Protein Primary Characteristic for TMI
Dronpa Distinct, slow off-switching kinetics [1]
rsFastLime Distinct, fast off-switching kinetics [1]
rsGreenF-Enhancer Distinct off-switching kinetics [1]
Skylan62A Engineered variant with kinetics between rsFastLime and Dronpa [1]
rsEGFP2-Enhancer Off-switching kinetics between rsGreen-F-E and rsFastLime [1]
YFP Serves as a non-switching, always-on control [1]

Experimental Workflow for TMI

The following diagram outlines the key steps in a TMI experiment, from preparation to final analysis.

TMI_Workflow cluster_1 Pre-Experiment Calibration cluster_2 Main Experiment Cell Preparation Cell Preparation Reference Data\nAcquisition Reference Data Acquisition Cell Preparation->Reference Data\nAcquisition  Express Reporters Sample Imaging Sample Imaging Reference Data\nAcquisition->Sample Imaging Computational\nUnmixing Computational Unmixing Sample Imaging->Computational\nUnmixing  Mixed Fluorescence Trace Sample Imaging->Computational\nUnmixing Data Analysis Data Analysis Computational\nUnmixing->Data Analysis  Signal Amplitudes Computational\nUnmixing->Data Analysis

Diagram 1: The core workflow of a TMI experiment, from sample preparation to data analysis.

Key Applications in Biological Research

The power of TMI lies in its ability to reveal complex interactions within cellular signaling networks that are invisible when signals are measured in separate cells [1].

  • Mapping Kinase Network Topologies: TMI has been used to analyze the context-dependent relationships between Protein Kinase A (PKA) and various Mitogen-Activated Protein Kinases (MAPKs), such as ERK, JNK, and P38. These interactions can change based on cellular stimuli, and TMI allows researchers to see how these key signaling molecules drive or suppress each other's activity in real-time within the same cell [1].
  • Visualizing Multiplexed Signaling Data: The diagram below illustrates how TMI data can reveal the relationships between different kinase activities in individual cells.

TMI_Signaling Cellular Stimulus Cellular Stimulus PKA PKA Cellular Stimulus->PKA ERK ERK PKA->ERK  Drives/Suppresses JNK JNK PKA->JNK  Drives/Suppresses P38 P38 PKA->P38  Drives/Suppresses

Diagram 2: TMI can decipher how a stimulus affects PKA's interaction with other kinases like ERK, JNK, and P38.

References

Core Principles and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

TMI-1 was initially developed as a dual inhibitor of metalloproteinases (MMPs and ADAMs) for rheumatoid arthritis [1]. Its repositioning for oncology revealed a tumor-selective cytotoxic action that triggers programmed cell death in cancer cells while sparing normal cells [1].

The primary mechanism involves the induction of caspase-dependent apoptosis via both intrinsic and extrinsic pathways [1] [2]. Treatment with this compound activates key executioner caspases (Caspase-3 and Caspase-7) and initiator caspases (Caspase-8 and Caspase-9), leading to cancer cell death [3]. The compound also increases intracellular levels of reactive oxygen species (ROS), contributing to cell death initiation [3].

Quantitative Profiling of this compound

The tables below summarize key quantitative data from scientific studies on this compound's activity [1] [2].

Table 1: In Vitro Enzyme Inhibition Profile of this compound

Target Enzyme IC₅₀ (nM) Experimental Context
TACE (ADAM17) 8.4 - 8.8 nM Human TACE expressed in CHO cells
MMP-13 3 nM In vitro enzyme assay
MMP-2 4.7 nM In vitro enzyme assay
MMP-9 12 nM In vitro enzyme assay
MMP-1 6.6 nM In vitro enzyme assay
MMP-7 26 nM In vitro enzyme assay
MMP-14 26 nM In vitro enzyme assay
ADAM-TS-4 100 nM In vitro enzyme assay

Table 2: Cellular and In Vivo Efficacy of this compound

Model Type Measured Effect / IC₅₀ / ED₅₀ Outcome
Cellular (Human Whole Blood) TNF-α secretion inhibition (IC₅₀ = 300 nM) Suppression of inflammatory cytokine [2]
Cellular (Breast Cancer lines) Proliferation inhibition (ED₅₀ = 0.6 - 12.5 µM) Selective cytotoxicity across 34/40 tumor cell lines [1]
In Vivo (MMTV-ERBB2/neu mice) Tumor growth (100 mg/kg/day, oral) Inhibited tumor occurrence and development; induced apoptosis [1]
In Vivo (Arthritis mouse model) Disease severity (50 mg/kg, twice daily, oral) Reduced disease severity in therapeutic and preventive models [2]

Key Experimental Protocols

To evaluate this compound's anti-cancer properties, researchers used several standard assays [1] [2]:

  • Cell Cytotoxicity/Proliferation Assay: Cells are treated with a range of this compound concentrations for 5 days. Cell viability is measured using methods like MTS assay to calculate ED₅₀ values [3].
  • Apoptosis Analysis by Flow Cytometry: After 48 hours of this compound treatment, cells are stained with Annexin V and 7-AAD. The percentage of cells in early and late apoptosis is quantified using flow cytometry [3].
  • Caspase Activity Assay: Caspase-3/7 activity is measured using luminescent substrates. This compound treatment increases luminescence, indicating caspase activation [3].
  • Cell Cycle Analysis: Following 48 hours of treatment, cells are fixed, stained with propidium iodide, and analyzed by flow cytometry to determine the distribution of cells in different cell cycle phases [3].
  • In Vivo Efficacy Studies: Transgenic mice prone to developing breast tumors are treated orally with this compound. Tumor volume, occurrence, and apoptosis markers in tumor tissue are monitored over time [1].

This compound Induced Apoptotic Signaling Pathway

The following diagram illustrates the cascade of events triggered by this compound in cancer cells, as identified in the studies [1] [2].

G TMI1 This compound UnknownMech Unknown Selective Trigger TMI1->UnknownMech ROS Increased ROS UnknownMech->ROS Caspase8 Caspase-8 Activation UnknownMech->Caspase8 Caspase9 Caspase-9 Activation ROS->Caspase9 Caspase3_7 Caspase-3/7 Activation Caspase8->Caspase3_7 Caspase9->Caspase3_7 Apoptosis Apoptosis (Cell Death) Caspase3_7->Apoptosis

This compound induces apoptosis via caspase activation and ROS generation.

Experimental Workflow for Evaluating this compound

This flowchart outlines a consolidated experimental workflow from cellular studies to in vivo validation [1] [2].

G Start In Vitro Profiling CellAssay Cell Viability & ED₅₀ Assay Start->CellAssay MechStudy Mechanism of Action Studies CellAssay->MechStudy InVivo In Vivo Validation (Mouse Models) MechStudy->InVivo Result Data on Tumor Growth & Apoptosis InVivo->Result

Workflow for evaluating this compound efficacy from cells to animal models.

Future Research and Conclusion

This compound represents a promising repositioned drug candidate with a unique profile of tumor-selective cytotoxicity and broad efficacy across multiple cancer cell lines [1]. Its ability to induce caspase-dependent apoptosis and synergize with standard chemotherapies like docetaxel and doxorubicin enhances its potential utility in oncology [1].

Key research needs for clinical translation include:

  • Elucidating the precise molecular target responsible for its selective cancer cell killing.
  • Further investigation into its efficacy against cancer stem cells.
  • Conducting comprehensive toxicology and pharmacokinetic studies to define a safe dosing window in humans.

References

Biological Activities & Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

TMI-1 functions primarily as a potent, broad-spectrum inhibitor of several metalloproteinases. It induces caspase-dependent apoptosis in cancer cells and demonstrates high selectivity for tumor cells over non-malignant ones [1] [2].

  • Primary Molecular Targets: this compound inhibits TACE (TNF-α Converting Enzyme, also known as ADAM17) and various Matrix Metalloproteinases (MMPs), disrupting key signaling pathways involved in cancer growth and inflammation [2].
  • Induction of Apoptosis: In breast cancer cells, this compound treatment activates caspase-3, -7, -8, and -9, increases ROS production, and causes cell cycle arrest in the G0/G1 phase [3].
  • Selective Cytotoxicity: A key feature of this compound is its ability to kill a wide range of cancer cell lines while sparing non-malignant cells, even at high concentrations [1].

Quantitative Profiling of this compound

The tables below summarize key quantitative data from biochemical and cellular studies.

Table 1: Inhibitory Activity (IC50) of this compound Against Key Enzymes [2]

Target Enzyme IC50 (nM)
TACE (ADAM17) 8.8 nM
MMP-13 3 nM
MMP-2 4.7 nM
MMP-9 12 nM
MMP-1 6.6 nM
ADAM-TS-4 100 nM

Table 2: Anti-proliferative Activity (ED50) of this compound in Breast Cancer Cell Lines [1] [2]

Cell Line Cancer Type ED50 (μM)
BT-20 Basal/Triple-Negative 1.3
SUM149 Basal/Triple-Negative 1.5
SK-BR-3 ERBB2-Overexpressing 1.6
L226 ERBB2-Overexpressing 2.0
MDA-MB-231 Basal/Triple-Negative 8.1

Table 3: In Vivo Efficacy of this compound in Mouse Models [1] [2]

Disease Model Dose & Route Regimen Key Outcome
Breast Cancer (MMTV-ERBB2/neu) 100 mg/kg, oral Daily for 30 days Inhibited tumor occurrence and growth, induced apoptosis.
Collagen-Induced Arthritis 50 mg/kg, oral Twice daily for 14-17 days Reduced disease severity.
Pharmacokinetics (Balb/CJ mice) 50 mg/kg, oral Single dose AUC: 1484 ng•h/mL; C~max~: 3 µM; t~1/2~: 1.68 h; Bioavailability: 39%

Key Experimental Protocols

The efficacy of this compound has been validated through several standard experimental assays.

  • Cell Viability and Proliferation Assay (MTT/XTT): Breast cancer cells are seeded and treated with a dose range of this compound (e.g., 0-20 μM) for 5 days. Cell viability is measured daily using colorimetric assays like MTT or XTT [2].
  • Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry) Cells treated with this compound (0-20 μM) for 48 hours are stained with Annexin V and Propidium Iodide (PI) to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations [2].
  • Caspase Activity Assay: Following this compound treatment, caspase activity is measured using luminescent or fluorescent substrates specific for caspases-3, -7, -8, and -9 [2].
  • Cell Cycle Analysis (PI Staining by Flow Cytometry): Treated cells are fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different cell cycle phases (G0/G1, S, G2/M) [2].
  • In Vivo Tumor Growth Inhibition: Transgenic MMTV-ERBB2/neu mice are treated with this compound (e.g., 100 mg/kg/day orally). Tumor volume is monitored, and after sacrifice, tumors are analyzed for apoptosis markers (e.g., TUNEL assay) and proliferation indices [1].

Research Applications & Synergies

This compound shows promise in several research contexts, both alone and in combination with other agents.

  • Cancer Therapy Repositioning: this compound is effective against aggressive breast cancer subtypes, including triple-negative and ERBB2-overexpressing cancers, and shows broad efficacy across 34 out of 40 tested human tumor cell lines [1].
  • Synergistic Drug Combinations: this compound has a strong synergistic effect with standard chemotherapeutics like docetaxel and doxorubicin, as well as with the targeted therapy lapatinib [1].
  • Neurotoxicity Mitigation: this compound reverses TRPV1 upregulation and lowers levels of inflammatory factors (TNF-α, IL-1β, IL-6) in nerve cells, protecting against paclitaxel-induced neuropathic pain [2].

Signaling Pathway Visualization

The diagram below illustrates the core mechanism by which this compound selectively induces apoptosis in cancer cells.

G TMI1 This compound MMPs MMPs (MMP-1, MMP-2, etc.) TMI1->MMPs ADAM17 ADAM17 (TACE) TMI1->ADAM17 ROS ROS Generation TMI1->ROS SurvivalSignals Inhibition of Pro-Survival Signals ADAM17->SurvivalSignals Caspase8 Caspase-8 Activation SurvivalSignals->Caspase8 Mitochondria Mitochondrial Pathway Caspase8->Mitochondria Caspase37 Caspase-3/7 Activation Caspase8->Caspase37 direct Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis ROS->Mitochondria

This compound induces cancer cell apoptosis via caspase activation and ROS generation.

Conclusion

This compound represents a promising repositioned drug candidate with a unique tumor-selective cytotoxic profile. Its ability to target multiple mechanisms and synergize with existing therapies warrants further investigation for treating aggressive cancers.

References

Targets and Biological Activities

Author: Smolecule Technical Support Team. Date: February 2026

TMI-1 is a potent inhibitor of several enzymes from the metalloproteinase family. The table below lists its reported half-maximal inhibitory concentration (IC₅₀) values for various targets, which measure a compound's potency.

Target IC₅₀ Value Description
TACE (ADAM17) 8.4 - 8.8 nM [1] Primary target; inhibits release of TNF-α [2] [1].
MMP-13 3 nM [1] Collagenase 3 [1].
MMP-2 4.7 nM [1] Gelatinase A [1].
MMP-9 12 nM [1] Gelatinase B [1].
MMP-7 26 nM [1] Matrilysin [1].
ADAM-TS-4 100 nM [1] A disintegrin and metalloproteinase with thrombospondin motifs 4 [1].

Its activity translates to specific cellular and physiological effects:

  • Inhibition of TNF-α Secretion: Effectively suppresses LPS-induced TNF-α production in human primary monocytes and human whole blood [3] [1].
  • Anti-Arthritic Activity: Significantly reduces disease severity in mouse models of collagen-induced arthritis [1].
  • Impact on Lipoproteins: Alters pro-atherogenic lipoprotein profiles but does not affect the progression of early atherosclerotic lesions [1].

Experimental Protocols

For researchers looking to work with this compound, here are key methodologies from published studies.

Cell Viability and Proliferation Assay (Cancer Research)

This protocol measures the anti-proliferative effects of this compound on cancer cell lines [4] [1].

  • Cell Lines: Human breast cancer cells (e.g., SUM149, MDA-MB-231) [4] [1].
  • Dosing: Treat cells with this compound across a concentration range (e.g., 0-20 μM) [1].
  • Incubation Time: 5 days [1].
  • Result Measurement: Use a cell viability assay kit; calculate ED₅₀ values, which for this compound ranged from 1.3 μM to 8.1 μM in various breast cancer cell lines [4] [1].
Apoptosis Analysis

This protocol confirms the induction of caspase-dependent apoptosis [4] [1].

  • Cell Line: SUM149 breast cancer cells [1].
  • Dosing: Treat cells with this compound (e.g., 0, 1.25, 5, 10, 20 μM) [1].
  • Incubation Time: 48 hours [1].
  • Result Measurement: Use assays to detect the activation of caspases (Caspase-3, -7, -8, -9) and increased ROS production [4] [1].
Neurite Outgrowth and Neurotoxicity Assay

This protocol assesses the protective effect of this compound against paclitaxel-induced neurotoxicity [4].

  • Cell Line: 50B11 immortalized dorsal root ganglion (DRG) neuronal cells [4].
  • Differentiation: Differentiate cells using 75 μM forskolin [4].
  • Induction of Neurotoxicity: Co-treat with paclitaxel (1-100 ng/mL) [4].
  • Intervention: Administer this compound (0.04-4 ng/mL) alongside paclitaxel [4].
  • Incubation Time: 24 hours [4].
  • Result Measurement: Image neurons and measure neurite length using image analysis software (e.g., ImageJ). This compound was shown to improve neurite growth and reverse paclitaxel-induced damage [4].

Mechanism of Action Diagrams

To visualize the key mechanisms of this compound, the following diagrams were generated using Graphviz's DOT language.

Cancer Cell Apoptosis Pathway

TMI1_Cancer_Pathway This compound Induces Cancer Cell Apoptosis TMI1 This compound Apoptosis Induces Caspase-Dependent Apoptosis TMI1->Apoptosis CycleArrest Cell Cycle Arrest (G0/G1) TMI1->CycleArrest ROS Increased ROS Production TMI1->ROS Caspases Activation of Caspase-3, -7, -8, -9 Apoptosis->Caspases

This compound triggers apoptosis, cell cycle arrest, and ROS in cancer cells.

Neuroprotection Pathway

TMI1_Neuro_Protection This compound Protects Against Neurotoxicity TMI1 This compound InhibitTACE Inhibits TACE/ADAM17 TMI1->InhibitTACE ReduceTNF Reduces TNF-α, IL-1β, IL-6 InhibitTACE->ReduceTNF DownstreamSig Suppresses PKC/PI3K/NF-κB ReduceTNF->DownstreamSig TRPV1 Reverses TRPV1 Upregulation DownstreamSig->TRPV1 Outcome Protects from Paclitaxel Neurotoxicity TRPV1->Outcome

This compound inhibits TACE, reducing inflammation and TRPV1 to protect neurons.

This compound is a compelling multi-target agent. Its dual capacity to selectively target cancer cells while protecting healthy neurons makes it a valuable compound for further research and development.

References

TMI-1 Core Characteristics and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary functions, mechanisms, and origins of TMI-1:

Feature Description

| Primary Known Functions | 1. Tumor-selective cytotoxic agent [1] 2. Inhibitor of TNF-α-converting enzyme (TACE/ADAM17) [2] | | Molecular Background | Originally designed as a dual inhibitor of MMP and ADAM metalloproteinases for rheumatoid arthritis [1]. | | Core Mechanism in Cancer | Induces caspase-dependent apoptosis in tumor cells while sparing non-malignant cells, even at high concentrations [1]. Synergizes with docetaxel, doxorubicin, and lapatinib [1]. | | Core Mechanism in Neuroprotection | Protects against paclitaxel-induced neurotoxicity in dorsal root ganglion (DRG) neuronal cells by suppressing TRPV1 upregulation and reducing inflammatory cytokines (TNF-α, IL-1β, IL-6) [2]. |

Quantitative Efficacy Data

This compound's efficacy has been quantified in various experimental models, as summarized below:

Experimental Model This compound Dosage/Concentration Key Reported Outcomes
In Vitro (Broad Tumor Panel) [1] ED50: 0.6 µM to 12.5 µM Efficient in 34 out of 40 tumor cell lines of various origins.
In Vivo (MMTV-ERBB2/neu mice) [1] 100 mg/kg/day Induced tumor apoptosis, inhibited mammary gland tumor occurrence and development. No adverse effects were noted.
In Vitro (Paclitaxel-induced neurotoxicity) [2] 0.04, 0.4, and 4 ng/mL (approx. 0.1, 1, and 10 nM) Showed a protective, dose-dependent effect on neurite length and reduced inflammatory signaling.
In Vitro (Cytokine & Protein Shedding) [3] 0.5 µM to 10 µM Effectively inhibited the shedding of sL-selectin in T-cells and was used in cytokine quantification protocols.

Detailed Experimental Protocols

Here are the methodologies for key experiments investigating this compound's effects.

Protocol 1: Assessing Cancer Cell Cytotoxicity and Synergy [1]
  • Cell Culture: Luminal, basal, and ERBB2-overexpressing breast tumor cell lines are cultivated per standard recommendations.
  • Treatment:
    • Cells are treated with this compound across a sub-micromolar range to establish dose-response curves.
    • For synergy studies, this compound is combined with chemotherapeutic agents like docetaxel or doxorubicin, or the targeted therapy lapatinib.
  • Analysis:
    • Cell Viability: Measured using assays like MTT or WST.
    • Apoptosis: Analyzed via Annexin V/7-AAD staining and flow cytometry. Caspase dependence is confirmed using pan-caspase inhibitors like Z-VAD-FMK.
    • Cell Cycle: Assessed by flow cytometry after propidium iodide staining.
Protocol 2: Investigating Protection Against Chemotherapy-Induced Neuropathy [2]
  • Cell Culture: Immortalized DRG neuronal 50B11 cells are cultured and differentiated using forskolin.
  • Treatment: Differentiated cells are treated with paclitaxel (PAC) alone or in combination with this compound.
  • Analysis:
    • Neurite Growth: Cells are imaged, and neurite length is quantified using image analysis software (e.g., ImageJ).
    • Protein Expression: TRPV1 and cytokine levels are analyzed by Western Blotting and ELISA, respectively.
    • Calcium Influx: TRPV1 functional activity is measured via calcium flow cytometry and imaging.
    • Cell Viability: Determined using a tetrazolium salt-based (EZ-CYTOX) assay.
Protocol 3: Inhibiting Soluble L-Selectin Shedding [3]
  • Cell Preparation: CD4+ T cell blasts are generated and purified from mice.
  • Treatment:
    • Cells are pre-incubated with this compound or vehicle control (DMSO).
    • Shedding is stimulated using CCL21 or PMA.
  • Analysis: The concentration of soluble L-selectin released into the supernatant is quantified using a specific ELISA kit.

Potential Therapeutic Applications

Research indicates this compound has potential in several therapeutic areas:

  • Oncology: For treating aggressive breast cancers (triple-negative and ERBB2-overexpressing) and other neoplasms, both as a single agent and in combination therapy [1].
  • Managing Chemotherapy Side Effects: As a protective agent against paclitaxel-induced peripheral neuropathy (PIPN) [2].
  • Inflammatory and Autoimmune Diseases: Its TACE inhibitory activity is relevant for conditions like rheumatoid arthritis [2]. ADAM17 also plays a role in inflammatory processes like those in COVID-19, suggesting broader potential [4].

Mechanism of Action Visualizations

The following diagrams illustrate the core mechanisms of this compound using Graphviz.

This compound's Anticancer and Anti-Neuropathy Mechanisms

G cluster_cancer Anticancer Action cluster_neuro Anti-Neuropathy Action TMI1 This compound Apoptosis Caspase-Dependent Apoptosis TMI1->Apoptosis Induces Synergy Synergistic Effect TMI1->Synergy  Exhibits Docetaxel Docetaxel Synergy->Docetaxel With Doxorubicin Doxorubicin Synergy->Doxorubicin With Lapatinib Lapatinib Synergy->Lapatinib With TMI1_neuro This compound ADAM17 Inhibits ADAM17 TMI1_neuro->ADAM17 TNFa Reduces TNF-α Shedding ADAM17->TNFa TRPV1 Reverses TRPV1 Upregulation TNFa->TRPV1 Prevents Neuroprotection Neurite Protection TRPV1->Neuroprotection

Diagram illustrating this compound's dual mechanisms: inducing apoptosis in cancer cells and protecting neurons by inhibiting ADAM17/TNF-α/TRPV1 pathway.

Experimental Workflow for Neuroprotection Studies

G Start Culture 50B11 DRG Cells A Differentiate with Forskolin Start->A B Apply Treatments: PAC, PAC+this compound A->B C Conduct Analyses B->C Analysis1 Neurite Growth (ImageJ) C->Analysis1 Analysis2 Protein Level (Western Blot, ELISA) C->Analysis2 Analysis3 Calcium Influx (Flow Cytometry) C->Analysis3 Analysis4 Cell Viability (Assay Kit) C->Analysis4

Workflow for evaluating this compound's protective effects against paclitaxel-induced neurotoxicity in DRG neuronal cells.

References

TMI-1 Application Notes: A Research Overview

Author: Smolecule Technical Support Team. Date: February 2026

TMI-1 is a potent inhibitor of TNF-α-Converting Enzyme (TACE), also known as ADAM17. It prevents the proteolytic release of soluble TNF-α, a key driver of neuroinflammation. Recent research has explored its therapeutic potential in mitigating chemotherapy-induced peripheral neuropathy (CIPN) [1].

Mechanism of Action in Paclitaxel-Induced Neurotoxicity: Paclitaxel chemotherapy leads to an increase in inflammatory cytokines and upregulates the TRPV1 ion channel in dorsal root ganglion (DRG) neurons, contributing to neuropathic pain. TNF-α further potentiates TRPV1 activity. This compound intervenes by inhibiting TACE, which reduces the levels of soluble TNF-α and other inflammatory cytokines. This action helps reverse the paclitaxel-induced upregulation of TRPV1, thereby displaying a protective effect against neurotoxicity [1].

Summary of Experimental Data

The key quantitative data from the study is summarized in the table below for easy comparison.

Experimental Aspect Details
Cell Line 50B11 cells (immortalized rat dorsal root ganglion neurons) [1]
Neuronal Differentiation Agent Forskolin (75 µM) [1]
Paclitaxel (PAC) Treatment Concentrations 1, 10, 100 ng/ml [1]
This compound Treatment Concentrations 0.04, 0.4, 4 ng/ml (equivalent to 0.1, 1, 10 nM) [1]

| Key Measured Outcomes | • Cell viability • Neurite length • TRPV1 protein & gene expression • Inflammatory cytokine (TNF-α, IL-1β, IL-6) levels [1] |

Detailed Experimental Protocols

Below are the methodologies for the key experiments cited in the research [1].

1. Cell Culture and Drug Treatment

  • Cell Line: 50B11 DRG neuronal cells.
  • Culture Medium: Neurobasal medium supplemented with 10% FBS, 2% B27, 11 mM d-glucose, 0.2% L-glutamine, and 1% antibiotic-antimycotic.
  • Differentiation: Cells are differentiated using 75 µM forskolin before experimentation.
  • Treatment: Cells are treated with paclitaxel (PAC) alone or in combination with this compound at the specified concentrations.

2. Cell Viability Assay

  • Tool: EZ-CYTOX kit.
  • Procedure: Seed cells in a 96-well plate. After treatment with PAC and this compound for 24, 48, and 72 hours, add the water-soluble tetrazolium salt reagent to each well. Incubate and measure the absorbance at 450 nm. Cell viability is expressed as a fold-change compared to the untreated control.

3. Analysis of Neurite Growth

  • Imaging: Capture images of five random fields per well at 100x magnification using a microscope.
  • Analysis: Use ImageJ software to measure and quantify neurite length from the captured images.

4. Immunofluorescence for TRPV1

  • Procedure: Culture cells on collagen-coated coverslips. Fix with 2% paraformaldehyde, permeabilize with 0.01% Triton X-100, and block with 10% FBS.
  • Staining: Incubate with primary antibodies (TRPV1 and βIII-tubulin) overnight at 4°C, followed by incubation with fluorescent secondary antibodies (Alexa Fluor 488 and 647). Mount with an antifade reagent containing DAPI.
  • Visualization: Image using a laser-scanning confocal microscope.

5. Intracellular Calcium Measurement

  • Flow Cytometry: Detach treated cells and load with a calcium-sensitive fluorescent dye. Analyze fluorescence intensity via flow cytometry, counting a minimum of 10,000 events per sample.
  • Calcium Imaging: Load cells plated in a 6-well plate with the calcium indicator. Observe and image the stained cells under a confocal microscope.

6. Protein Expression Analysis by Western Blot

  • Protein Extraction: Lyse cells using ice-cold lysis buffer with phosphatase inhibitors.
  • Process: Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane. Block the membrane and incubate with primary antibodies (e.g., TRPV1, PKC, PI3K, NF-κB, pAKT, pERK) overnight, followed by an HRP-conjugated secondary antibody.
  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band densities using ImageJ software, normalizing to β-actin.

7. Gene Expression Analysis by qRT-PCR

  • RNA Isolation: Extract total RNA using TRIzol reagent.
  • cDNA Synthesis: Reverse transcribe RNA into cDNA.
  • qPCR: Perform quantitative PCR using a SYBR Green kit. Analyze the data to determine the relative expression levels of target genes.

8. Cytokine Quantification by ELISA

  • Method: Use commercial ELISA kits to quantify the levels of secreted cytokines like TNF-α, IL-1β, and IL-6 in the cell culture supernatant, following the manufacturer's protocol.

Workflow and Signaling Pathway Concepts

While the exact visual layout and full pathway details are not specified in the paper, the core workflow and logical relationships can be conceptualized as follows. These diagrams are generated based on the described mechanisms and experimental procedures [1].

G Start Start: Paclitaxel (PAC) Treatment Effect1 Upregulation of TRPV1 Ion Channel Start->Effect1 Effect2 Increased Inflammatory Cytokines (TNF-α, IL-1β, IL-6) Start->Effect2 Result Protective Effect: Normalized TRPV1 and Neurite Growth Effect1->Result Reversed Process TACE/ADAM17 Activity (Cleaves pro-TNF-α) Effect2->Process Stimulates Outcome Reduced Soluble TNF-α and Neuroinflammation Process->Outcome Inhibit This compound Intervention (TACE Inhibitor) Inhibit->Process Inhibits Outcome->Result

Diagram 1: This flowchart illustrates the core experimental workflow and logical relationship of components in the this compound study, from paclitaxel treatment to the protective effect mediated by this compound.

G PAC Paclitaxel (PAC) TNF Membrane-bound pro-TNF-α PAC->TNF Induces TRPV1 TRPV1 Upregulation & Sensitization PAC->TRPV1 Directly Upregulates? TACE TACE/ADAM17 TNF->TACE Substrate for solTNF Soluble TNF-α TACE->solTNF Releases solTNF->TRPV1 Potentiates Neurotox Neurotoxicity TRPV1->Neurotox TMI1 This compound TMI1->TACE Inhibits

Diagram 2: This diagram shows the proposed signaling pathway through which this compound exerts its protective effect. Paclitaxel induces the release of soluble TNF-α via TACE, which potentiates TRPV1 activity. This compound inhibits TACE, breaking this cycle.

A Guide to Further Research

The information and protocols provided here serve as a strong foundation. To build upon it for creating comprehensive application notes, you may need to:

  • Consult Specialized Databases: The complete signaling pathways and protein interactions can often be found in specialized resources like KEGG PATHWAY, Reactome, or PubMed Central.
  • Review Related Literature: Examining other research papers on TACE inhibitors or paclitaxel-induced neuropathy could provide more detailed mechanistic insights and alternative visualizations of the pathways.

References

Application Notes: TMI-1 as a Novel Anti-Cancer Agent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction TMI-1 was originally designed as an inhibitor of metalloproteinases (MMPs and ADAMs) for rheumatoid arthritis [1]. However, high-throughput screening revealed its unexpected, potent, and selective cytotoxic activity against tumor cells, leading to its investigation as a repositionable drug for cancer treatment [1]. Its action is particularly relevant for aggressive breast cancer subtypes, including triple-negative (TN) and ERBB2-overexpressing cancers, but it also shows efficacy against a broad panel of tumor cell lines from various origins [1].

Key Characteristics The table below summarizes the core quantitative findings from the initial study [1].

Parameter Finding
Chemical Class Thiomorpholine hydroxamate
Original Indication Rheumatoid arthritis (Metalloproteinase inhibitor)
Repositioned Indication Cancer therapy (Breast cancer, etc.)
Selectivity Selective cytotoxicity for tumor cells over non-malignant cells
Efficacy Range (Cell Lines) Effective in 34 out of 40 human tumor cell lines
ED₅₀ Range 0.6 µM to 12.5 µM
Key Mechanism Induction of caspase-dependent apoptosis
In Vivo Efficacy Inhibited tumor occurrence & development in MMTV-ERBB2/neu mice
In Vivo Dosage 100 mg/kg/day
Synergistic Partners Docetaxel, Doxorubicin, Lapatinib

Detailed Experimental Protocols

The following protocols are adapted from the methodologies used in the foundational study to characterize this compound's anti-cancer effects [1].

Protocol 1: Cell Viability and Selectivity Assay

This protocol assesses the cytotoxic effect of this compound on both malignant and non-malignant cells.

  • Objective: To determine the ED₅₀ of this compound and confirm its selective toxicity toward tumor cells.
  • Materials:
    • Cell Lines: A panel of luminal, basal, and ERBB2-overexpressing breast tumor cell lines (e.g., L226, murine TgNeu27). Include non-malignant control cells (e.g., primary mammary epithelial cells).
    • Reagents: this compound compound, cell culture media, MTS or WST-1 cell viability assay kit.
  • Procedure:
    • Seed cells in 96-well plates at a density of 3-5 x 10³ cells/well and allow to adhere overnight.
    • Treat cells with a concentration gradient of this compound (e.g., 0.1 µM to 50 µM) for 72 hours. Include a DMSO vehicle control.
    • Following incubation, add MTS reagent according to the manufacturer's instructions and incubate for 1-4 hours.
    • Measure the absorbance at 490 nm using a microplate reader.
    • Calculate the percentage of cell viability relative to the vehicle control. The ED₅₀ is the concentration that reduces cell viability by 50%.
Protocol 2: Analysis of Apoptosis by Flow Cytometry

This protocol detects the induction of apoptosis, a key mechanism of this compound action.

  • Objective: To quantify early and late apoptotic cells after this compound treatment.
  • Materials:
    • Reagents: Annexin V-FITC, 7-AAD (7-Aminoactinomycin D), binding buffer, Z-VAD-FMK (pan-caspase inhibitor, for mechanistic validation).
  • Procedure:
    • Treat tumor cells (e.g., TN or ERBB2-overexpressing lines) with this compound at its ED₅₀ and 2x ED₅₀ for 24-48 hours. A pre-treatment with 20 µM Z-VAD-FMK for 1 hour can confirm caspase dependence.
    • Harvest cells (both adherent and floating), wash with cold PBS, and resuspend in 1X binding buffer.
    • Stain cells with Annexin V-FITC and 7-AAD for 15 minutes in the dark at room temperature.
    • Analyze stained cells immediately using a flow cytometer.
    • Gating Strategy: Annexin V+/7-AAD- (early apoptosis); Annexin V+/7-AAD+ (late apoptosis). The percentage of cells in these quadrates indicates the level of apoptosis.
Protocol 3: Cell Cycle Analysis

This protocol determines if this compound induces cell cycle arrest.

  • Objective: To analyze the distribution of cells in different cell cycle phases post-TMI-1 treatment.
  • Materials:
    • Reagents: Propidium Iodide (PI) staining solution (PI, RNase A, Triton X-100 in PBS).
  • Procedure:
    • Treat and harvest cells as in Protocol 2.
    • Fix cells in 70% ice-cold ethanol for at least 2 hours at -20°C.
    • Wash cells with PBS and resuspend in PI staining solution.
    • Incubate for 30 minutes at room temperature in the dark.
    • Analyze DNA content using a flow cytometer. Use software to model the cell cycle phase distribution (G0/G1, S, G2/M).
Protocol 4: Cancer Stem Cell (CSC) Sphere Formation Assay

This protocol evaluates the effect of this compound on the self-renewing capacity of cancer stem cells.

  • Objective: To test this compound efficacy against the therapy-resistant CSC compartment.
  • Materials:
    • Reagents: Serum-free MammoCult medium, hydrocortisone, heparin.
  • Procedure:
    • Seed single cells in ultra-low attachment plates in MammoCult medium.
    • Treat cells with this compound (at submicromolar concentrations) or vehicle control.
    • Culture for 7-10 days, refreshing the medium and compound every 3-4 days.
    • Count the number of mammospheres (spherical structures >50 µm in diameter) under a microscope. A reduction in sphere number indicates activity against CSCs.
Protocol 5: In Vivo Efficacy Study in Mouse Model

This protocol tests this compound's anti-tumor activity in a live animal model.

  • Objective: To evaluate the impact of this compound on tumor growth and apoptosis in vivo.
  • Materials:
    • Animals: Transgenic MMTV-ERBB2/neu female mice.
    • Formulation: Prepare this compound in a suitable vehicle for daily administration.
  • Procedure:
    • Randomize mice into control and treatment groups when the first tumors palpate.
    • Administer this compound intraperitoneally at 100 mg/kg/day. The control group receives vehicle only.
    • Monitor tumor volume (using calipers) and overall animal health daily.
    • After a set period (e.g., 30 days) or when reaching endpoint criteria, euthanize animals and harvest tumors.
    • Analyze tumors by TUNEL assay to quantify apoptosis and by immunohistochemistry for proliferation markers (e.g., Ki-67).

Signaling Pathway and Experimental Workflow

The diagram below illustrates the proposed mechanism of this compound action and a core workflow for assessing its activity.

cluster_apoptosis Caspase-Dependent Apoptosis cluster_assays Key Experimental Readouts TMI1 This compound Treatment Caspases Activation of Caspase Cascade TMI1->Caspases Apoptosis Tumor Cell Apoptosis Caspases->Apoptosis Viability Cell Viability ↓ (ED₅₀) Apoptosis->Viability FCM Flow Cytometry: Annexin V+/7-AAD+ Apoptosis->FCM CSC CSC Sphere Formation ↓ Apoptosis->CSC InVivo In Vivo Tumor Growth Inhibition Apoptosis->InVivo

Important Notes for Researchers

  • Metalloproteinase Inhibition: While this compound was designed to inhibit MMPs and ADAMs, its selective cytotoxic action is noted as "unexpected" and distinct from other inhibitors in its class (e.g., Marimastat, Batimastat). The direct link between enzyme inhibition and apoptosis requires further investigation [1].
  • Synergy Studies: For combination therapy experiments, use the standard Chou-Talalay method to calculate the Combination Index (CI) to confirm whether the effect of this compound with docetaxel, doxorubicin, or lapatinib is additive, synergistic, or antagonistic [1].

Reference and Further Research

The primary source for these notes and protocols is:

  • Journal Article: Tumor Selective Cytotoxic Action of a Thiomorpholin... (2012). PLoS ONE 7(9): e43409. Available at: PMC3445597 [1].

References

Comprehensive Research Application Note: TMI-1 as a TNF-α-Converting Enzyme (TACE) Inhibitor in Biomedical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TMI-1 and Its Research Significance

This compound is a potent, orally bioavailable small molecule inhibitor that primarily targets ADAM17 (TACE) and exhibits cross-reactivity with several matrix metalloproteinases (MMPs) [1]. This thiomorpholin hydroxamate compound has gained significant attention in preclinical research due to its ability to selectively suppress the proteolytic cleavage and release of soluble tumor necrosis factor-alpha (TNF-α), a pivotal pro-inflammatory cytokine implicated in numerous pathological conditions [2] [1]. The compound demonstrates a favorable pharmacological profile with tumor-selective cytotoxic action against breast cancer cells and has shown promising efficacy in experimental models of rheumatoid arthritis and chemotherapy-induced peripheral neuropathy (CIPN) [2] [1].

The molecular characterization of this compound reveals a well-defined inhibitory spectrum, with particular potency against MMP-13 (IC50 = 3 nM), MMP-2 (IC50 = 4.7 nM), MMP-1 (IC50 = 6.6 nM), and ADAM17/TACE (IC50 = 8.4 nM) [1]. This unique inhibition profile positions this compound as a valuable research tool for delineating the pathophysiological roles of TACE-mediated shedding of TNF-α and other membrane-anchored proteins, while also helping researchers understand the complex interplay between cytokine release and matrix remodeling in disease progression.

Table 1: Fundamental Characteristics of this compound

Property Specification
Chemical Name (3S)-4-[[4-(2-Butyn-1-yloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-3-thiomorpholinecarboxamide
Molecular Formula C₁₇H₂₂N₂O₅S₂
Molecular Weight 398.49 g/mol
Purity ≥98%
Solubility 100 mM in DMSO, 20 mM in ethanol
Storage Conditions -20°C
CAS Number 287403-39-8

Mechanism of Action and Signaling Pathway Modulation

This compound exerts its primary research effects through specific inhibition of ADAM17/TACE, the key enzyme responsible for converting membrane-bound pro-TNF-α into its soluble, biologically active form [2] [1]. This molecular intervention has cascading effects on downstream inflammatory signaling networks, making this compound particularly valuable for studying TNF-α-mediated pathological processes. In experimental models of paclitaxel-induced neurotoxicity, this compound treatment effectively reversed the upregulation of TRPV1 (Transient Receptor Potential Vanilloid 1) expression in dorsal root ganglion neurons, suggesting a crucial mechanistic link between TNF-α signaling and neuronal sensitization pathways [2].

The compound's mechanism extends beyond simple TNF-α suppression to include modulation of multiple inflammatory mediators. Research demonstrates that this compound significantly decreases levels of interleukin-1β (IL-1β) and interleukin-6 (IL-6) in neuronal cells exposed to paclitaxel, indicating broad effects on the neuroinflammatory cascade [2]. Additionally, this compound has been shown to influence critical intracellular signaling pathways, including the PI3K/AKT and MAPK modules, which are implicated in both inflammatory responses and cancer progression [2]. The ability to simultaneously target multiple aspects of these interconnected signaling networks makes this compound a versatile tool for investigating complex disease mechanisms.

G PAC Paclitaxel (PAC) Treatment InflammatoryCascade Inflammatory Cascade Activation PAC->InflammatoryCascade proTNFalpha membrane-bound pro-TNF-α InflammatoryCascade->proTNFalpha solubleTNFalpha soluble TNF-α Release proTNFalpha->solubleTNFalpha ADAM17/TACE Cleavage TRPV1 TRPV1 Upregulation solubleTNFalpha->TRPV1 Protection Neuronal Protection Reduced Neurotoxicity solubleTNFalpha->Protection Reduced Neuroinflammation Neuroinflammation & Neuronal Damage TRPV1->Neuroinflammation TRPV1->Protection Reversed TMI1 This compound Intervention (ADAM17/TACE Inhibition) TMI1->solubleTNFalpha Inhibits

Figure 1: this compound Mechanism of Action in Paclitaxel-Induced Neurotoxicity - this compound inhibits ADAM17/TACE, preventing TNF-α release and TRPV1 upregulation, ultimately reducing neuroinflammation and neuronal damage.

Research Applications and Experimental Findings

Chemotherapy-Induced Peripheral Neuropathy (CIPN)

The most extensively documented application of this compound in current research involves modeling and intervening in paclitaxel-induced peripheral neuropathy (PIPN). In a comprehensive 2022 study using immortalized dorsal root ganglion (50B11) neuronal cells, this compound demonstrated significant protective effects against paclitaxel-induced neurotoxicity [2]. The research established that co-treatment with this compound (at concentrations of 0.04, 0.4, and 4 ng/ml) effectively preserved neurite architecture and mitigated the degenerative morphological changes typically induced by paclitaxel exposure. These protective effects were mediated through substantial reductions in inflammatory cytokines, with this compound treatment suppressing PAC-induced elevations of TNF-α, IL-1β, and IL-6 at both protein and transcript levels [2].

The implications of these findings extend beyond basic research into potential therapeutic applications. The demonstrated ability of this compound to normalize TRPV1 expression—a channel protein critically involved in pain signaling—suggests its utility as a research tool for investigating nociceptive pathways and developing novel analgesic strategies [2]. Furthermore, the dose-dependent nature of this compound's protective effects provides researchers with a adjustable experimental system for probing the relationship between TNF-α signaling intensity and neuronal damage progression.

Table 2: this compound Efficacy in Paclitaxel-Induced Neurotoxicity Models

Experimental Parameter Paclitaxel Effect This compound Intervention (4 ng/ml) Assessment Method
Neurite Length Significant reduction Partial restoration ImageJ analysis of βIII-tubulin staining
TRPV1 Expression Marked upregulation Reversal towards baseline Immunofluorescence, Western blot
TNF-α Secretion Substantial increase Significant suppression ELISA
IL-1β & IL-6 Levels Elevated Notable reduction Quantitative RT-PCR
Intracellular Calcium Dysregulated Improved homeostasis Calcium flow cytometry
Oncology Research Applications

Beyond neuroinflammatory research, this compound has demonstrated considerable utility in cancer biology investigations, particularly in breast cancer models. The compound exhibits selective cytotoxicity against tumor cells and cancer stem cells in vitro, inducing apoptosis in breast cancer xenograft models [1]. This tumor-selective toxic action appears to stem from its dual targeting of TACE and specific MMPs, effectively disrupting critical tumor-stroma interactions and potentially impairing metastatic processes. The orally bioavailable nature of this compound enhances its practicality for in vivo cancer studies, allowing researchers to investigate sustained TACE/MMP inhibition on tumor progression and metastasis in animal models [1].

The compound's well-characterized inhibitory profile against multiple MMPs makes it particularly valuable for studying tumor microenvironment remodeling, angiogenesis, and invasion mechanisms. Research utilizing this compound has helped elucidate the functional relationships between cytokine signaling and extracellular matrix degradation in cancer progression. Furthermore, this compound's capacity to modulate HIF-2α-CD44 interactions in perinecrotic and perivascular glioma cells highlights its potential application in glioma research, particularly in investigating hypoxic responses and cancer cell adaptation mechanisms [1].

Detailed Experimental Protocols

In Vitro Neurotoxicity Protection Assay

This protocol outlines the methodology for evaluating this compound's protective effects against paclitaxel-induced neurotoxicity in dorsal root ganglion neuronal cells (50B11 line), adapted from established research procedures [2].

Materials and Reagents:

  • 50B11 immortalized DRG neuronal cells (rat origin, embryonic day 14.5)
  • Neurobasal medium supplemented with 10% FBS, 2% B27, 11 mM d-glucose, 0.2% l-glutamine, and 1% antimycotic antibiotics
  • Paclitaxel (research grade, prepare stock solution in appropriate vehicle)
  • This compound (≥98% purity, prepare stock solutions in DMSO or ethanol per solubility specifications)
  • Forskolin (75 μM for neuronal differentiation)
  • Collagen-coated culture plates and coverslips
  • Fixation and permeabilization buffers

Procedure:

  • Cell Culture and Differentiation:

    • Plate 50B11 cells at appropriate densities (4×10⁴ cells/well for 96-well plates; adjust accordingly for other formats) and allow 24 hours for attachment.
    • Replace standard culture medium with serum-free medium containing 75 μM forskolin to induce neuronal differentiation.
    • Maintain differentiation conditions for 24-48 hours, monitoring neurite outgrowth.
  • Experimental Treatment:

    • Prepare fresh treatment media containing:
      • Vehicle control (base medium with equivalent vehicle concentration)
      • Paclitaxel alone (1, 10, and 100 ng/ml)
      • Paclitaxel (1, 10, and 100 ng/ml) + this compound (0.04, 0.4, and 4 ng/ml)
    • Apply treatments to differentiated 50B11 cells for 24-72 hours based on experimental objectives.
  • Assessment Methods:

    • Cell Viability: Use EZ-CYTOX or similar viability assay per manufacturer's instructions. Measure absorbance at 450 nm.
    • Neurite Morphometry: Capture images using phase-contrast microscopy (5 random fields per well at 100× magnification). Analyze neurite length using ImageJ with appropriate neurite tracing algorithms.
    • Immunofluorescence: Fix cells with 2% paraformaldehyde, permeabilize with 0.01% Triton X-100, block with 10% FBS, and incubate with primary antibodies (TRPV1, βIII-tubulin) overnight at 4°C. Use appropriate Alexa Fluor-conjugated secondary antibodies and image with confocal microscopy.
    • Calcium Imaging: Load cells with calcium-sensitive fluorescent dyes following kit instructions (e.g., EZCell Calcium Detection Kit). Measure fluorescence intensity changes via flow cytometry or live-cell imaging.

G Start Plate 50B11 Cells (4×10⁴ cells/well) Differentiate Neuronal Differentiation with 75μM Forskolin (24-48 hours) Start->Differentiate Treat Apply Experimental Conditions: - PAC (1-100 ng/ml) - this compound (0.04-4 ng/ml) (24-72 hours) Differentiate->Treat Analyze Downstream Analyses Treat->Analyze Viability Cell Viability Assay Analyze->Viability Morphology Neurite Morphometry ImageJ Analysis Analyze->Morphology IF Immunofluorescence TRPV1/βIII-tubulin Analyze->IF Calcium Calcium Imaging Flow Cytometry Analyze->Calcium Molecular Molecular Analyses (Western Blot, qPCR) Analyze->Molecular

Figure 2: Experimental Workflow for this compound Neuroprotection Assay - Step-by-step protocol for evaluating this compound effects against paclitaxel-induced neurotoxicity in DRG neurons.

Molecular Analyses for Mechanism Elucidation

Protein Analysis by Western Blotting:

  • Protein Extraction: Harvest cells in ice-cold lysis buffer (PRO-PREP or equivalent) supplemented with phosphatase inhibitor cocktail III. For nuclear-cytoplasmic fractionation, use hypotonic buffer followed by saline buffer extraction.
  • Separation and Transfer: Separate protein lysates (20-40 μg per lane) by SDS-PAGE and electroblot onto nitrocellulose membranes.
  • Immunodetection: Probe membranes with primary antibodies against targets of interest (TRPV1, PKC, PI3K, NF-κB, pAKT, pERK, pJNK, pp38). Use appropriate HRP-conjugated secondary antibodies and visualize with enhanced chemiluminescence.
  • Quantification: Normalize band densities to β-actin using ImageJ software.

Gene Expression Analysis by Quantitative RT-PCR:

  • RNA Isolation: Extract total RNA using TRIzol reagent according to manufacturer's protocol. Determine RNA concentration and quality using spectrophotometry.
  • cDNA Synthesis: Reverse transcribe RNA (1-2 μg) using Maxime RT PreMix or equivalent system.
  • qPCR Amplification: Perform quantitative PCR using Brilliant III SYBR Green QPCR kit with target-specific primers for TNF-α, IL-1β, IL-6, TRPV1, and appropriate housekeeping genes.
  • Data Analysis: Calculate relative expression using the 2^(-ΔΔCt) method with normalization to housekeeping genes.

Cytokine Quantification by ELISA:

  • Collect cell culture supernatants following experimental treatments.
  • Perform TNF-α, IL-1β, and IL-6 measurements using commercially available ELISA kits according to manufacturer's instructions.

Practical Considerations and Technical Notes

Solution Preparation and Storage
  • This compound Stock Solutions: Prepare concentrated stock solutions in DMSO (100 mM) or ethanol (20 mM) following solubility specifications [1]. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
  • Working Solutions: Dilute stock solutions in appropriate culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% to maintain cell viability.
  • Paclitaxel Solutions: Prepare paclitaxel stock solution according to manufacturer's recommendations and dilute to working concentrations (1-100 ng/ml) in culture medium.
Experimental Design Optimization
  • Dose-Response Relationships: Include a comprehensive range of this compound concentrations (0.04-4 ng/ml) to establish dose-dependent effects [2].
  • Time Course Considerations: The protective effects of this compound against paclitaxel-induced neurotoxicity are time-dependent, with optimal outcomes observed with co-treatment or pre-treatment regimens.
  • Appropriate Controls: Always include vehicle controls (equivalent DMSO/ethanol concentrations), paclitaxel-only treatments, and this compound-only conditions to distinguish specific effects from non-specific toxicity.
Data Interpretation Guidelines
  • Morphological Assessments: When quantifying neurite outgrowth, establish clear criteria for neurite identification and use automated analysis where possible to minimize observer bias.
  • Calcium Signaling Data: Interpret calcium flux measurements in the context of overall neuronal health, as paclitaxel-induced mitochondrial dysfunction can indirectly affect calcium homeostasis.
  • Inflammatory Markers: Consider the temporal dynamics of cytokine expression, as TNF-α typically shows earlier elevation compared to IL-1β and IL-6 in this model system.

Table 3: Troubleshooting Common Experimental Issues

Problem Potential Causes Recommended Solutions
Poor this compound efficacy Improper stock solution preparation Verify stock concentration using spectrophotometry; prepare fresh solutions
High background in immunofluorescence Inadequate blocking or antibody concentration Optimize blocking conditions; titrate antibodies
Variable neurite outgrowth Inconsistent differentiation Standardize forskolin concentration and differentiation duration
Elevated control cell death Solvent toxicity Ensure final DMSO concentration ≤0.1%
Inconsistent Western blot results Protein degradation or incomplete transfer Use fresh protease inhibitors; verify transfer efficiency

Conclusion and Research Outlook

This compound represents a valuable pharmacological tool for investigating TACE/ADAM17-mediated processes in various disease models, particularly chemotherapy-induced neurotoxicity and cancer biology. Its well-characterized inhibitory profile and oral bioavailability facilitate both in vitro and in vivo research applications [2] [1]. The compound's ability to modulate multiple aspects of neuroinflammatory signaling—from cytokine release to TRPV1 expression and calcium homeostasis—makes it particularly useful for studying complex pathophysiological mechanisms [2].

Future research applications of this compound may expand to include other TNF-α-mediated pathologies such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative conditions. The integration of this compound into more complex experimental systems, including co-culture models and organoid systems, could provide additional insights into its effects on cellular crosstalk within tissue microenvironments. Additionally, combination studies with other targeted therapies may reveal synergistic effects that could inform therapeutic development strategies.

References

TMI-1 Properties and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

TMI-1 is a thiomorpholine hydroxamate compound originally designed to inhibit metalloproteinase activity. It has been investigated in two primary research contexts:

  • Neuroprotection: As a TACE inhibitor, it shows protective effects against chemotherapy-induced peripheral neuropathy (CIPN) by reducing levels of inflammatory cytokines [1].
  • Oncology: It demonstrates tumor-selective cytotoxicity, particularly against breast cancer cells (including triple-negative and ERBB2-overexpressing types), and can induce caspase-dependent apoptosis [2].

The compound is described as a dual inhibitor of MMP and ADAM metalloproteinases, with its cytotoxic effects observed at submicromolar concentrations in many tumor cell lines while sparing non-malignant cells [2].

Key Experimental Data and Parameters

The table below summarizes the primary experimental findings and quantitative data from recent studies on this compound:

Experimental Area Key Findings Quantitative Data / Concentrations Used
Cell Viability & Cytotoxicity Selective cytotoxicity against breast tumor cell lines (TN & ERBB2+); non-malignant cells resistant; synergistic with docetaxel, doxorubicin, lapatinib [2]. Effective on 34/40 tumor cell lines; ED~50~: 0.6 µM to 12.5 µM; Cytotoxicity assay: this compound (0–40 ng/ml) for 24-72h [2].
Neuroprotection (in vitro) Protected against paclitaxel (PAC)-induced neurotoxicity; reversed PAC-induced neurite retraction and TRPV1 upregulation [1]. Co-treatment with PAC (1-100 ng/ml) and this compound at 0.04, 0.4, and 4 ng/ml (approx. 0.1, 1, 10 nM) [1].
Apoptosis & Signaling Induced caspase-dependent apoptosis; decreased inflammatory cytokines (TNF-α, IL-1β, IL-6); suppressed TRPV1, PKC, PI3K/Akt, and MAPK signaling [1]. Analysis via Western blot, calcium flow cytometry, and ELISA [1].
In Vivo Efficacy In MMTV-ERBB2/neu mice, this compound alone induced tumor apoptosis and inhibited tumor development with no adverse effects [2]. Dosage: 100 mg/kg/day [2].

Detailed Experimental Protocols

Cell Culture and Drug Treatment

This protocol is fundamental for both neuroprotection and oncology studies [1] [2].

  • Cell Lines: For neuroprotection studies, use immortalized dorsal root ganglion (DRG) neuronal cells (e.g., 50B11 rat cells). For oncology, use relevant cancer cell lines (e.g., luminal, basal, ERBB2-overexpressing breast cancer cells) [1] [2].
  • Culture Conditions: Maintain DRG cells in neurobasal medium supplemented with 10% FBS, 2% B27, 11 mM d-glucose, and 1% antibiotics. Culture cancer cells per standard recommendations for the specific line [1] [2].
  • Differentiation (for neuronal cells): Differentiate 50B11 cells using 75 µM forskolin before drug treatment [1].
  • Drug Treatment:
    • Stock Solutions: Prepare this compound in DMSO according to manufacturer instructions. Prepare paclitaxel (PAC) for neuroprotection studies and chemotherapeutic agents (e.g., doxorubicin, docetaxel) for combination studies in appropriate solvents [1] [2].
    • Working Concentrations:
      • Neuroprotection: Co-treat differentiated neuronal cells with PAC (1-100 ng/ml) and this compound (0.04, 0.4, 4 ng/ml) for 24-48 hours [1].
      • Oncology: Treat tumor cells with this compound across a concentration range (e.g., 0.001 µM to 20 µM) for 24-72 hours to determine ED~50~. For combination studies, use with chemotherapeutics at specified ratios [2].
Cell Viability and Cytotoxicity Assay

This protocol measures the effect of this compound on cell survival [1] [2].

  • Procedure:
    • Seed cells in a 96-well plate at a density of ~4x10⁴ cells/well and allow them to adhere.
    • Replace medium with serum-free media containing the desired concentrations of this compound, alone or in combination with other drugs.
    • Incubate for 24, 48, or 72 hours.
    • Add a tetrazolium-based reagent (e.g., EZ-CYTOX kit) to each well and incubate for 1-4 hours.
    • Measure the absorbance at 450 nm using a microplate reader.
    • Express cell viability as a fold-change compared to the untreated control group. Perform assays in triplicate for statistical analysis [1].
Analysis of Neurite Outgrowth

This protocol assesses neuroprotective effects in neuronal cultures [1].

  • Procedure:
    • Seed DRG neurons in 24-well plates and differentiate with forskolin.
    • Treat with drugs (e.g., PAC with/without this compound) for the desired duration.
    • Image five random fields per well at 100x magnification using a phase-contrast microscope.
    • Use image analysis software (e.g., ImageJ) with appropriate neurite tracing plugins to measure the total neurite length per cell.
    • Compare the average neurite length between treatment groups to quantify protection [1].
Mechanistic Analysis: Western Blotting and Calcium Flux

These protocols help elucidate the mechanism of action of this compound [1].

  • Western Blotting for Protein Expression:
    • Lyse control and treated cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
    • Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
    • Block membrane and incubate with primary antibodies against proteins of interest (e.g., TRPV1, pAKT, pERK, pp38, PKC, PI3K, NF-κB, caspases).
    • Incubate with HRP-conjugated secondary antibodies.
    • Visualize bands using enhanced chemiluminescence (ECL) substrate. Normalize band densities to a loading control (e.g., β-actin) [1].
  • Calcium Flow Cytometry:
    • Differentiate and treat cells as required.
    • Detach and resuspend cells in PBS.
    • Load cells with a fluorescent calcium indicator (e.g., from EZCell Calcium Detection Kit).
    • Analyze fluorescence intensity immediately using a flow cytometer, capturing a minimum of 10,000 events per sample.
    • Shift in fluorescence intensity indicates changes in intracellular calcium levels [1].

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz DOT language, illustrate the signaling pathways and experimental workflows involving this compound.

Diagram 1: this compound Mechanism in Neuroprotection

G Paclitaxel Paclitaxel InflammatoryCytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) Paclitaxel->InflammatoryCytokines TMI1 TMI1 TMI1->InflammatoryCytokines Inhibits TRPV1_Upregulation TRPV1 Upregulation & Calcium Influx TMI1->TRPV1_Upregulation Reverses InflammatoryCytokines->TRPV1_Upregulation Neurotoxicity Neurotoxicity TRPV1_Upregulation->Neurotoxicity

This diagram illustrates the proposed mechanism by which this compound protects against paclitaxel-induced neurotoxicity. Paclitaxel promotes the release of inflammatory cytokines, which in turn upregulate the TRPV1 channel and calcium influx, leading to neurotoxicity. This compound inhibits TACE, thereby suppressing cytokine release and reversing TRPV1 upregulation [1].

Diagram 2: this compound Experimental Workflow for Cytotoxicity

G CellCulture Cell Culture (Malignant & Non-Malignant) DrugTreatment Drug Treatment (this compound alone or with chemo) CellCulture->DrugTreatment ViabilityAssay Cell Viability Assay (MTT/WST-1) DrugTreatment->ViabilityAssay MechAnalysis Mechanistic Analysis DrugTreatment->MechAnalysis Apoptosis Apoptosis Assays (Annexin V, Caspases) MechAnalysis->Apoptosis Signaling Signaling Pathways (Western Blot) MechAnalysis->Signaling

This diagram outlines a general experimental workflow for assessing the cytotoxic effects of this compound. The process begins with culturing relevant cell lines, treating them with this compound, and then performing downstream analyses including cell viability assays and various mechanistic studies to confirm apoptosis and altered signaling pathways [2].

Key Research Insights

  • Selective Cytotoxicity: The most significant finding is this compound's tumor-selective action, effectively killing malignant cells (including cancer stem cells) while sparing non-malignant ones, a distinct advantage over conventional chemotherapy [2].
  • Multi-pathway Mechanism: this compound doesn't work through a single target. Its effects involve modulating multiple pathways, including inhibition of inflammatory cytokines (TNF-α), regulation of ion channels (TRPV1), and induction of caspase-dependent apoptosis [1] [2].
  • Synergistic Potential: this compound shows strong synergistic effects when combined with standard chemotherapeutics like docetaxel and doxorubicin, suggesting potential for combination therapy regimens to enhance efficacy [2].

References

Comprehensive Research Applications and Protocols for TMI-1: A Selective Metalloproteinase Inhibitor for Oncology and Neuropathy Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TMI-1 and its Research Significance

This compound (WAY-171318) is a potent, orally active inhibitor of TNF-α converting enzyme (TACE/ADAM17) and various matrix metalloproteinases (MMPs) with significant implications for cancer research and chemotherapy-induced neuropathy studies. This small molecule thiomorpholine hydroxamate compound was initially developed for rheumatoid arthritis but has demonstrated remarkable tumor-selective cytotoxicity and neuroprotective properties in preclinical models. With an IC(_{50}) of 8.4 nM against TACE, this compound effectively suppresses the secretion of TNF-α, a key mediator of inflammatory processes and tumor progression [1]. The compound's unique ability to induce caspase-dependent apoptosis in malignant cells while sparing normal cells makes it particularly valuable for oncology research, especially for investigating triple-negative and ERBB2-overexpressing breast cancers [2].

Recent research has expanded this compound's applications to neuroprotection studies, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN). The compound demonstrates protective effects against paclitaxel-induced neurotoxicity in dorsal root ganglion neurons by reversing TRPV1 upregulation and decreasing levels of key inflammatory cytokines including TNF-α, IL-1β, and IL-6 [3]. This dual functionality in both oncology and neuropathy research positions this compound as a valuable tool compound for investigating the intersection of inflammatory processes, apoptosis signaling, and neurotoxicity pathways. Researchers can utilize this compound to explore metalloproteinase-dependent mechanisms in disease progression and treatment resistance across multiple model systems.

Mechanism of Action and Biological Activity

Primary Molecular Targets and Inhibitory Profile

This compound functions as a multifunctional metalloproteinase inhibitor with particular potency against ADAM17 (TACE) and several matrix metalloproteinases. The compound exhibits a well-characterized inhibitory profile against key enzymes involved in extracellular matrix remodeling and cytokine processing. Research indicates that this compound mediates its effects through dual inhibition of MMP and ADAM metalloproteinases, resulting in impaired shedding of EGFR ligands and modulation of ERBB signaling pathways [2]. This broad-spectrum inhibition profile distinguishes this compound from more specific metalloproteinase inhibitors and contributes to its unique biological activities in both oncological and neurological contexts.

The compound's mechanism extends beyond conventional metalloproteinase inhibition to include selective cytotoxicity toward tumor cells while sparing normal cells. In breast cancer models, this compound induces G0/G1 cell cycle arrest and promotes caspase-dependent apoptosis through both intrinsic and extrinsic pathways [2]. The molecular basis for this tumor-selective action appears to involve the compound's ability to activate multiple caspases (caspase-3, -7, -8, and -9) and increase reactive oxygen species (ROS) production specifically in malignant cells. This selective cytotoxicity occurs at submicromolar concentrations (ED(_{50}): 0.6 µM to 12.5 µM across various tumor cell lines), while non-malignant cells remain resistant even at higher concentrations [2].

Downstream Signaling Consequences

The inhibition of TACE by this compound has profound effects on downstream signaling networks, primarily through reduced cleavage of membrane-bound precursors of TNF-α and other substrates. This suppression of TNF-α secretion (IC(_{50}) of 40 nM in mouse monocyte Raw cells) creates a cascade of anti-inflammatory effects and modulates multiple signaling pathways [1]. In neuronal models, this compound treatment reverses paclitaxel-induced upregulation of TRPV1 receptors and decreases expression of PKC, PI3K, and NF-κB, leading to reduced neuroinflammation and protection against axonal damage [3]. The compound's impact on these diverse pathways underscores its utility for investigating cross-talk between inflammatory processes, ion channel regulation, and cell survival mechanisms.

Quantitative Profiling of this compound Activity

Enzyme Inhibition Profile

Table 1: Enzyme Inhibitory Activity of this compound

Target Enzyme IC(_{50}) (nM) Biological Context Experimental System
TACE (ADAM17) 8.4 - 8.8 TNF-α shedding inhibition CHO cells expressing human TACE
MMP-13 3 Collagenase inhibition In vitro enzyme assay
MMP-2 4.7 Gelatinase A inhibition In vitro enzyme assay
MMP-9 12 Gelatinase B inhibition In vitro enzyme assay
MMP-1 6.6 Collagenase-1 inhibition In vitro enzyme assay
MMP-7 26 Matrilysin inhibition In vitro enzyme assay
MMP-14 26 MT1-MMP inhibition In vitro enzyme assay
ADAM-TS-4 100 Aggrecanase-1 inhibition In vitro enzyme assay

This compound demonstrates potent inhibition across multiple metalloproteinase enzymes, with particular efficacy against TACE (ADAM17) and several matrix metalloproteinases involved in extracellular matrix remodeling [1]. The consistent sub-10 nM activity against TACE underscores the compound's specificity for this key regulator of TNF-α signaling. The variation in IC(_{50}) values across different MMPs reflects the compound's selective profile within the metalloproteinase family, with highest potency observed against MMP-13, MMP-2, and MMP-1. This inhibitory spectrum positions this compound as a valuable tool for investigating metalloproteinase-dependent processes in inflammatory conditions and cancer progression.

Cellular and In Vivo Activity

Table 2: Cellular and In Vivo Activity of this compound

Activity Parameter Values/Results Experimental System Citation
TNF-α secretion inhibition IC(_{50}) = 40 nM (Raw), 200 nM (THP-1), 190 nM (primary human monocytes), 300 nM (human whole blood) Cellular and whole blood assays [1]
Tumor cell proliferation inhibition ED({50}): 1.3-8.1 µM (breast cancer lines), active against 34/40 tumor cell lines of various origins (ED({50}): 0.6 µM to 12.5 µM) In vitro cytotoxicity assays [2] [1]
Arthritis reduction 0-50 mg/kg (twice daily, oral), reduced disease severity in therapeutic and preventive mouse models Mouse collagen-induced arthritis model [1]
Tumor growth inhibition 100 mg/kg (daily, oral), slowed tumor growth and prevented occurrence MMTV-ERBB2/neu mouse breast cancer model [2] [1]
Neuroprotective effects 0.04-4 ng/ml, reduced TRPV1 expression and inflammatory cytokines in neuronal cells Rat 50B11 DRG neuronal cells [3]
Pharmacokinetic parameters (mouse) AUC = 1484 ng•h/mL, bioavailability = 39%, t({1/2}) = 1.68h, C({max}) = 3 μM (50 mg/kg oral) Balb/CJ mice [1]

The cellular activity profile of this compound reveals dose-dependent responses across multiple assay systems, with notable potency in both cellular and whole blood environments [1]. The compound's effectiveness across diverse tumor cell lines highlights its broad-spectrum antitumor potential, while its neuroprotective effects at low nanogram per milliliter concentrations demonstrate its potency in neuronal systems [3]. The in vivo efficacy in mouse models of arthritis and cancer, coupled with favorable pharmacokinetic parameters including 39% oral bioavailability, supports the utility of this compound for preclinical investigation in disease models [1].

Detailed Research Protocols

Protocol 1: In Vitro Assessment of Cytotoxicity and Apoptosis Induction

Purpose: This protocol details the methodology for evaluating this compound's cytotoxic effects and apoptosis induction in cancer cell lines, providing quantitative assessment of its tumor-selective activity [2].

Materials and Reagents:

  • Cancer cell lines of interest (e.g., breast cancer lines BT-20, SUM149, MDA-MB-231, SK-BR-3)
  • Normal control cell lines for selectivity assessment
  • This compound stock solution (10 mM in DMSO)
  • Cell culture media and supplements appropriate for each cell type
  • 96-well tissue culture plates
  • Caspase-Glo 3/7 Assay System for caspase activity measurement
  • Cell Titer-Glo Luminescent Cell Viability Assay
  • Annexin V-FITC apoptosis detection kit
  • Flow cytometer with appropriate detection capabilities

Procedure:

  • Cell Preparation: Plate cells in 96-well plates at optimized densities (e.g., 3-5 × 10³ cells/well for cancer lines) in complete medium and allow to adhere for 24 hours [2].
  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (typical range: 0-20 μM) and add to cells. Include DMSO vehicle controls. Treat cells for 48-120 hours depending on assay readout [2] [1].
  • Viability Assessment: After incubation, equilibrate plates to room temperature for 30 minutes. Add Cell Titer-Glo reagent and measure luminescence following manufacturer's protocol to determine cell viability [2].
  • Apoptosis Analysis by Flow Cytometry: Harvest cells after 48-hour treatment with this compound (0-20 μM). Wash with PBS and resuspend in binding buffer. Stain with Annexin V-FITC and 7-AAD (7-Aminoactinomycin D) according to manufacturer's instructions. Analyze by flow cytometry within 1 hour to quantify early and late apoptotic populations [2].
  • Caspase Activation Assay: After 48-hour this compound treatment, add Caspase-Glo 3/7 reagent directly to cells in white-walled 96-well plates. Measure luminescence after 30-60 minutes incubation to quantify caspase-3/7 activation [2].

Data Analysis: Calculate IC(_{50}) values using non-linear regression analysis of dose-response data. For apoptosis assays, quantify the percentage of Annexin V-positive cells in treated versus control conditions. Normalize caspase activity to vehicle-treated controls.

Protocol 2: Cell Cycle Analysis in Tumor Cells

Purpose: To evaluate the effect of this compound on cell cycle progression and distribution in cancer cell lines [2].

Materials and Reagents:

  • Cancer cell lines (e.g., SUM149 breast cancer cells)
  • This compound stock solution (10 mM in DMSO)
  • Phosphate-buffered saline (PBS)
  • 70% ethanol in PBS (cold)
  • Propidium iodide staining solution (50 μg/mL PI, 0.1 mg/mL RNase A in PBS)
  • Flow cytometer with capability to detect propidium iodide fluorescence

Procedure:

  • Cell Treatment: Plate cells and allow to adhere overnight. Treat with this compound across a concentration range (0-20 μM) for 48 hours [2].
  • Cell Harvest and Fixation: Collect both adherent and floating cells by trypsinization. Wash with cold PBS and fix in 70% cold ethanol overnight at -20°C.
  • DNA Staining: Centrifuge fixed cells, remove ethanol, and wash with PBS. Resuspend in propidium iodide staining solution and incubate for 30 minutes at 37°C in the dark.
  • Flow Cytometry Analysis: Analyze samples using flow cytometry with excitation at 488 nm and detection at 617 nm (PI fluorescence). Collect data for at least 10,000 events per sample.
  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases. Compare distribution patterns between this compound-treated and control cells.

Expected Results: this compound treatment typically induces G0/G1 cell cycle arrest in susceptible cancer cell lines, evidenced by an increased percentage of cells in G0/G1 phase and corresponding decreases in S and G2/M phases [2].

Protocol 3: Investigation of Neuroprotective Effects in DRG Neurons

Purpose: To assess this compound's protective activity against paclitaxel-induced neurotoxicity in dorsal root ganglion (DRG) neuronal cells [3].

Materials and Reagents:

  • Immortalized DRG neuronal 50B11 cells (rat-derived)
  • Neurobasal medium supplemented with 10% FBS, 2% B27, 11 mM d-glucose, 0.2% L-glutamine
  • Forskolin (75 μM for neuronal differentiation)
  • Paclitaxel (1-100 ng/mL working concentrations)
  • This compound stock solution (10 mM in DMSO)
  • Collagen-coated coverslips and culture plates
  • Primary antibodies: TRPV1, βIII tubulin
  • Secondary antibodies: Alexa 488, Alexa 647
  • Calcium detection kit (e.g., EZCell Calcium Detection Kit)
  • TRIzol reagent for RNA isolation
  • qRT-PCR reagents for gene expression analysis

Procedure:

  • Cell Culture and Differentiation: Plate 50B11 cells on collagen-coated surfaces at 4 × 10⁴ cells/well density. Differentiate cells using 75 μM forskolin for 24 hours to induce neuronal maturation [3].
  • Experimental Treatment: Following differentiation, treat cells with:
    • Paclitaxel alone (1-100 ng/mL)
    • Paclitaxel + this compound (0.04-4 ng/mL)
    • Vehicle controls Incubate for 24 hours based on the specific readout [3].
  • Neurite Outgrowth Analysis: Capture images of five random fields per well at 100× magnification. Measure neurite length using ImageJ software with the NeuronJ plugin. Compare average neurite length between treatment conditions [3].
  • Immunofluorescence Staining: Fix cells with 2% paraformaldehyde, permeabilize with 0.01% Triton X-100, and block with 10% FBS. Incubate with primary antibodies (TRPV1, βIII tubulin) overnight at 4°C, then with appropriate fluorescent secondary antibodies. Image using confocal microscopy and quantify TRPV1 expression intensity [3].
  • Calcium Influx Measurement: Load cells with calcium-sensitive fluorescent dye according to kit instructions. Analyze by flow cytometry or fluorescence microscopy to detect intracellular calcium levels following various treatments.
  • Gene Expression Analysis: Isolate total RNA using TRIzol reagent. Perform qRT-PCR to quantify expression levels of TRPV1, PKC, PI3K, NF-κB, TNF-α, IL-1β, and IL-6. Normalize to appropriate housekeeping genes [3].

Data Interpretation: this compound treatment is expected to reverse paclitaxel-induced neurite retraction, reduce TRPV1 overexpression, decrease intracellular calcium concentration, and downregulate inflammatory cytokine expression in a dose-dependent manner [3].

Signaling Pathway Diagrams and Experimental Workflows

This compound Mechanism of Action in Cancer and Neuropathy

G This compound Mechanism in Cancer and Neuropathy cluster_cancer Cancer Cell Pathways cluster_neuro Neuronal Pathways TMI1 This compound ADAM17 ADAM17/TACE TMI1->ADAM17 Inhibits CellCycle G0/G1 Cell Cycle Arrest TMI1->CellCycle Induces TMI1->CellCycle TNFalpha TNF-α Secretion ADAM17->TNFalpha Reduces NFkB NF-κB Activation TNFalpha->NFkB Activates TNFalpha->NFkB Caspases Caspase Activation (3,7,8,9) TNFalpha->Caspases Induces TNFalpha->Caspases TRPV1 TRPV1 Expression NFkB->TRPV1 Upregulates NFkB->TRPV1 Cytokines Inflammatory Cytokines (IL-1β, IL-6) NFkB->Cytokines Stimulates NFkB->Cytokines Apoptosis Apoptosis Induction Caspases->Apoptosis Triggers Caspases->Apoptosis Neurotoxicity Neurotoxicity TRPV1->Neurotoxicity Promotes TRPV1->Neurotoxicity Cytokines->Neurotoxicity Enhances Cytokines->Neurotoxicity CellCycle->Apoptosis Potentiates CellCycle->Apoptosis

This integrated pathway illustrates this compound's dual mechanisms in oncological and neurological contexts. In cancer cells, this compound inhibits ADAM17, reducing TNF-α secretion and subsequently inducing caspase-dependent apoptosis. Simultaneously, the compound promotes G0/G1 cell cycle arrest, further potentiating apoptotic cell death [2]. In neuronal systems, this compound's inhibition of ADAM17-mediated TNF-α secretion leads to reduced NF-κB activation, resulting in downregulation of TRPV1 expression and decreased production of inflammatory cytokines (IL-1β, IL-6). This cascade ultimately provides protection against paclitaxel-induced neurotoxicity in dorsal root ganglion neurons [3]. The diagram highlights how this compound's primary molecular target engagement translates to distinct tissue-specific outcomes through modulation of downstream signaling networks.

Experimental Workflow for Comprehensive this compound Characterization

G This compound Experimental Characterization Workflow cluster_invitro In Vitro Characterization cluster_specialized Specialized Assays EnzymeAssays Enzyme Inhibition Assays IC50 Determination vs TACE/MMPs CellularViability Cellular Viability Assessment MTT/Cell Titer-Glo (0-20 μM, 5 days) EnzymeAssays->CellularViability ApoptosisAnalysis Apoptosis Analysis Annexin V/7-AAD, Caspase Activation CellularViability->ApoptosisAnalysis CellCycle Cell Cycle Analysis Propidium Iodide Staining ApoptosisAnalysis->CellCycle NeuriteOutgrowth Neurite Outgrowth Assay ImageJ Analysis (0.04-4 ng/mL) CellCycle->NeuriteOutgrowth CalciumImaging Calcium Flux Measurement Flow Cytometry, Fluorescence Imaging NeuriteOutgrowth->CalciumImaging GeneExpression Gene Expression Analysis qRT-PCR for TRPV1, Cytokines CalciumImaging->GeneExpression InVivoModels In Vivo Efficacy Studies Cancer, Arthritis, Neuropathy Models GeneExpression->InVivoModels

This experimental workflow outlines a systematic approach for comprehensive this compound characterization, progressing from basic enzyme inhibition studies to complex in vivo models. The pipeline begins with biochemical assays to determine IC(_{50}) values against primary targets (TACE and various MMPs), followed by cellular viability assessment across concentration ranges (0-20 μM) and time courses (up to 5 days) [2] [1]. Subsequent analyses examine apoptotic mechanisms through Annexin V/7-AAD staining and caspase activation assays, complemented by cell cycle distribution studies using propidium iodide staining [2]. For neuroprotection research, specialized assays evaluate neurite outgrowth using ImageJ analysis, calcium flux measurements via flow cytometry, and gene expression profiling of TRPV1 and inflammatory cytokines using qRT-PCR [3]. The workflow culminates in in vivo efficacy studies using relevant disease models for cancer, arthritis, and neuropathy, providing a comprehensive preclinical profile of this compound's activities.

Key Research Applications and Considerations

Primary Research Applications
  • Oncology Research: this compound demonstrates selective cytotoxicity against a broad panel of tumor cell lines (effective against 34/40 tumor cell lines tested) with ED(_{50}) values ranging from 0.6 µM to 12.5 µM [2]. It shows particular efficacy against triple-negative and ERBB2-overexpressing breast cancers, inducing caspase-dependent apoptosis and G0/G1 cell cycle arrest. The compound's tumor-selective action (sparing normal cells) and synergistic activity with conventional chemotherapeutics like docetaxel, doxorubicin, and lapatinib make it valuable for combination therapy studies and investigating mechanisms of selective cytotoxicity [2].

  • Chemotherapy-Induced Neuropathy Research: this compound provides neuroprotective effects in models of paclitaxel-induced peripheral neuropathy by reversing TRPV1 upregulation and reducing levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) in dorsal root ganglion neurons [3]. At concentrations of 0.04-4 ng/mL, this compound ameliorates degenerative changes in neuronal axons, enhances neurite growth, and reduces intracellular calcium concentration. These effects make it a valuable tool for investigating the intersection of inflammatory signaling and neurotoxicity in chemotherapy-induced peripheral neuropathy [3].

  • Inflammatory Disease Research: With its potent inhibition of TACE (IC(_{50}) = 8.4 nM) and subsequent suppression of TNF-α secretion, this compound is effective in animal models of inflammatory conditions [1]. In collagen-induced arthritis models, oral administration of 0-50 mg/kg (twice daily) significantly reduces disease severity in both therapeutic and preventive regimens. This application leverages the compound's original development pathway for rheumatoid arthritis and provides insights into metalloproteinase-dependent inflammatory processes [1].

Practical Research Considerations
  • Compound Handling and Storage: this compound has CAS number 287403-39-8 and is typically supplied as a solid or pre-dissolved in DMSO (10 mM concentration) [1]. For long-term storage, maintain the compound at -20°C in desiccated conditions, protected from light. Avoid freeze-thaw cycles of stock solutions to maintain stability.

  • Cellular Treatment Considerations: In cellular assays, this compound demonstrates differential activity based on cell type and treatment duration. For cytotoxicity and apoptosis assays in cancer cell lines, effective concentrations typically range from 1-20 μM with treatment durations of 48-120 hours [2]. In neuronal models, significantly lower concentrations (0.04-4 ng/mL) are effective, reflecting different mechanisms of action in these systems [3]. Always include vehicle controls matched for DMSO concentration.

  • In Vivo Application: In animal studies, this compound shows good oral bioavailability (39% in mice) with a half-life of approximately 1.68 hours [1]. Effective doses range from 50-100 mg/kg administered orally, either once daily or divided into twice-daily dosing depending on the model and endpoint measurements. The compound effectively reduces arthritis severity in collagen-induced models and inhibits tumor growth in MMTV-ERBB2/neu transgenic mice [2] [1].

Conclusion and Future Perspectives

This compound represents a versatile research tool with demonstrated efficacy across multiple disease models, particularly in oncology and neuropathy research. Its unique tumor-selective cytotoxic activity, coupled with protective effects against chemotherapy-induced neurotoxicity, provides researchers with a valuable compound for investigating metalloproteinase-dependent processes in pathophysiology. The well-characterized enzyme inhibition profile, established cellular and animal model protocols, and defined signaling mechanisms make this compound suitable for a wide range of investigative applications.

Future research directions with this compound may include exploring its effects on cancer stem cell populations, given its activity against this therapy-resistant compartment [2]. Additionally, the compound's potential in combination therapies with existing chemotherapeutic agents warrants further investigation, particularly in the context of treatment-resistant malignancies. The dual utility in both cancer and neuropathy models also positions this compound as an ideal tool for studying the neurotoxic side effects of cancer chemotherapy and developing protective co-treatments. As research advances, this compound continues to offer insights into the complex interplay between inflammatory processes, apoptosis signaling, and neurotoxicity in disease states.

References

A Researcher's Guide to Temporally Multiplexed Imaging (TMI)

Author: Smolecule Technical Support Team. Date: February 2026

Temporally Multiplexed Imaging (TMI) is a advanced fluorescence microscopy technique that enables simultaneous imaging of multiple dynamic cellular signals in living cells. It overcomes the spectral limitation of conventional microscopy by using fluorescent proteins with distinct, clock-like kinetic properties instead of different colors [1].

Core Principle of TMI

The fundamental idea behind TMI is to associate different cellular signals with different reversibly photoswitchable fluorescent proteins (rsFPs) that exhibit unique off-switching kinetics during continuous illumination [1].

  • Each pixel in a brief time-lapse movie captures a single fluorescence trace, which is a linear combination of the signals from all rsFPs present at that location.
  • Through linear unmixing of this summed trace against a library of known reference traces for each rsFP, the individual contribution (amplitude) of each signal can be computationally reconstructed at each pixel [1].
Experimental Workflow for TMI

The diagram below outlines the key stages of a TMI experiment, from preparation to final image analysis:

TMI_Workflow Start Experimental Planning Step1 1. Construct Generation Clone genes for rsFPs with distinct off-switching kinetics into vectors. Start->Step1 Step2 2. Cell Preparation Co-express multiple rsFP-based reporters in cultured cells. Step1->Step2 Step3 3. Reference Data Acquisition For each rsFP alone, acquire a brief movie to define its characteristic off-switching trace. Step2->Step3 Step4 4. Multiplexed Data Acquisition For cells expressing all reporters, acquire a brief movie (e.g., 70 frames over 3.8s). Step3->Step4 Step5 5. Computational Unmixing Decompose the fluorescence trace at each pixel into a weighted sum of the reference traces. Step4->Step5 Step6 6. Signal Amplitude Extraction The unmixing weights represent the final amplitude of each cellular signal. Step5->Step6 Result Reconstructed Multiplexed Images Step6->Result

Validated Fluorophores for TMI

The table below lists a set of green rsFPs successfully used for 6-color TMI, along with their key characteristics [1].

Fluorescent Protein Primary Characteristic Notes
Dronpa Distinct off-switching kinetics A well-characterized rsFP [1].
rsFastLime Distinct off-switching kinetics Kinetics different from Dronpa and rsGreenF-E [1].
rsGreenF-Enhancer Distinct off-switching kinetics Highly different off-switching kinetics [1].
Skylan62A Distinct off-switching kinetics An engineered variant with kinetics between rsFastLime and Dronpa [1].
rsEGFP2-Enhancer Distinct off-switching kinetics Off-switching kinetics between rsGreen-F-E and rsFastLime [1].
YFP Non-switching Serves as a stable, non-switching reference signal [1].
Detailed Protocol: Key Experiments

1. Generating a Reference Kinetics Library

  • Objective: To characterize the precise off-switching timecourse for each rsFP under your specific experimental conditions.
  • Methodology:
    • Express each rsFP construct individually in your cell model (e.g., NIH/3T3 cells).
    • On a confocal microscope, select cells expressing a moderate level of the rsFP.
    • Acquisition: For each field of view, acquire a brief movie (e.g., 70 frames over ~3.8 seconds) under continuous illumination with the switching laser (e.g., 488 nm). Ensure the imaging conditions (laser power, exposure time, etc.) are identical to those planned for the multiplexed experiment.
    • For each rsFP, plot the mean fluorescence intensity over time and fit the decay curve. The traces should be well-fit by a single-exponential decay [1].
  • Output: A set of reference traces that serve as the basis for all subsequent linear unmixing.

2. Validating TMI Performance and Measuring Crosstalk

  • Objective: To quantify the accuracy of the unmixing process and ensure minimal false-positive signal assignment between channels.
  • Methodology:
    • Ground Truth Test: Express rsFPs individually in separate cells. Process these single-rsFP movies through the full TMI unmixing pipeline. The signal should ideally only appear in the correct channel.
    • Crosstalk Calculation: For each rsFP, measure the apparent signal in the five "off-target" channels. This value, as a percentage of the signal in the correct channel, is the crosstalk. Reported crosstalk is typically in the range of a few percent or lower [1].
    • Immunostaining Correlation: For fixed samples, compare TMI-derived images with those from immunostaining of a tag (e.g., FLAG) on each rsFP. The correlation should be high and match the correlation observed when the rsFP is expressed alone [1].

3. Applying TMI to Live-Cell Signaling Dynamics

  • Objective: To simultaneously monitor the activity of multiple kinases or other signaling molecules in response to a stimulus.
  • Methodology:
    • Create recombinant constructs where each rsFP with a unique kinetic signature is fused to a biosensor for a different signaling molecule (e.g., a FRET-based kinase activity reporter).
    • Co-express all biosensor constructs in the same cell.
    • Acquire the TMI movie at baseline and after applying a stimulus.
    • Unmix the movies to generate separate, simultaneous time-lapse images of each signaling activity, allowing you to analyze their relationships in individual living cells [1].
TMI Data Processing Pipeline

The following diagram illustrates the core computational process of decomposing a mixed signal into its individual components.

TMI_DataProcessing A Raw Fluorescence Movie (Summed signal at one pixel) C Linear Unmixing Algorithm (Solves: Trace_pixel = w1*Ref1 + w2*Ref2 + ...) A->C B Reference Traces (Known kinetics for each rsFP) B->C D Extracted Signal Amplitudes (Weights w1, w2, etc.) C->D


Key Considerations for Implementation

  • Microscope Requirements: TMI can be performed on standard laser-scanning confocal or widefield fluorescence microscopes equipped with a camera capable of brief, rapid acquisition. No specialized hardware for lifetime or spectral imaging is needed [1].
  • Critical Parameters: The success of TMI hinges on the distinctness of the off-switching kinetics and the stability of these properties across different cellular contexts. It is crucial to confirm that kinetic traces are independent of expression level [1].
  • Advantages: The primary advantage is a significant increase in multiplexing capacity on conventional microscopes using fully genetically encoded reagents. This allows for the direct analysis of complex signal network interactions in live cells [1].
  • Limitations: The temporal resolution is limited by the number of frames needed to capture the kinetic signature. Phototoxicity from the switching illumination must also be considered for long-term live-cell experiments.

References

TMI-1: Compound Profile and Key Applications

Author: Smolecule Technical Support Team. Date: February 2026

TMI-1, or (3S)-4-[[4-(2-Butyn-1-yloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-3-thiomorpholinecarboxamide, is an orally bioavailable dual inhibitor of ADAM17 (TACE) and Matrix Metalloproteinases (MMPs) [1]. Initially developed for inflammatory conditions like rheumatoid arthritis, it has been repositioned as a promising anti-cancer agent and a protector against chemotherapy side effects [2] [3].

Its two primary researched applications are:

  • Oncology Therapeutics: Demonstrates selective cytotoxicity against a broad range of tumor cells and cancer stem cells, with efficacy in triple-negative and ERBB2-overexpressing breast cancers, both in vitro and in vivo [2] [4].
  • Neuroprotection: Protects dorsal root ganglion (DRG) neurons from paclitaxel-induced neurotoxicity in vitro, suggesting potential for preventing Chemotherapy-Induced Peripheral Neuropathy (CIPN) [3] [5].

Quantitative Data Summary for this compound

The tables below summarize key quantitative data from recent studies.

Table 1: Anti-Cancer Cytotoxicity Profile of this compound

Assay/Model Result / Value Notes / Range
In Vitro Cytotoxicity (ED₅₀) Effective in 34/40 tumor cell lines [2] ED₅₀: 0.6 µM to 12.5 µM [2]
Selectivity Selective for tumor cells & cancer stem cells [2] Non-malignant cells resistant even at high concentrations [2]
In Vivo Efficacy (Mouse Model) 100 mg/kg/day [2] Inhibited mammary gland tumor occurrence & development [2]
MMP-13 Inhibition (IC₅₀) 3 nM [1] -
ADAM17 (TACE) Inhibition (IC₅₀) 8.4 nM [1] -

Table 2: Neuroprotective Efficacy of this compound In Vitro

Parameter Experimental Finding Concentration Used
Cell Model Immortalized rat DRG neuronal cells (50B11) [3] -
Protection vs. Paclitaxel (PAC) Partially reversed PAC-induced neurite retraction [3] This compound: 0.1, 1, 10 nM; PAC: 1, 10, 100 ng/ml [3]
TRPV1 Expression Reversed PAC-induced upregulation of TRPV1 [3] Same as above
Inflammatory Cytokines Decreased levels of TNF-α, IL-1β, and IL-6 [3] Same as above

Detailed Experimental Protocols

Here are standardized protocols for key experiments involving this compound.

Protocol 1: Evaluating Anti-Cancer Efficacy In Vitro

This protocol is adapted from studies on breast tumor cell lines [2].

  • Cell Culture: Culture luminal, basal, and ERBB2-overexpressing breast tumor cell lines in recommended media. Include non-malignant cell lines as controls.
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in cell culture medium to a working concentration range (e.g., 0.1 µM to 20 µM). Ensure the final DMSO concentration is ≤0.1% (v/v).
  • Treatment and Incubation: Seed cells in 96-well plates. After 24 hours, treat with this compound or vehicle control (0.1% DMSO). Incubate for 24-72 hours.
  • Cell Viability Assay (ED₅₀ Determination):
    • Use a cell viability assay kit (e.g., EZ-CYTOX).
    • Add reagent to each well and incubate for 1-4 hours.
    • Measure absorbance at 450 nm. Calculate the percentage of viable cells relative to the control.
    • Plot dose-response curves to determine the ED₅₀ values.
  • Apoptosis Assay (Mechanism of Action):
    • After treatment with this compound, stain cells with Annexin V and 7-AAD.
    • Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/7-AAD-), late apoptotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+) cells.
    • To confirm caspase dependence, pre-treat cells for one hour with a pan-caspase inhibitor (e.g., Z-VAD-FMK, 20 µM) before adding this compound.
Protocol 2: Assessing Protection Against Paclitaxel-Induced Neurotoxicity

This protocol is based on work in 50B11 DRG neuronal cells [3].

  • Cell Culture and Differentiation:
    • Culture immortalized rat DRG neuronal 50B11 cells in neurobasal medium supplemented with 10% FBS, 2% B27, and 11 mM d-glucose.
    • To induce neuronal differentiation, treat cells with 75 µM Forskolin (FSK) for 24 hours.
  • Drug Treatment:
    • Prepare stock solutions: Paclitaxel (PAC) in DMSO and this compound in DMSO.
    • Experimental Groups: Differentiate cells into four groups:
      • Control: Vehicle only.
      • PAC-only: Treat with PAC (e.g., 10 ng/ml).
      • PAC + this compound: Co-treat with PAC (10 ng/ml) and this compound (e.g., 1 nM).
      • This compound-only: Treat with this compound (1 nM) as a control for the compound itself.
    • Incubate the cells for 24-48 hours.
  • Neurite Outgrowth Analysis:
    • Image cells under a phase-contrast microscope (e.g., 100x magnification) in five random fields per well.
    • Use image analysis software (e.g., ImageJ) with a neurite tracing plugin to measure the total neurite length per neuron.
  • Protein Expression Analysis (TRPV1):
    • Lyse treated cells in RIPA buffer with protease inhibitors.
    • Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
    • Perform Western blotting using primary antibodies against TRPV1 and a loading control (e.g., β-actin).
    • Visualize bands using an ECL substrate and quantify densitometrically.

Signaling Pathways and Workflows

The following diagrams illustrate the primary mechanisms of action of this compound.

Diagram 1: this compound's Dual Mechanism in Cancer and Neuroprotection

G cluster_cancer Mechanism in Cancer Cells cluster_neuro Mechanism in Neurons TMI1 This compound Apoptosis Apoptosis TMI1->Apoptosis Inhibits ADAM17/TACE Inhibits ADAM17/TACE TMI1->Inhibits ADAM17/TACE As Caspases Caspases Apoptosis->Caspases Activates Cell Death Cell Death Caspases->Cell Death Tumor Regression Tumor Regression Cell Death->Tumor Regression Leads to Release of TAAs & DAMPs Release of TAAs & DAMPs Tumor Regression->Release of TAAs & DAMPs Triggers Immune Activation (Abscopal Effect) Immune Activation (Abscopal Effect) Release of TAAs & DAMPs->Immune Activation (Abscopal Effect) Induces Paclitaxel Paclitaxel ↑ TNF-α secretion ↑ TNF-α secretion Paclitaxel->↑ TNF-α secretion ↑ TRPV1 Expression/Activity ↑ TRPV1 Expression/Activity ↑ TNF-α secretion->↑ TRPV1 Expression/Activity Neuroinflammation & Neurotoxicity Neuroinflammation & Neurotoxicity ↑ TRPV1 Expression/Activity->Neuroinflammation & Neurotoxicity ↓ TNF-α secretion ↓ TNF-α secretion Inhibits ADAM17/TACE->↓ TNF-α secretion Leads to Normalizes TRPV1 Normalizes TRPV1 ↓ TNF-α secretion->Normalizes TRPV1 Reverses Protection from Neurotoxicity Protection from Neurotoxicity Normalizes TRPV1->Protection from Neurotoxicity

Diagram Title: this compound's dual mechanism triggers cancer cell death and protects neurons.

Diagram 2: Experimental Workflow for Neuroprotection Studies

G Start Culture 50B11 DRG Neuronal Cells A Differentiate with Forskolin (75 µM, 24h) Start->A B Apply Treatment Groups: • Control • Paclitaxel (PAC) • PAC + this compound • this compound only A->B C Incubate (24-48 hours) B->C D Perform Downstream Analyses C->D E Neurite Outgrowth (ImageJ Analysis) D->E Assess Morphology F Protein Expression (Western Blot for TRPV1) D->F Assess Mechanism G Cytokine Measurement (ELISA for TNF-α, IL-1β, IL-6) D->G Assess Inflammation Analysis Analysis Methods

Diagram Title: Workflow for testing this compound's neuroprotective effects in DRG neurons.

Discussion and Future Directions

The experimental data positions this compound as a compelling candidate for drug repurposing. Its tumor-selective cytotoxicity is a significant advantage over conventional chemotherapy, potentially reducing systemic side effects [2]. The observed synergy with standard chemotherapeutics like docetaxel and doxorubicin suggests potential for combination regimens, possibly allowing for lower, less toxic doses of the companion drugs [2].

Furthermore, its potential to protect against paclitaxel-induced neurotoxicity addresses a major clinical challenge in oncology—CIPN—which often leads to dose reduction or discontinuation of life-saving chemotherapy [3] [5]. A single agent that could simultaneously combat cancer and protect the nervous system would be a breakthrough.

Future work should focus on:

  • In vivo validation of its neuroprotective effects in animal models of CIPN.
  • Elucidating the precise link between its primary target (ADAM17 inhibition) and the induction of caspase-dependent apoptosis in tumor cells.
  • Exploring the scope of its abscopal effect—where local treatment leads to regression of untreated metastases—as seen in other physical tumor disruption methods [6], to determine if this compound can elicit a similar systemic immune response.

References

TMI-1: Compound Profile and Experimental Context

Author: Smolecule Technical Support Team. Date: February 2026

TMI-1 is a thiomorpholine hydroxamate compound initially developed as an inhibitor of metalloproteinases, specifically the TNF-α-converting enzyme (TACE or ADAM17) [1] [2]. Its experimental application has been studied in two primary areas:

  • Cancer Research: Investigation of its tumor-selective cytotoxic action, particularly in breast cancer models [2].
  • Neuropathy Research: Evaluation of its protective effects against chemotherapy-induced peripheral neurotoxicity [1].

The compound mediates its effects by inhibiting the release of soluble TNF-α, which subsequently modulates pathways involving TRPV1 and other inflammatory cytokines [1].

Summary of Quantitative Biological Data

The table below summarizes key quantitative findings from the literature regarding this compound's activity.

Experimental Model Measured Endpoint This compound Concentration / Dosage Key Quantitative Result Source
Panel of 40 Tumor Cell Lines Efficacy (ED₅₀) Dose Range 0.6 µM to 12.5 µM [2]
Breast Tumor Cell Lines Cell Death & Cancer Stem Cell Inhibition Sub-micromolar range Selective for malignant cells; non-malignant cells resistant [2]
MMTV-ERBB2/neu Transgenic Mice Tumor Inhibition (Therapeutic) 100 mg/kg/day Induced apoptosis, inhibited tumor occurrence and development [2]
DRG Neuronal 50B11 Cells Protection against Paclitaxel 0.04, 0.4, and 4 ng/mL (0.1, 1, 10 nM) Suppressed TRPV1 upregulation & inflammatory cytokines (TNF-α, IL-1β, IL-6) [1]

Detailed Experimental Protocols

The following protocols are adapted from the methods sections of the identified research articles.

Protocol 1: In Vitro Assessment of Cytotoxic Activity in Cancer Models

This methodology is used to determine the selective killing of tumor cells by this compound [2].

  • 1. Cell Culture:
    • Cell Lines: Use a panel of breast tumor cell lines (e.g., luminal, basal, ERBB2-overexpressing) and relevant non-malignant control cells.
    • Culture Conditions: Maintain cells in their recommended medium (e.g., DMEM-F12) supplemented with 10% Fetal Calf Serum (FCS) at 37°C in 5% CO₂.
  • 2. Compound Preparation:
    • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired working concentrations (sub-micromolar to low micromolar range). Include a vehicle control (DMSO alone).
  • 3. Treatment and Viability Assay:
    • Seed cells in 96-well plates at a density of ~4x10⁴ cells/well and allow to adhere.
    • The next day, replace the medium with fresh medium containing this compound or vehicle.
    • Incubate for 24-72 hours.
    • Assess cell viability using a kit such as the EZ-CYTOX cell viability, proliferation, and cytotoxicity assay kit.
    • Measure the absorbance at 450 nm. Express results as a fold-change compared to the untreated control.
  • 4. Mechanistic Analysis (Apoptosis and Cell Cycle):
    • Use flow cytometry with Annexin V and 7-AAD staining to quantify apoptosis.
    • For cell cycle analysis, fix cells and stain with Propidium Iodide (PI) before analysis by flow cytometry.
    • To confirm caspase dependence, pre-treat cells with a pan-caspase inhibitor like Z-VAD-FMK before adding this compound.
Protocol 2: In Vitro Model of Chemotherapy-Induced Peripheral Neuropathy (CIPN)

This protocol evaluates the protective effect of this compound against paclitaxel-induced neurotoxicity in dorsal root ganglion (DRG) neurons [1].

  • 1. Cell Culture and Differentiation:
    • Cell Line: Use immortalized DRG neuronal 50B11 cells.
    • Culture Medium: Neurobasal medium supplemented with 10% FBS, 2% B27, 11 mM d-glucose, 0.2% L-glutamine, and 1% antibiotic-antimycotic.
    • Differentiation: Differentiate cells by treating with 75 µM forskolin for 24 hours before experimentation.
  • 2. Drug Treatment:
    • Paclitaxel (PAC): Prepare a stock solution and use at final concentrations of 1, 10, and 100 ng/mL.
    • This compound Co-treatment: Prepare a stock solution in DMSO and use at final concentrations of 0.04, 0.4, and 4 ng/mL (0.1, 1, and 10 nM).
    • Treat differentiated cells with PAC alone or in combination with this compound.
  • 3. Analysis of Neurite Outgrowth:
    • Image cells after treatment using a phase-contrast microscope (e.g., Nikon E300).
    • Capture at least five random fields per well at 100x magnification.
    • Quantify neurite length using image analysis software like ImageJ.
  • 4. Molecular Analysis (Protein and mRNA):
    • Western Blotting: Isolate whole protein lysates. Separate proteins by SDS-PAGE and blot for targets like TRPV1, pAKT, pERK, and NF-κB. Use β-actin as a loading control.
    • Quantitative RT-PCR: Isolate total RNA with TRIzol, reverse transcribe to cDNA, and perform qPCR with SYBR Green to measure mRNA levels of targets like TNF-α, IL-1β, and IL-6.
  • 5. Calcium Imaging and Flow Cytometry:
    • Load treated cells with a calcium indicator dye (e.g., from EZCell Calcium Detection Kit).
    • Measure intracellular calcium levels using either confocal microscopy (for imaging) or flow cytometry (for population analysis).

Mechanism of Action in Neuropathy Model

The diagram below illustrates the proposed mechanism by which this compound protects against paclitaxel-induced neurotoxicity, based on the findings from the research.

G Paclitaxel Paclitaxel TNFalpha TNF-α Release Paclitaxel->TNFalpha TMI1 TMI1 TMI1->TNFalpha Inhibits TRPV1 TRPV1 Expression & Activity TNFalpha->TRPV1 Calcium Increased Calcium Influx TRPV1->Calcium Neuroinflammation Neuroinflammation (IL-1β, IL-6) Calcium->Neuroinflammation Neurotoxicity Neurite Retraction & Cell Damage Neuroinflammation->Neurotoxicity

Pathways for Further Research

  • Consult Primary Literature: I recommend searching specialized scientific databases like PubMed, Scopus, or Web of Science using the keywords "this compound" along with "ADAM17 inhibitor" or "TACE inhibitor" for the most current research.
  • Explore Broader Context: Investigating the role of TACE/ADAM17 in other disease models (e.g., rheumatoid arthritis, lung cancer) could provide additional experimental contexts and protocols for this compound.

References

TMI-1 Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

TMI-1 is a thiomorpholin hydroxamate compound initially designed as a metalloproteinase inhibitor. Its mechanism of action involves the inhibition of Tumor Necrosis Factor-alpha (TNF-α)-Converting Enzyme (TACE), also known as ADAM17, which prevents the release of soluble TNF-α [1]. Research has highlighted two primary therapeutic contexts for this compound:

  • Oncology Research: this compound demonstrates tumor-selective cytotoxicity, particularly in aggressive breast cancer subtypes (triple-negative and ERBB2-overexpressing), inducing caspase-dependent apoptosis [2].
  • Neuroprotective Research: this compound shows protective effects against paclitaxel-induced neurotoxicity in sensory neurons by suppressing TNF-α and reversing the upregulation of the TRPV1 channel [1].

The tables below summarize key quantitative data and model information from recent studies.

Table 1: Summary of Key Quantitative Findings on this compound

Parameter Oncology Model (Breast Cancer) Neuroprotection Model (CIPN)
Effective Concentrations ED50 range: 0.6 µM to 12.5 µM (across 40 tumor cell lines); In vivo dose: 100 mg/kg/day [2] 0.04, 0.4, and 4 ng/ml (0.1, 1, and 10 nM) [1]
Key Measured Outcomes Induced apoptosis; Strong synergy with docetaxel, doxorubicin, and lapatinib; Inhibited tumor occurrence in mice [2] Suppressed TNF-α, IL-1β, and IL-6; Reversed TRPV1 channel upregulation; Improved neurite growth [1]
Selectivity Selective for malignant cells (including cancer stem cells) over non-malignant cells [2] Protected neuronal cells from paclitaxel-induced neurotoxicity [1]

Table 2: Experimental Model Overview

Component Oncology Model Neuroprotection Model
Cell Lines Luminal, basal, ERBB2-overexpressing human breast tumor cell lines; MMTV-ERBB2/neu murine primary cells [2] Immortalized rat dorsal root ganglion (DRG) neuronal cells (50B11) [1]
In Vivo Model Transgenic MMTV-ERBB2/neu mice [2] Information not provided in search results

Detailed Experimental Protocols

Protocol 1: Evaluating Anti-Cancer Efficacy in Vitro

This protocol outlines the methodology for assessing the tumor-selective cytotoxic action of this compound.

  • Cell Culture: Culture human breast cancer cell lines (e.g., luminal, basal, ERBB2-overexpressing) and non-malignant control cells as per standard laboratory recommendations [2].
  • Drug Treatment: Prepare a stock solution of this compound and treat cells with a concentration range (e.g., 0.1 µM to 20 µM) for 24-72 hours [2].
  • Cell Viability Assay: Determine cell viability using a kit such as EZ-CYTOX. Seed cells in a 96-well plate, treat with this compound, and measure absorbance at 450nm after incubation [1].
  • Apoptosis Analysis:
    • Flow Cytometry: Use Annexin V and 7-AAD staining to detect early and late apoptosis. Analyze cells using a flow cytometer [2].
    • Caspase Inhibition: To confirm caspase-dependent apoptosis, pre-treat cells with a pan-caspase inhibitor like Z-VAD-FMK (e.g., 20 µM) before adding this compound [2].
  • Synergy Studies: Combine this compound with standard chemotherapeutics (e.g., docetaxel, doxorubicin) or targeted therapies (e.g., lapatinib). Use combination index analysis to determine synergistic effects [2].
Protocol 2: Investigating Neuroprotective Effects in DRG Neurons

This protocol details the assessment of this compound's protective role against paclitaxel-induced neurotoxicity.

  • DRG Neuronal Cell Culture: Culture immortalized rat DRG neuronal 50B11 cells in neurobasal medium supplemented with 10% FBS, 2% B27, 11 mM d-glucose, and 1% antibiotics [1].
  • Neuronal Differentiation: Differentiate 50B11 cells by treating with 75 µM forskolin for 24 hours prior to experimentation [1].
  • Induction of Neurotoxicity & Treatment: Co-treat differentiated neurons with paclitaxel (PAC) at 1, 10, and 100 ng/ml and this compound at 0.04, 0.4, and 4 ng/ml [1].
  • Analysis of Neurite Outgrowth:
    • Image cells under a microscope (e.g., 100x magnification) after treatment.
    • Use image analysis software (e.g., ImageJ) to measure and quantify neurite length in treated versus control groups [1].
  • Calcium Influx Analysis:
    • Flow Cytometry: Detect intracellular calcium levels using a fluorescent calcium detection kit. Treat cells, load with the indicator, and analyze fluorescence intensity via flow cytometry [1].
    • Calcium Imaging: Seed cells on coverslips, load with a calcium indicator, and observe fluorescence changes under a confocal microscope following stimulation [1].
  • Protein Expression Analysis (Western Blot):
    • Lyse cells to extract whole protein.
    • Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against TRPV1 and loading control (e.g., β-actin).
    • Visualize bands using an enhanced chemiluminescence system and quantify relative density with software like ImageJ [1].
  • Cytokine Quantification: Use Enzyme-Linked Immunosorbent Assays (ELISA) to measure the secretion levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant after treatment [1].

Signaling Pathways and Experimental Workflows

The following diagrams, generated with Graphviz DOT language, illustrate the core mechanisms and experimental workflows for this compound.

Diagram 1: Molecular Mechanism of this compound Action

This diagram illustrates how this compound inhibits TNF-α signaling to produce its neuroprotective and anti-cancer effects.

TMI1_Mechanism PAC PAC TNFalpha TNFalpha PAC->TNFalpha Induces TRPV1 TRPV1 PAC->TRPV1 Upregulates TMI1 TMI1 TMI1->TNFalpha Inhibits Release TMI1->TRPV1 Reverses Upregulation InhibitionOfTNFalpha TMI1->InhibitionOfTNFalpha TNFalpha->TRPV1 Potentiates Apoptosis Apoptosis TNFalpha->Apoptosis Neurotoxicity Neurotoxicity TRPV1->Neurotoxicity TumorCellDeath TumorCellDeath Apoptosis->TumorCellDeath Leads to Neuroprotection Neuroprotection Neurotoxicity->Neuroprotection Leads to InhibitionOfTNFalpha->Apoptosis Reduces InhibitionOfTNFalpha->Neurotoxicity Reduces

Diagram 2: Experimental Workflow for Neuroprotection Studies

This diagram outlines the key steps for evaluating this compound's protective effects against chemotherapy-induced neuropathy in a laboratory setting.

Neuroprotection_Workflow Start Culture & Differentiate 50B11 DRG Neurons Treat Apply Treatments: PAC, PAC+this compound Start->Treat Analyze Downstream Analysis Treat->Analyze Subgraph1 Neurite Growth Analysis Analyze->Subgraph1 Subgraph2 Calcium Influx Assay Analyze->Subgraph2 Subgraph3 Protein (WB) & Cytokine (ELISA) Analyze->Subgraph3

Key Takeaways for Researchers

  • Dual Application: this compound is a versatile compound for oncology (inducing selective tumor cell death) and neuroprotection (mitigating chemotherapy side effects).
  • Synergistic Potential: In oncology, this compound shows strong synergy with standard chemotherapeutics, suggesting potential for combination therapies [2].
  • Clear Mechanism: Its primary defined mechanism is the inhibition of TACE, leading to reduced soluble TNF-α, which in turn modulates TRPV1 and apoptotic pathways [1].

References

TMI-1 usage protocols

Author: Smolecule Technical Support Team. Date: February 2026

Overview of TMI-1

This compound is a thiomorpholin hydroxamate compound originally designed as an inhibitor of metalloproteinases, including TNF-α converting enzyme (TACE/ADAM17) and various Matrix Metalloproteinases (MMPs) [1] [2]. Its primary biological activities, as established in scientific literature, are summarized in the table below.

Application Area Primary Mechanism of Action Key Observed Effects Relevant Experimental Models
Oncology Research Induces caspase-dependent apoptosis [3] [1]. Selective cytotoxicity against tumor cells (including triple-negative and ERBB2+ breast cancer); synergy with docetaxel, doxorubicin, and lapatinib; targets cancer stem cells [3] [4] [1]. In vitro: Various breast cancer cell lines (e.g., BT-20, SUM149). In vivo: MMTV-ERBB2/neu transgenic mouse model [3].
Neuroprotection Research Inhibits TACE, reducing shedding of soluble TNF-α [5] [1]. Attenuates paclitaxel-induced neurotoxicity; reduces TRPV1 upregulation and lowers inflammatory cytokines (TNF-α, IL-1β, IL-6) [5]. In vitro: Immortalized dorsal root ganglion (DRG) neuronal 50B11 cell line [5].

Protocols for Oncology Research

Cell Viability and Proliferation Assay

This protocol measures the cytotoxic effect of this compound on cancer cell lines.

  • Cell Lines: Human breast cancer cells (e.g., SUM149, MDA-MB-231, SK-BR-3) [1].
  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in cell culture medium to working concentrations (e.g., 0-20 µM). Ensure final DMSO concentration is ≤0.5% (v/v) [1].
  • Procedure:
    • Seed cells in 96-well plates at a density of ~4x10⁴ cells per well and allow to adhere [5].
    • Treat cells with this compound at various concentrations (e.g., 0, 5, 10, 15, 20 µM) for 5 days [1].
    • Assess cell viability using a kit such as EZ-CYTOX. Add the reagent to each well and incubate for the recommended time (e.g., 1-4 hours) [5].
    • Measure the absorbance at 450 nm. Calculate the percentage of viable cells and determine the ED50 values [1].
Apoptosis and Cell Cycle Analysis

This protocol evaluates the induction of apoptosis and cell cycle arrest.

  • Procedure:
    • Seed and treat cells (e.g., SUM149) with this compound (e.g., 0-20 µM) for 48 hours [1].
    • For apoptosis detection, use Annexin V and 7-AAD staining according to manufacturer instructions. Analyze using flow cytometry [3] [4].
    • To analyze caspase activation, use fluorescent substrates or Western blotting to detect the activation of caspases-3, -7, -8, and -9 [3] [1].
    • For cell cycle analysis, fix the cells with ethanol, treat with RNase, and stain DNA with propidium iodide. Analyze the DNA content via flow cytometry to determine cell cycle distribution [1].

The signaling pathway for this compound's anticancer activity involves triggering caspase-dependent apoptosis. The following diagram illustrates this mechanism:

G TMI1 This compound Treatment Apoptosis Induces Apoptosis TMI1->Apoptosis CellCycle Causes G0/G1 Cell Cycle Arrest TMI1->CellCycle Synergy Synergistic Effect TMI1->Synergy Caspases Activates Caspase-3, -7, -8, -9 Apoptosis->Caspases ROS Increases ROS Production Apoptosis->ROS Chemo With Chemotherapeutics Synergy->Chemo

In Vivo Efficacy in Mouse Models

This protocol assesses the anti-tumor effect of this compound in a pre-clinical model.

  • Animal Model: Female MMTV-ERBB2/neu transgenic mice [3] [4].
  • Dosing Formulation: Formulate this compound for oral administration [1].
  • Procedure:
    • Administer this compound orally at a dose of 100 mg/kg, daily for 30 days [1].
    • Monitor tumor growth regularly by caliper measurements. Record the time to tumor occurrence and tumor volume [3] [4].
    • At the endpoint, harvest tumors for analysis. Assess apoptosis ex vivo via TUNEL assay or immunohistochemistry for cleaved caspases [3].

Protocols for Neuroprotection Research

Analysis of Neurite Outgrowth in DRG Neurons

This protocol tests the protective effect of this compound against paclitaxel-induced neurite damage.

  • Cell Line: Immortalized rat dorsal root ganglion (DRG) neuronal 50B11 cells [5].
  • Neuronal Differentiation: Differentiate 50B11 cells by treating with 75 µM forskolin (FSK) in serum-free medium [5].
  • Procedure:
    • Differentiate cells as above.
    • Co-treat differentiated neurons with paclitaxel (1-100 ng/mL) and this compound (0.04-4 ng/mL) for 24 hours [5].
    • Capture phase-contrast images using a microscope (e.g., Nikon E300) at 100x magnification.
    • Use image analysis software (e.g., ImageJ) to measure the total neurite length per neuron from at least five random fields per condition [5].
TRPV1 and Inflammatory Signaling Analysis

This protocol investigates the molecular mechanism by which this compound protects against neuroinflammation.

  • Procedure:
    • Treatment: Differentiate 50B11 cells with FSK and treat with paclitaxel and this compound (0.04-4 ng/mL) for 24 hours [5].
    • Western Blotting: Isolate whole-cell protein lysates. Separate proteins by SDS-PAGE and immunoblot for TRPV1. Normalize signals to a loading control like β-actin [5].
    • Quantitative RT-PCR (qPCR): Isolate total RNA, reverse transcribe to cDNA, and perform qPCR to measure mRNA levels of TNF-α, IL-1β, IL-6, PKC, PI3K, and NF-κB. Normalize data to housekeeping genes [5].
    • Calcium Influx: Load treated cells with a calcium-sensitive fluorescent dye. Measure intracellular calcium levels using flow cytometry or confocal microscopy [5].

The protective mechanism of this compound against neurotoxicity involves modulation of the TACE/TRPV1 pathway, as shown below:

G Paclitaxel Paclitaxel (PAC) TNF Reduces soluble TNF-α Paclitaxel->TNF TRPV1 Suppresses TRPV1 Upregulation Paclitaxel->TRPV1 TMI1 This compound Co-treatment TACE Inhibits TACE/ADAM17 TMI1->TACE TMI1->TRPV1 TACE->TNF Cytokines Lowers IL-1β, IL-6 TNF->Cytokines TNF->TRPV1 Neuroprotection Neuroprotection & Neurite Growth TRPV1->Neuroprotection

Quantitative Data Summary

The table below consolidates key quantitative findings from the literature for easy reference.

Experimental Context This compound Concentration/Dose Key Quantitative Results Citation
In Vitro Cytotoxicity ED50: 0.6 µM to 12.5 µM (across 34/40 tumor cell lines) [3]. Effective on triple-negative and ERBB2-overexpressing breast cancer cells; selective for tumor cells over non-malignant cells [3] [4]. [3] [4]
Enzyme Inhibition IC50: 8.4 nM for TACE [1]. IC50: 3-26 nM for various MMPs [2]. Potent inhibitor of TACE and multiple MMPs [1] [2]. [1] [2]
In Vivo Oncology 100 mg/kg/day (oral) [1]. Inhibited mammary tumor occurrence and development in MMTV-ERBB2/neu mice; induced tumor apoptosis [3] [1]. [3] [1]
In Vitro Neuroprotection 0.04 - 4 ng/mL (0.1 - 10 nM) [5]. Reversed paclitaxel-induced neurite damage; reduced TRPV1 protein and pro-inflammatory cytokine mRNA [5]. [5]

Important Notes for Researchers

  • Specificity Consideration: this compound is a dual TACE/MMP inhibitor. When using it as a selective TACE inhibitor, researchers should be aware of its potential off-target effects on MMPs [2].
  • Solubility and Storage: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM). It should be stored at -20°C [2].
  • In Vivo Pharmacokinetics: In Balb/CJ mice, a single oral dose of 50 mg/kg resulted in a maximum plasma concentration (Cmax) of 3 µM and a half-life (t1/2) of 1.68 hours, demonstrating oral bioavailability [1].

References

Application Note 1: TMI-1 for Paclitaxel-Induced Neurotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines methods to assess the protective effects of TMI-1, a TNF-α-converting enzyme (TACE) inhibitor, in an in vitro model of paclitaxel-induced neurotoxicity using dorsal root ganglion (DRG) neuronal cells [1] [2].

  • Cell Culture & Differentiation: Use immortalized DRG neuronal 50B11 cells. Culture cells in neurobasal medium supplemented with 10% FBS, 2% B27, 11 mM d-glucose, 0.2% l-glutamine, and 1% antibiotics [1] [2]. For neuronal differentiation, treat cells with 75 μM forskolin in a serum-free medium [1] [2].

  • Drug Treatment: Following differentiation, treat cells with paclitaxel (PAC) and this compound [1] [2].

    • Paclitaxel (PAC): Test a concentration range of 1 to 100 ng/mL to induce neurotoxicity.
    • This compound: Co-administer at concentrations of 0.04, 0.4, and 4 ng/mL (equivalent to 0.1, 1, and 10 nM) to evaluate its protective effects.
  • Experimental Workflow: The diagram below summarizes the key stages of the experimental protocol.

    G Experimental Workflow for Neurotoxicity Assay (760px max width) cluster_analysis Analysis Methods start Culture 50B11 DRG Neuronal Cells differentiate Differentiate with 75 μM Forskolin start->differentiate treat Apply Drug Treatments differentiate->treat control Control treat->control pac Paclitaxel (PAC) 1 - 100 ng/mL treat->pac pac_tmi PAC + this compound 0.04 - 4 ng/mL treat->pac_tmi assays Perform Analytical Assays viability Cell Viability Assay (450nm absorbance) assays->viability neurite Neurite Growth Analysis (ImageJ) assays->neurite if_label Immunofluorescence (TRPV1, βIII-tubulin) assays->if_label calcium Ca²⁺ Flow Cytometry & Imaging assays->calcium western Western Blotting assays->western elisa Cytokine Quantification (ELISA) assays->elisa

  • Key Assays and Protocols:

    • Cell Viability (EZ-CYTOX Assay): Seed cells in a 96-well plate (4x10⁴ cells/well). After drug treatment, add the water-soluble tetrazolium salt reagent and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader. Viability is expressed as a fold-change compared to the untreated control [1] [2].
    • Neurite Growth Analysis: Seed cells in 24-well plates. After treatment, capture images (e.g., 5 random fields at 100x magnification). Use ImageJ software to measure and quantify neurite length [1] [2].
    • Immunofluorescence (TRPV1 Expression): Plate cells on collagen-coated coverslips. Fix with 2% paraformaldehyde, permeabilize with 0.01% Triton X-100, and block with 10% FBS. Incubate with primary antibodies (TRPV1 and βIII-tubulin) overnight at 4°C, followed by appropriate fluorescent secondary antibodies (e.g., Alexa Fluor 488 or 647). Mount with DAPI and image using a confocal microscope [1] [2].
    • Calcium Flow Cytometry & Imaging: Use a calcium detection kit. For flow cytometry, analyze a minimum of 10,000 events per sample. For imaging, load cells with the calcium indicator and observe under a confocal microscope [1] [2].
    • Western Blotting: Lyse cells in ice-cold lysis buffer. Separate proteins by SDS-PAGE, transfer to a nitrocellulose membrane, and incubate with primary antibodies against TRPV1, pAKT, pERK, pJNK, pp38, PKC, PI3K, and NF-κB. Use β-actin as a loading control. Visualize bands using enhanced chemiluminescence [1] [2].
    • Cytokine Quantification (ELISA): Use commercial ELISA kits to measure the secretion levels of cytokines like TNF-α, IL-1β, and IL-6 in the cell culture supernatant, following the manufacturer's protocol [1] [2].
  • Data Summary: The table below summarizes expected outcomes from key assays when this compound is used against paclitaxel-induced neurotoxicity.

Assay Paclitaxel (PAC) Effect This compound + PAC Effect Key Observations
Cell Viability Decreased Partial recovery Dose-dependent protection by this compound [1] [2]
Neurite Length Significant decrease Attenuated decrease Preservation of neuronal structure [1] [2]
TRPV1 Protein Upregulated Reversed upregulation Normalization toward control levels [1] [2]
Inflammatory Cytokines Increased (TNF-α, IL-1β, IL-6) Decreased Suppression of neuroinflammatory signaling [1] [2]

Application Note 2: TMI from Ficus altissima for Leukemia Resistance

This protocol details methods for investigating "TMI," an isoflavone from Ficus altissima fruits, to overcome multidrug resistance in chronic myeloid leukemia (CML) [3]. Please note: This "TMI" is a different compound from the TACE inhibitor "this compound," and is used here to provide a complete picture of research on compounds with the TMI designation.

  • Cell Culture: Use drug-sensitive K562 and adriamycin (ADR)-resistant K562/ADR human chronic myeloid leukemia cell lines. Culture them in recommended media (e.g., RPMI-1640 with 10% FBS) [3].

  • Drug Treatment: Treat cells with TMI isolated from F. altissima fruits (purity >98% by HPLC). A range of concentrations should be tested to determine IC₅₀ values and other effects [3].

  • Mechanistic Workflow: The diagram below illustrates the primary mechanisms of action of TMI in overcoming leukemia cell resistance.

    G TMI Mechanism in Overcoming Leukemia Resistance (760px max width) TMI TMI Treatment Nrf2 Directly Targets Nrf2 TMI->Nrf2 ROS ROS Level TMI->ROS Caspase Caspase Pathway (Not Essential) TMI->Caspase MAPK MAPK Pathway (Not Essential) TMI->MAPK PI3K PI3K/AKT/mTOR Pathway (Not Essential) TMI->PI3K ABCB1 ABCB1 Expression (Downregulated) Nrf2->ABCB1 Leads to G2M Cell Cycle Arrest (G2/M Phase) Apoptosis Induces Apoptosis G2M->Apoptosis Leads to ABCB1->G2M Results in

  • Key Assays and Protocols:

    • Anti-Proliferation (MTT Assay): Seed cells in 96-well plates. After treatment with TMI, add MTT reagent and incubate for 4 hours. Dissolve the formed formazan crystals with DMSO and measure the absorbance at 570 nm. Calculate the IC₅₀ values (concentration that inhibits 50% of cell growth) [3].
    • Cell Cycle Analysis (Flow Cytometry): Fix treated cells with 70% ethanol overnight. Treat with RNase A, then stain cellular DNA with Propidium Iodide (PI). Analyze cell cycle distribution (G0/G1, S, G2/M phases) using a flow cytometer [3].
    • Apoptosis Assay (Annexin V/PI Staining): Use an Annexin V-FITC/PI apoptosis detection kit. Resuspend treated cells in binding buffer, add Annexin V-FITC and PI, incubate in the dark, and analyze by flow cytometry to distinguish live, early apoptotic, late apoptotic, and necrotic cells [3].
    • Reactive Oxygen Species (ROS) Measurement: Use a fluorescent probe (e.g., DCFH-DA). Incubate treated cells with the probe, then analyze fluorescence intensity by flow cytometry or fluorescence microscopy [3].
    • Western Blotting for Mechanism: Analyze protein expression related to key pathways. Primary antibodies should target Nrf2, ABCB1, and proteins in the MAPK and PI3K/AKT/mTOR pathways, as well as apoptosis-related proteins like Bax and Bcl-2 [3].
    • Molecular Docking (Nrf2 Targeting): Perform in silico molecular docking studies to simulate the binding interaction between TMI and the Nrf2 protein, predicting the binding affinity and binding site [3].
  • Data Summary: The table below summarizes the anticipated effects of TMI on K562 and resistant K562/ADR leukemia cell lines.

Assay / Parameter Effect in K562/ADR Cells Proposed Mechanism
Cell Proliferation (IC₅₀) Significant inhibition Direct anti-proliferative activity [3]
Cell Cycle G2/M phase arrest Inhibition of cell cycle progression [3]
Apoptosis Induced Independent of caspase-mediated pathways [3]
Nrf2 Signaling Inhibited Direct targeting of Nrf2 [3]
ABCB1 Efflux Downregulated Reduced drug efflux capability [3]
ROS Levels No significant change Not the primary mechanism [3]

Summary of Technical Considerations

  • This compound Distinction: The TACE inhibitor this compound and the isoflavone TMI are distinct compounds with different molecular targets and research applications. Ensure you are using the correct compound for your research objectives [1] [2] [3].
  • Model Systems: The 50B11 DRG cell line provides a relevant in vitro model for peripheral neuropathy studies, while the K562/K562/ADR pair is standard for investigating leukemia multidrug resistance [1] [2] [3].
  • Key Mechanisms: For this compound, focus on TNF-α secretion and TRPV1 channel regulation. For the TMI isoflavone, the primary mechanism of interest is direct Nrf2 targeting and subsequent ABCB1 downregulation [1] [2] [3].

References

TMI-1: A Repositioned Drug Candidate

Author: Smolecule Technical Support Team. Date: February 2026

TMI-1 is a thiomorpholine hydroxamate compound originally designed as an inhibitor of metalloproteinases (MMPs and ADAMs) for treating rheumatoid arthritis. Research has identified its potential for repositioning in cancer therapy, particularly for aggressive breast cancer subtypes and other neoplasms [1].

Key characteristics from the principal study include:

  • Selective Cytotoxicity: It shows potent, selective cytotoxicity against a wide range of tumor cell lines while sparing non-malignant cells, even at high concentrations [1].
  • Mechanism of Action: It induces caspase-dependent apoptosis and inhibits cell cycle progression [1].
  • Efficacy in Models: It inhibits tumor occurrence and development in transgenic MMTV-ERBB2/neu mouse models without observed adverse effects [1].
  • Synergistic Potential: It has strong synergistic effects when combined with standard chemotherapies like docetaxel, doxorubicin, and the targeted therapy lapatinib [1].

Experimental Data and Protocols

The following tables summarize key quantitative findings and methodologies from the identified study.

Table 1: Efficacy of this compound on Breast Tumor Cell Lines This table summarizes the selective action of this compound across different cell types. ED₅₀ is the effective dose that inhibits 50% of cell survival [1].

Cell Line / Type Cancer Subtype / Description Response to this compound (ED₅₀) Notes
L226 (Human) Triple Negative (TN) Active (submicromolar) Derived from a patient tumor biopsy.
TgNeu27 (Murine) ERBB2-overexpressing Highly efficient "Primary" cell line isolated from a MMTV-neu mouse mammary tumor.
Various Non-Malignant Normal cells Resistant (even at high concentration) Demonstrates selective toxicity for tumor cells.
Broad Panel 34 different tumor cell lines of various origins Efficient in 34/40 lines (ED₅₀: 0.6 µM to 12.5 µM) Indicates potential for broad-spectrum anticancer activity.

Table 2: Synergistic Drug Combinations with this compound This table lists chemotherapy drugs that demonstrated a strong synergistic effect when combined with this compound [1].

Chemotherapeutic Drug Drug Class Observed Synergy with this compound
Docetaxel Taxane Strong synergistic effect
Doxorubicin Anthracycline Strong synergistic effect
Lapatinib Tyrosine kinase inhibitor (ERBB2/EGFR) Strong synergistic effect

Detailed Experimental Protocols

Here are the key methodologies used in the principal study to evaluate this compound [1].

Cell Survival and Cytotoxicity Assay
  • Objective: To determine the effect of this compound on cell survival across various breast tumor cell lines (luminal, basal, ERBB2-overexpressing) and non-malignant cells.
  • Procedure:
    • Plate cells in appropriate culture dishes and allow them to adhere.
    • Treat cells with a concentration range of this compound (e.g., from nanomolar to micromolar).
    • Incubate for a defined period (e.g., 72 hours).
    • Measure cell survival using a standard assay (e.g., MTT, XTT, or CellTiter-Glo).
    • Calculate the ED₅₀ (effective dose for 50% cell survival inhibition) from the dose-response curve.
Analysis of Apoptosis and Cell Cycle
  • Objective: To investigate if this compound mediates its effects through caspase-dependent apoptosis and to analyze its impact on the cell cycle.
  • Procedure:
    • Treat cells with this compound at the determined ED₅₀ or other relevant concentrations.
    • For apoptosis analysis:
      • Use flow cytometry with Annexin V and 7-AAD staining to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
      • To confirm caspase dependence, pre-treat cells with a pan-caspase inhibitor like Z-VAD-FMK. Inhibition of this compound-induced cell death confirms the role of caspases.
    • For cell cycle analysis:
      • Fix and stain cells with a DNA-binding dye (e.g., Propidium Iodide).
      • Analyze DNA content via flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases.
In Vivo Efficacy Study in Mouse Models
  • Objective: To evaluate the effect of this compound on mammary gland tumor occurrence and development in a live animal model.
  • Procedure:
    • Use transgenic FVB/N-Tg(MMTVneu)202Mul mice that spontaneously develop ERBB2-positive mammary tumors.
    • Administer this compound via a suitable route (e.g., oral gavage) at a dose of 100 mg/kg/day.
    • Include a control group receiving only the vehicle.
    • Monitor mice regularly for tumor occurrence by palpation.
    • Measure tumor dimensions over time with calipers to assess development.
    • At the end of the experiment, analyze tumor tissues for markers of apoptosis (e.g., TUNEL assay) to confirm the mechanism of action.

Visualizing the Experimental Workflow

The diagram below outlines the core experimental workflow for evaluating this compound in a preclinical setting.

Start Start: Compound this compound InVitro In Vitro Studies Start->InVitro Sub1 Cell Line Models InVitro->Sub1 Sub2 Mechanism Investigation InVitro->Sub2 InVivo In Vivo Studies InVitro->InVivo  Confirms Efficacy App1 Synergy Testing InVitro->App1  Identifies Potential App2 Cancer Stem Cell Assay InVitro->App2  Explores Resistance Sub3 Animal Models InVivo->Sub3

Frequently Asked Questions for Researchers

Q1: What is the primary mechanism of this compound's selective anti-tumor action? A1: this compound mediates its selective cytotoxic effects primarily by inducing caspase-dependent apoptosis in tumor cells. It also causes cell cycle inhibition. Notably, all non-malignant cells tested were resistant to its effects [1].

Q2: Has this compound shown efficacy against difficult-to-treat cancer types? A2: Yes, the compound is active against triple-negative (TN) and ERBB2-overexpressing breast tumor cell lines, which are among the most aggressive subtypes and often have limited targeted therapy options [1].

Q3: Can this compound be used in combination with existing therapies? A3: Preclinical data indicates strong synergistic effects when this compound is combined with docetaxel, doxorubicin, or lapatinib. This suggests potential for combination regimens to enhance efficacy [1].

Important Note on Information Recency

The core data presented is from a 2012 research paper. The field of drug development moves rapidly, and this information may not reflect the current status of this compound research.

References

TMI-1: Mechanism & Experimental Application

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the hypothesized mechanism of TMI-1 action against paclitaxel-induced neurotoxicity, as derived from the study, and the core workflow for testing it in vitro.

G cluster_pathway Proposed Molecular Pathway cluster_workflow In Vitro Experimental Workflow cluster_treatment cluster_assays PAC Paclitaxel (PAC) TNFa ↑ TNF-α Secretion PAC->TNFa TRPV1 Upregulation of TRPV1 PAC->TRPV1 Neurotoxicity Neurite Retraction ↓ Cell Viability TNFa->Neurotoxicity TNFa->TRPV1 InflammatoryCytokines ↑ Inflammatory Cytokines (IL-1β, IL-6) TNFa->InflammatoryCytokines TACE TACE (ADAM17) TACE->TNFa TRPV1->Neurotoxicity InflammatoryCytokines->Neurotoxicity TMI1 This compound Intervention TMI1_Mechanism Inhibits TACE Activity TMI1->TMI1_Mechanism TMI1_Mechanism->TNFa Suppresses ProtectiveEffect Protective Effect TMI1_Mechanism->ProtectiveEffect ProtectiveEffect->Neurotoxicity Reverses Start Culture 50B11 DRG Neuronal Cells Diff Differentiate with 75 µM Forskolin (FSK) Start->Diff Treat Apply Treatment Groups Diff->Treat Analysis Conduct Assays & Analysis Treat->Analysis A A. Control B B. PAC only (1-100 ng/mL) C C. PAC + this compound (0.04-4 ng/mL) A1 Cell Viability (EZ-CYTOX) A2 Neurite Growth (ImageJ) A3 Calcium Influx (Flow Cytometry & Imaging) A4 Protein (Western Blot) & mRNA (qRT-PCR) Analysis A5 Cytokine Secretion (ELISA)

Detailed Experimental Protocol

This section provides the methodologies from the foundational study for investigating this compound's effects [1].

Cell Culture and Differentiation
  • Cell Line: Rat-immortalized dorsal root ganglion (DRG) neuronal cells (50B11).
  • Culture Medium: Neurobasal medium, supplemented with 10% FBS, 2% B27, 11 mM d-glucose, 0.2% L-glutamine, and 1% antibiotic-antimycotic.
  • Differentiation: Differentiate cells using 75 µM Forskolin (FSK) in a serum-free medium for 24 hours prior to experiments.
Drug Treatment Preparation

Prepare stock solutions and dilute to final working concentrations in the serum-free culture medium.

  • Paclitaxel (PAC): 1 ng/mL, 10 ng/mL, and 100 ng/mL.
  • This compound: 0.04 ng/mL (0.1 nM), 0.4 ng/mL (1 nM), and 4 ng/mL (10 nM).
  • Treatment Groups: Cells should be treated with PAC alone or a combination of PAC and this compound for 24 to 72 hours, with 24 hours being a common initial time point.
Key Assays and Procedures
Assay Protocol Summary Key Measurements
Cell Viability Use EZ-CYTOX kit. Seed cells in 96-well plate (4x10⁴ cells/well). Treat with drugs for 24-72h. Add reagent, incubate, measure absorbance at 450nm. Fold-change in living cells vs. untreated control.
Neurite Growth Analysis Image cells in 24-well plate using microscope (e.g., Nikon E300). Capture 5 random fields per well at 100x magnification. Analyze images with ImageJ software. Neurite length (µm).
Calcium Influx Load cells with calcium indicator (EZCell Calcium Detection Kit). For flow cytometry, analyze fluorescence in suspended cells (≥10,000 events). For imaging, observe under a confocal microscope. intracellular Ca²⁺ levels (fluorescence intensity).
Immunofluorescence Seed on collagen-coated coverslips. Fix, permeabilize, block. Incubate with primary antibodies (e.g., TRPV1, βIII-tubulin) overnight, then with fluorescent secondary antibodies. Mount with DAPI and image with confocal microscope. Protein localization and expression levels.
Western Blotting Lyse cells, separate proteins via SDS-PAGE, transfer to membrane. Incubate with primary antibodies (TRPV1, PKC, PI3K, NF-κB, pAKT, pERK, etc.), then HRP-conjugated secondary. Visualize with chemiluminescence. Protein expression and phosphorylation levels.
qRT-PCR Isolate total RNA with TRIzol. Synthesize cDNA. Perform quantitative PCR with gene-specific primers. mRNA expression levels of target genes (e.g., TRPV1, cytokines).
Cytokine Quantification (ELISA) Use commercial ELISA kits on cell culture supernatants following manufacturer's instructions. Secreted levels of TNF-α, IL-1β, IL-6.

Frequently Asked Questions (FAQs)

Q1: What is the typical evidence of successful this compound intervention in our in vitro model? A successful this compound intervention should show a dose-dependent attenuation of paclitaxel-induced effects. Key indicators include:

  • Morphology: Significant recovery of neurite length compared to the PAC-only group.
  • Molecular Markers: Downregulation of PAC-induced TRPV1 protein and mRNA expression.
  • Inflammation: Reduced secretion of TNF-α, IL-1β, and IL-6 into the culture medium.
  • Signaling Pathways: Suppression of PAC-induced activation of key signaling proteins like PKC, PI3K/AKT, and NF-κB.

Q2: Our cell viability assay shows high toxicity even in control groups. What could be wrong?

  • Check Forskolin Concentration: Verify that the 75 µM forskolin is correctly prepared. Higher concentrations can be toxic.
  • Confirm Serum Conditions: The medium should be switched to serum-free during differentiation and drug treatment. The presence of serum can interfere with drug action and neuronal response.
  • Validate Drug Stocks: Ensure paclitaxel and this compound stock solutions are prepared correctly in the recommended solvents (e.g., DMSO) and that the final solvent concentration in the culture medium is low (typically <0.1%) to avoid solvent toxicity.
  • Cell Passage Number: Use cells at a low passage number, as high-passage neuronal cell lines can lose their differentiated properties and become more susceptible to stress.

Q3: We are not observing the expected paclitaxel-induced upregulation of TRPV1. What are potential causes?

  • Differentiation Status: Confirm that the 50B11 cells are properly differentiated with forskolin before treatment. Non-differentiated cells may not fully express neuronal markers like TRPV1.
  • Treatment Duration: The 24-hour treatment might be insufficient for significant protein upregulation. Consider extending the treatment time to 48 hours and checking both mRNA (via qRT-PCR) and protein (via Western Blot) levels to track the timeline of expression.
  • PAC Batch and Concentration: Verify the activity and stability of your paclitaxel batch. A dose-response experiment (1, 10, 100 ng/mL) can help establish the optimal concentration for your specific setup.
  • Antibody Specificity: Validate the primary antibody for TRPV1 using a positive control.

Key Experimental Parameters Table

For quick reference, here is a summary of the critical quantitative data from the study [1].

Parameter Details / Concentrations
Cell Line 50B11 (Rat immortalized DRG neuronal cells)
Differentiating Agent Forskolin (FSK), 75 µM
Paclitaxel (PAC) Concentrations 1 ng/mL, 10 ng/mL, 100 ng/mL
This compound Concentrations 0.04 ng/mL (0.1 nM), 0.4 ng/mL (1 nM), 4 ng/mL (10 nM)
Key Assay Duration 24 hours to 72 hours

References

TMI Connectivity Error: Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Problem Identification: The core issue involves MPI processes failing to establish connections between nodes in a cluster, with errors indicating "Couldn't connect" and "tmi_connect returns 11" during MPI_Init [1].

Diagnosis and Resolution follows a systematic workflow. The following diagram outlines the key steps, from initial checks to implementing specific fixes for the most common causes:

TMI_Troubleshooting_Workflow Start TMI Connection Error CheckConfig Check /etc/tmi.conf Provider Library Path Start->CheckConfig CheckScale Check Job Scale Start->CheckScale TestFabrics Test Fabrics Shm:Tcp Start->TestFabrics ConfigIssue Configuration Issue CheckConfig->ConfigIssue Incorrect ScaleIssue Scale/Timeout Issue CheckScale->ScaleIssue Large Job TestFabrics->ConfigIssue Works EnvFix Apply Environment Fix ScaleIssue->EnvFix ConfigFix Apply Configuration Fix ConfigIssue->ConfigFix Resolved Problem Resolved EnvFix->Resolved ConfigFix->Resolved

Based on the diagnostic steps, here are the detailed resolution protocols:

  • Protocol 1: Resolve PSM Library Scaling Issues

    • Objective: To fix connection timeouts in large-scale jobs by adjusting the PSM timeout threshold.
    • Procedure:
      • Identify if the error occurs consistently as you scale beyond 2 nodes [1].
      • Increase the TMI_PSM_TIMEOUT environment variable. The default is 120 seconds; try a higher value [1].
    • Implementation:

  • Protocol 2: Correct TMI Configuration and Fabric Setup

    • Objective: To ensure the correct TMI provider library is used and an alternative fabric is configured.
    • Background: The /etc/tmi.conf file defines available TMI providers. Using shm:tcp as a fallback fabric uses IP over Ethernet or InfiniBand (IPoIB), bypassing the issue but often with reduced performance [1].
    • Procedure:
      • Verify the path to the PSM provider library in /etc/tmi.conf is correct [1].
      • To use IPoIB, set the fabric to shm:tcp and specify the InfiniBand network mask [1].
    • Implementation:

Fabric Configuration Comparison

The table below summarizes the key environment variables for managing TMI connections and fabric selection, based on troubleshooting guidance [1].

Variable Purpose & Effect Use Case
TMI_PSM_TIMEOUT Increases connection timeout threshold for PSM library. Scaling jobs to many nodes; resolves persistent "Couldn't connect" errors [1].
I_MPI_FABRICS Selects the communication fabric. shm:tmi for PSM, shm:tcp for IPoIB [1]. Primary control for fabric selection; use shm:tcp to troubleshoot TMI issues.
I_MPI_DEBUG Controls debug output level (e.g., 5 for detailed provider info) [1]. Diagnosing which fabric provider is being used at runtime.

Frequently Asked Questions

  • Why does my job run with shm:tcp but not shm:tmi? This indicates a problem with the low-level PSM library or its configuration. The shm:tcp fabric bypasses this by using IP over your network fabric (like IPoIB), which is more reliable but often slower, leading to performance issues [1].

  • How can I verify that the correct fabric is being used during runtime? Set the environment variable I_MPI_DEBUG=5. This instructs the MPI library to output debug information, including which fabric provider has been selected [1].

  • Our cluster uses QLogic InfiniBand adapters. Is there a specific TMI provider we should use? Yes, for QLogic adapters, you should use the PSM provider. Ensure that the line for the psm provider in your /etc/tmi.conf file points to the correct library path, typically /opt/intel/impi/.../lib/libtmip_psm.so [1].

Key Troubleshooting Takeaways

  • Start Simple: Begin diagnostics with a small-scale job (e.g., 2 nodes, 8 processes) before scaling up [1].
  • Isolate the Issue: Testing with I_MPI_FABRICS=shm:tcp is a valuable step to isolate the problem to the TMI/PSM layer.
  • Check the Logs: The error messages and debug output are your primary source of clues; pay close attention to nodes and LIDs mentioned in connection errors [1].

The solutions provided are based on expert recommendations from Intel's community forum [1]. For the most current information, always refer to the official documentation for your specific version of the Intel MPI Library.

References

TMI-1 Spent Fuel Characterization: Challenges & Solutions

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses a central methodological challenge: achieving accurate experimental data on the isotopic composition of spent nuclear fuel from the TMI-1 reactor to validate simulation codes. For over a decade, discrepancies between experimental data and code predictions perplexed scientists [1].

The Core Problem: Imprecise Measurement Techniques

The initial methods for analyzing dissolved fuel samples (destructive assay) used external calibration. This technique involved comparing samples to reference standards processed separately, which introduced significant errors as the calibrant and sample underwent different chemical processes [1].

  • Impact: Resulted in experimental uncertainties of 10% or more for many isotopes [1].
  • Consequence: This high level of uncertainty made it difficult to trust the experimental data as a definitive benchmark for validating the accuracy of nuclear fuel simulation codes like SCALE [1].
The Advanced Solution: Isotope Dilution Mass Spectrometry

Researchers at Oak Ridge National Laboratory (ORNL) employed a superior technique called isotope dilution mass spectrometry[(citation:7)]. This method involves adding a gravimetrically certified, isotopically enriched standard (the "spike") to the fuel sample before any chemical processing.

  • How it works: The calibrant and the unknown isotopes from the sample are equilibrated at the start. From that point on, every chemical step affects both the calibrant and the unknowns identically [1].
  • Outcome: This process dramatically reduced measurement uncertainties to a remarkable 1.5 to 2%, creating a new, high-accuracy benchmark for the community [1].

The quantitative improvement in data quality is summarized in the table below.

Analytical Method Measurement Uncertainty Key Differentiator
Traditional External Calibration ~10% or higher Calibrant and sample processed separately, introducing error.
Isotope Dilution Mass Spectrometry ~1.5-2% Calibrant and sample processed together, eliminating procedural variance.
Expanded Scope of Analysis

The improved methodology enabled a more comprehensive inventory of the spent fuel, characterizing more than 50 different isotopes and 16 elements with high accuracy. This provided a much richer data set for code validation [1].

Experimental Protocol: High-Accuracy Used Fuel Characterization

Objective: To precisely measure the isotopic composition of spent nuclear fuel samples via destructive analysis.

  • Sample Acquisition & Preparation:

    • Acquire a segment of a spent fuel rod (e.g., from the this compound reactor).
    • In a hot cell facility, dissolve the fuel segment in acid to create a homogeneous working solution [1].
  • Isotope Dilution:

    • For each element to be measured (e.g., uranium, plutonium, lanthanides), gravimetrically add a known amount of a tailored, isotopically enriched standard ("spike") to an aliquot of the working solution [1].
  • Chemical Separation:

    • Use high-pressure, high-resolution chromatographic techniques to rapidly isolate pure elements of interest (e.g., actinides and lanthanides) from the complex fuel mixture. This creates elementally pure fractions for analysis [1].
  • Mass Spectrometry Analysis:

    • Analyze the purified fractions using mass spectrometry.
    • The instrument measures the ratio between the sample's natural isotopes and the added spike isotopes. Because the amount of spike added is known exactly, the original concentration of the sample isotopes can be calculated with high precision [1].

FAQs and Troubleshooting

Q: Why is there a long-standing discrepancy between my code's predictions and the older this compound benchmark data for specific isotopes? A: The older this compound benchmark data was obtained using less precise analytical methods with high uncertainties (~10%). The recent ORNL study, using isotope dilution, has resolved these discrepancies. It is recommended to validate your codes against the newer, higher-precision data set [1].

Q: What is the most critical step in the chemical protocol to minimize uncertainty? A: The most critical step is the gravimetric addition of the isotopically enriched spike before any chemical processing. This ensures the calibrant experiences the same chemical recovery and losses as the analytes, which is the core principle that gives isotope dilution its high precision [1].

Q: Where can I find this new high-accuracy this compound data and other international benchmark sets? A: The data is being incorporated into a public database compiled by the Organisation for Economic Co-operation and Development's Nuclear Energy Agency (OECD-NEA). This database is intended to be the central resource for used fuel inventory data for modeling and validation [1].

Methodological Workflow Visualization

The following diagram illustrates the core experimental workflow, highlighting the crucial difference between the old and new methods. The DOT code below generates the diagram.

new_start Sample Solution spike Add Isotopic Spike new_start->spike mix Combine & Mix spike->mix process Chemical Processing & Separation mix->process ms Mass Spectrometry Analysis process->ms result High-Accuracy Result (1.5-2% Uncertainty) ms->result old_start Sample Solution old_process_sample Chemical Processing old_start->old_process_sample old_cal External Standard old_process_cal Chemical Processing old_cal->old_process_cal old_ms Separate Analysis old_process_sample->old_ms old_process_cal->old_ms old_result Result with Higher Uncertainty (~10%) old_ms->old_result new_method New Method: Isotope Dilution old_method Old Method: External Calibration

This workflow contrasts the high-precision isotope dilution method with the older, less accurate external calibration technique.

References

A Framework for Your Troubleshooting Guides

Author: Smolecule Technical Support Team. Date: February 2026

Here is a structured approach to creating effective troubleshooting documentation, synthesized from best practices [1] [2].

Step Key Action Practical Tip
1. Identify List common problems from support tickets and user feedback. Prioritize frequent, high-impact issues to address first [1].
2. Define Clearly outline the problem, symptoms, and error messages. Use simple language; explain technical jargon [1] [2].
3. Diagnose Create a logical flow to isolate the cause. Start with general checks before complex troubleshooting [1].
4. Resolve Provide step-by-step solutions for each cause. Use numbered lists. Include commands, settings, or code [2].
5. Add Visuals Incorporate screenshots, diagrams, and flowcharts. Use a screenshot tool to annotate and highlight key clicks [2].
6. Test & Refine Validate the guide by having a colleague follow the steps. Ensure it leads to resolution; update as needed [1] [2].
7. Publish Make guides searchable and enable self-service. Add to a knowledge base or FAQ; use clear titles and keywords [2].

Example: Troubleshooting Guide for Instrument Calibration

Here is a concrete example of how you might structure a guide for your audience.

Q: My results show high background noise following the TMI-1 calibration protocol. What should I do?

  • Problem: High background noise in assay results.

  • Symptoms: Signal-to-noise ratio is outside acceptable parameters; control samples show elevated readings.

  • Solution: Follow these steps to identify and resolve the issue.

    • Check reagent integrity: Confirm that all buffers and detection reagents are within their expiration dates and have been stored correctly.
    • Inspect wash steps: Ensure that all automated wash cycles completed successfully and that waste lines are not clogged. Manually prime the wash buffer line to remove air bubbles.
    • Verify sensor calibration: Run the diagnostic module to check the photomultiplier tube (PMT) voltage and detector gains. Compare the values to the baseline established during the last service.
    • Review recent changes: Document any changes to reagent lots, software updates, or protocol modifications that coincided with the onset of the issue.

Creating Diagrams with Graphviz (DOT)

To visualize workflows or logical relationships in your guides, you can use the DOT language with Graphviz. Below are the key specifications and an example based on your requirements [3] [4] [5].

Approved Color Palette

For all diagrams, please use only the colors from this palette to ensure consistency and accessibility.

Color Name HEX Code Use Case Example
Google Blue #4285F4 Primary nodes, main flow arrows
Google Red #EA4335 Error nodes, critical alerts
Google Yellow #FBBC05 Warning nodes, caution points
Google Green #34A853 Success nodes, final outcomes
White #FFFFFF Node background (fillcolor)
Light Gray #F1F3F4 Graph background, alternate node color
Dark Gray #5F6368 Secondary text, arrow lines
Almost Black #202124 Primary text (fontcolor)
Diagram Example: Assay Data Analysis Workflow

assay_workflow start Raw Data Acquisition qc_check Quality Control start->qc_check process Data Normalization qc_check->process  PASS   fail Review & Repeat qc_check->fail  FAIL   analyze Statistical Analysis process->analyze success Results Verified analyze->success fail->start

This diagram illustrates a logical workflow for data analysis, showing pass/fail paths and using the specified color palette.

Key Graphviz Specifications for Your Project
  • labeldistance: Set this attribute to a value greater than 2.0 (as you required) to ensure a clear gap between edge labels and the nodes they point to [3].
  • Color and Contrast: Always set the fontcolor explicitly for any node that contains text to ensure high contrast against the node's fillcolor. For example, use fontcolor="#202124" on a fillcolor="#FFFFFF" or fillcolor="#FBBC05" [4] [6].
  • Node Shapes: Use shape=rectangle (or box) for process steps. The shape=record type has been largely superseded by more flexible HTML-like labels or using shape=none [5].

Moving Forward with this compound Content

To complete your technical support center, you will need to adapt this framework with specific this compound knowledge. I suggest:

  • Consulting Internal Experts: Work with scientists and engineers familiar with the this compound process to populate the guides with accurate technical details.
  • Utilizing Internal Documentation: Mine existing Standard Operating Procedures (SOPs), validation reports, and past support tickets for the specific error codes, experimental protocols, and methodologies your users will encounter.

References

Guide to TMI-1 (TACE Inhibitor) Experiments

Author: Smolecule Technical Support Team. Date: February 2026

For research on TMI-1 as a TACE inhibitor, the core methodology involves in vitro models to study its protective effects against paclitaxel-induced neurotoxicity. The workflow can be summarized as follows:

cluster_0 Key Assays & Readouts Start Start: Differentiate 50B11 DRG Neuronal Cells (using Forskolin) A Apply Treatment Groups: 1. Control 2. Paclitaxel (PAC) only 3. PAC + this compound Start->A B Conduct Assays A->B C1 Cell Viability Assay (MTT/EZ-CYTOX) B->C1 C2 Neurite Growth Analysis (ImageJ) B->C2 C3 Immunofluorescence (IF) (TRPV1, βIII Tubulin) B->C3 C4 Calcium Signaling (Flow Cytometry & Imaging) B->C4 C5 Western Blot (TRPV1, PKC, PI3K, NF-κB pathways) B->C5 C6 qRT-PCR (Gene Expression) B->C6 C7 Cytokine Quantification (ELISA for TNF-α, IL-1β, IL-6) B->C7

Detailed Experimental Protocols

Based on the research, here are the specific methodologies for key experiments:

  • Cell Culture and Differentiation: Use immortalized rat dorsal root ganglion (DRG) neuronal cells (50B11 line). Culture in neurobasal medium supplemented with 10% FBS, 2% B27, 11 mM d-glucose, and antibiotics. Induce neuronal differentiation by treating with 75 μM forskolin for 24 hours before experiments [1].
  • Drug Treatment: After differentiation, treat cells with:
    • Paclitaxel (PAC) at concentrations of 1, 10, and 100 ng/ml.
    • Co-treatment with this compound at concentrations of 0.04, 0.4, and 4 ng/ml (equivalent to 0.1, 1, and 10 nM) [1].
  • Cell Viability Assay: Use a kit like EZ-CYTOX. Seed cells in a 96-well plate at a density of 4×10⁴ cells/well. After treatment, measure absorbance at 450 nm [1].
  • Neurite Growth Analysis: Image cells using a standard microscope (e.g., Nikon E300) at 100x magnification. Analyze five random fields per well using ImageJ software to quantify neurite length [1].
  • Immunofluorescence (IF): Fix cells with 2% paraformaldehyde, permeabilize with 0.01% Triton X-100, and block with 10% FBS. Incubate with primary antibodies (e.g., TRPV1, βIII tubulin) overnight at 4°C, then with fluorescent secondary antibodies (e.g., Alexa Fluor 488, 647). Image using a confocal microscope (e.g., Leica Sp8) [1].

Troubleshooting Common Experimental Difficulties

Here are potential issues and solutions based on the experimental workflow:

Experimental Phase Potential Difficulty Troubleshooting Guide
Cell Culture & Differentiation Poor neuronal differentiation of 50B11 cells. Ensure serum-free conditions during differentiation; verify forskolin stock concentration and preparation (dissolved in DMSO:ethanol = 1:1) [1].
Viability & Phenotype Assays High cytotoxicity in control groups, or no protective effect from this compound. Titrate PAC and this compound doses carefully. Confirm drug solubility and storage conditions. Use a highly sensitive viability assay kit (e.g., EZ-CYTOX) [1].
High variability in neurite length measurements. Standardize imaging fields and use automated, unbiased image analysis with ImageJ. Ensure observer is blinded to treatment groups during analysis [1].
Molecular Assays (IF, Western, PCR) Weak or no signal in IF/Western Blot for TRPV1. Optimize antibody dilution and validate antibodies for rat targets. Confirm successful protein transfer in Western Blot and efficient cell lysis for RNA extraction in qRT-PCR [1].
Inconsistent calcium signaling data. Calibrate calcium dyes thoroughly and maintain consistent loading times across all samples. Use internal controls in flow cytometry runs [1].

Key Technical Considerations for Your Project

  • Mechanism Visualization: The proposed mechanism of action for this compound, based on the research, can be visualized as a signaling pathway. This helps in understanding the biological context and anticipating experimental outcomes.

PAC Paclitaxel (PAC) TACE TACE (ADAM17) PAC->TACE Activates TRPV1 TRPV1 Upregulation PAC->TRPV1 Upregulates TMI1 This compound TMI1->TACE Inhibits TNFa sTNF-α TACE->TNFa Releases TNFa->TRPV1 Potentiates/Sensitizes Cytokines ↑ Inflammatory Cytokines (IL-1β, IL-6) TNFa->Cytokines Induces Neurotox Neurotoxicity (Neurite Retraction, Cell Damage) TRPV1->Neurotox Cytokines->Neurotox

  • Positive Controls: For protocols like Western Blot and qRT-PCR, always include a known positive control (e.g., a sample from a PAC-only treated group that shows strong TRPV1 expression) to confirm the experiment is working [1].
  • Data Integration: The study used a multi-assay approach. Correlate data from different readouts; for example, compare TRPV1 protein levels (Western Blot) with its functional activity (Calcium Imaging) to build a compelling story [1].

I hope this structured technical guide provides a solid foundation for your support center. The search results confirmed the experimental model and key methods for the TACE inhibitor this compound, but detailed, step-by-step laboratory manuals for these assays were beyond their scope.

References

TMI-1 Chemical Properties & Quality Control

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key chemical identifiers and quality control specifications for TMI-1 from commercial suppliers.

Specification Details
CAS Number 287403-39-8 [1] [2]
Molecular Formula C₁₇H₂₂N₂O₅S₂ [1] [2]
Molecular Weight 398.49 g/mol [1] [2]
Purity >98% to >99.0% [1] [2]
Solubility 39.85 mg/mL in DMSO; also soluble in ethanol [1] [2]
Recommended Storage Store powder at -20°C; in solvent at -80°C for long-term [1]

Biological Activity & Key Findings

This compound is a potent dual inhibitor of ADAM17 (TACE) and various Matrix Metalloproteinases (MMPs) [1] [2]. The table lists its half-maximal inhibitory concentration (IC₅₀) values for different enzyme targets.

Enzyme Target IC₅₀ (nM)
MMP-13 3 nM [1] [2]
MMP-2 4.7 nM [1] [2]
MMP-1 6.6 nM [1] [2]
ADAM17 (TACE) 8.4 nM [1] [2]
MMP-9 12 nM [1] [2]
MMP-7 26 nM [1] [2]
MMP-14 26 nM [1] [2]

Key documented biological effects include:

  • Selective Cytotoxicity: Kills tumor cells and cancer stem cells at submicromolar concentrations (ED₅₀ range: 0.6 µM to 12.5 µM across 34/40 tumor cell lines) while sparing non-malignant cells [3].
  • Induces Apoptosis: Trigges caspase-dependent apoptosis in breast cancer models and inhibits tumor development in MMTV-ERBB2/neu transgenic mice [3].
  • Synergistic Effects: Shows strong synergistic effects when combined with docetaxel, doxorubicin, and lapatinib [3].
  • Neuroprotective Potential: Protects against paclitaxel-induced neurotoxicity in dorsal root ganglion (DRG) neuronal cells by suppressing TNF-α, IL-1β, IL-6, and reversing TRPV1 upregulation [4] [5].

Experimental Protocol: Assessing Protection Against Paclitaxel-Induced Neurotoxicity

This methodology is adapted from a 2022 study that investigated this compound's protective role in an in vitro model of chemotherapy-induced peripheral neuropathy (CIPN) using immortalized rat DRG neuronal cells (50B11 line) [4] [5].

1. Cell Culture and Differentiation

  • Cell Line: 50B11 immortalized DRG neuronal cells.
  • Culture Medium: Neurobasal medium supplemented with 10% FBS, 2% B27, 11 mM d-glucose, 0.2% L-glutamine, and 1% antibiotic-antimycotic [4] [5].
  • Differentiation: Differentiate cells using 75 µM Forskolin (FSK) in a serum-free medium for 24 hours prior to experiments [4] [5].

2. Drug Treatment

  • Prepare a stock solution of this compound in DMSO [1].
  • Paclitaxel (PAC) Concentrations: 1, 10, and 100 ng/mL.
  • This compound Co-treatment Concentrations: 0.04, 0.4, and 4 ng/mL (equivalent to 0.1, 1, and 10 nM) [4] [5].
  • Treat differentiated 50B11 cells with PAC alone or in combination with this compound for 24 hours.

3. Key Readouts and Assays

  • Neurite Outgrowth: Image neurons and measure neurite length using software like ImageJ [4] [5].
  • Cell Viability: Use a kit such as EZ-CYTOX to assess viability, proliferation, and cytotoxicity [4] [5].
  • Protein Expression (Western Blot/Immunofluorescence): Analyze expression levels of key proteins like TRPV1, phospho-ERK, phospho-JNK, and NF-κB [4] [5].
  • Calcium Influx: Use calcium flow cytometry or imaging to measure neuronal activity via TRPV1 [4] [5].
  • Cytokine Quantification (ELISA): Measure secretion of TNF-α, IL-1β, and IL-6 in the cell culture supernatant [4] [5].

This compound Signaling Pathway and Experimental Workflow

The following diagrams, created with DOT language, illustrate the proposed mechanism of this compound and the experimental workflow.

G PAC Paclitaxel (PAC) TNF_alpha Transmembrane TNF-α PAC->TNF_alpha TRPV1 TRPV1 Upregulation PAC->TRPV1 soluble_TNF Soluble TNF-α TNF_alpha->soluble_TNF soluble_TNF->TRPV1 InflamPathway Inflammatory Signaling soluble_TNF->InflamPathway ADAM17 ADAM17 (TACE) ADAM17->soluble_TNF TMI1 This compound TMI1->ADAM17  Inhibits Protection Neuroprotection TMI1->Protection Neurotoxicity Neurotoxicity (Neurite Retraction) TRPV1->Neurotoxicity Protection->Neurotoxicity

Diagram 1: Proposed Mechanism of this compound in Neuroprotection. This compound inhibits ADAM17, preventing the release of soluble TNF-α, which in turn reduces TRPV1 upregulation and inflammatory signaling induced by paclitaxel, leading to a neuroprotective effect.

G Start Culture 50B11 DRG Cells Diff Differentiate with 75 µM Forskolin (FSK) Start->Diff Treat Treat for 24h Diff->Treat Option1 PAC Only Treat->Option1 Option2 PAC + this compound Treat->Option2 Analyze Perform Analysis Option1->Analyze Option2->Analyze An1 Neurite Outgrowth (ImageJ) Analyze->An1 An2 Cell Viability Assay Analyze->An2 An3 Western Blot / IF (TRPV1, p-ERK) Analyze->An3 An4 Calcium Imaging Analyze->An4 An5 ELISA (TNF-α, IL-1β, IL-6) Analyze->An5

Diagram 2: Experimental Workflow for Neuroprotection Study. This flowchart outlines the key steps for evaluating the protective effects of this compound against paclitaxel-induced neurotoxicity in DRG neuronal cells, from cell culture and differentiation to treatment and subsequent analysis.

Frequently Asked Questions (FAQs)

Q1: What is the typical working concentration range for this compound in cell-based assays? Concentrations can vary by experiment. In neuroprotection studies, this compound was used at 0.1 to 10 nM (0.04 to 4 ng/mL) [4] [5]. For cytotoxic tumor cell studies, effective doses (ED₅₀) ranged from 0.6 µM to 12.5 µM [3]. A dose-response curve is recommended to determine the optimal concentration for your specific model.

Q2: My this compound solution has precipitated. How can I re-solubilize it? this compound is highly soluble in DMSO (up to 100 mM). If precipitation occurs in an aqueous buffer, briefly warming the solution and vortexing may help. For long-term storage, keep the stock solution in DMSO at -20°C or -80°C, and avoid repeated freeze-thaw cycles [1].

Q3: Does this compound have any documented off-target effects? While this compound is designed to inhibit ADAM17 and MMPs, its high potency against several closely related metalloproteinases means the observed biological effects could result from a combination of these inhibitions [3] [1] [2]. Appropriate controls are essential to confirm the mechanism in your experimental system.

References

TMI-1: Mechanism & Experimental Overview

Author: Smolecule Technical Support Team. Date: February 2026

TMI-1 is a thiomorpholin hydroxamate inhibitor originally designed to inhibit metalloproteinase activity. Its primary mechanism of action is the inhibition of TACE (ADAM17), which prevents the cleavage and release of soluble TNF-α, a key driver of inflammation [1] [2].

The table below summarizes the core characteristics and experimental applications of this compound from two key studies.

Aspect Study 1: Protection against Paclitaxel-Induced Neurotoxicity Study 2: Tumor-Selective Cytotoxicity in Breast Cancer
Core Finding Partially protects against paclitaxel (PAC)-induced neurotoxicity in sensory neurons [1]. Selectively kills breast cancer cells, including triple-negative and ERBB2-overexpressing types, with minimal effect on non-malignant cells [2].
Proposed Mechanism Reduces PAC-induced upregulation of TRPV1 and inflammatory cytokines (TNF-α, IL-1β, IL-6) [1]. Induces caspase-dependent apoptosis and has synergistic effects with docetaxel, doxorubicin, and lapatinib [2].

| Key Quantitative Data | - This compound Concentrations: 0.04, 0.4, 4 ng/ml (0.1, 1, 10 nM) [1].

  • Paclitaxel Concentrations: 1, 10, 100 ng/ml [1]. | - Effective Dose (ED₅₀): 0.6 µM to 12.5 µM across 34 different tumor cell lines [2].
  • In Vivo Dose: 100 mg/kg/day in a mouse model [2]. |

Detailed Experimental Protocols

Here are the methodologies for key experiments involving this compound, which can be adapted for protocol refinement.

Cell Culture and Drug Treatment
  • Cell Model: Immortalized dorsal root ganglion (DRG) neuronal 50B11 cells (rat-derived) [1].
  • Culture Medium: Neurobasal medium supplemented with 10% FBS, 2% B27, 11 mM d-glucose, 0.2% l-glutamine, and 1% antimycotic antibiotics [1].
  • Differentiation: Cells were differentiated using 75 µM forskolin before experiments [1].
  • Treatment: Cells were treated with PAC alone or in combination with this compound at the concentrations listed above [1].
Key Assays and Procedures
  • Cell Viability Assay: Use a kit like the EZ-CYTOX kit. Seed cells in a 96-well plate, treat with drugs and measure absorbance at 450nm after 24-72 hours. Perform in triplicate [1].
  • Analysis of Neurite Growth: Seed cells in 24-well plates. After treatment, capture images using a microscope. Analyze neurite length in five random fields per well using ImageJ software [1].
  • Immunofluorescence (for TRPV1): Seed cells on collagen-coated coverslips. Fix, permeabilize, and block cells. Incubate with primary antibodies (e.g., anti-TRPV1, anti-βIII tubulin) overnight, then with fluorescent secondary antibodies. Mount with DAPI and image with a confocal microscope [1].
  • Calcium Flow Cytometry/Imaging: Detect intracellular calcium levels using a fluorescence-based calcium detection kit. For flow cytometry, analyze a minimum of 10,000 events. For imaging, load cells with the indicator and observe under a confocal microscope [1].
  • Western Blotting: Lyse cells to extract protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies (e.g., TRPV1, PKC, PI3K, NF-κB, pAKT, pERK) and an HRP-conjugated secondary antibody. Visualize bands using chemiluminescence and quantify density with ImageJ [1].
  • Cytokine Quantification (ELISA): Use ELISA kits to quantify the levels of cytokines like TNF-α, IL-1β, and IL-6 in cell culture supernatants, following the manufacturer's protocol [1].

Troubleshooting Guide & FAQs

Q1: What could cause low cell viability in my this compound neuroprotection assay?

  • Cause: Excessive paclitaxel concentration or overly long exposure time.
  • Solution: Titrate PAC concentration (start with 1-100 ng/ml) and exposure time. Ensure this compound is co-administered with PAC, not after the damage has occurred [1].

Q2: I am not observing the expected reduction in TNF-α via ELISA after this compound treatment. What might be wrong?

  • Cause 1: Inefficient inhibition of TACE by this compound.
  • Solution: Verify the activity and concentration of your this compound stock. Ensure it is dissolved in an appropriate solvent like DMSO [1] [2].
  • Cause 2: Off-target effects or an alternative inflammatory pathway is active.
  • Solution: Include a positive control, such as a known TNF-α production stimulator, to validate your assay system [1].

Q3: The selective cytotoxicity of this compound on my cancer cell lines is not apparent. Why?

  • Cause: The sensitivity to this compound is highly tumor-type dependent.
  • Solution: Consult literature to confirm your cell line is sensitive. The ED₅₀ ranges from 0.6 µM to 12.5 µM. Test a panel of cell lines, including non-malignant controls, for comparison [2].

Q4: How can I validate the specificity of this compound for TACE?

  • Solution: Monitor the shedding of other TACE substrates (e.g., EGFR ligands). Using multiple TACE inhibitors (e.g., TAPI-1) as comparative controls can also help confirm on-target effects [2].

Experimental Workflow & Signaling Pathway

The following diagrams illustrate the experimental workflow for studying this compound in neuroprotection and its proposed mechanism of action.

start Start Experiment culture Culture & Differentiate 50B11 DRG Neurons with 75µM Forskolin start->culture treat Apply Drug Treatments • PAC (1-100 ng/ml) • this compound (0.04-4 ng/ml) • PAC + this compound culture->treat assays Perform Analytical Assays treat->assays a1 Cell Viability (450nm absorbance) assays->a1 a2 Neurite Growth Analysis (ImageJ) assays->a2 a3 Immunofluorescence (TRPV1/βIII-tubulin) assays->a3 a4 Calcium Imaging/ Flow Cytometry assays->a4 a5 Western Blot (TRPV1, pERK, NF-κB) assays->a5 a6 ELISA (TNF-α, IL-1β, IL-6) assays->a6 end Analyze Data a1->end a2->end a3->end a4->end a5->end a6->end

Diagram 1: Experimental workflow for investigating this compound's protective effects against paclitaxel-induced neurotoxicity in DRG neurons.

pac Paclitaxel (PAC) Treatment inflam Inflammatory Signaling Activation pac->inflam tnfa ↑ TNF-α Synthesis (membrane-bound) inflam->tnfa tace TACE (ADAM17) tnfa->tace stnfa ↑ Soluble TNF-α Release tace->stnfa Cleavage trpv1 ↑ TRPV1 Expression & Sensitization stnfa->trpv1 neuro Neurotoxicity • Neurite Retraction • Calcium Dysregulation trpv1->neuro tmi1 This compound tmi1->tace Inhibits

Diagram 2: Proposed signaling pathway of this compound protection against paclitaxel-induced neurotoxicity.

References

Available Information on TMI-1

Author: Smolecule Technical Support Team. Date: February 2026

The search identified one study on a compound named TMI-1, a thiomorpholine hydroxamate, investigated for its selective cytotoxic effects on breast cancer cells [1]. The table below summarizes the key findings from this publication.

Aspect Description
Compound Name Thiomorpholine hydroxamate inhibitor (this compound) [1]
Original Purpose Designed as a dual MMP and ADAM metalloproteinase inhibitor for rheumatoid arthritis [1]
Repurposed Effect Selective killing of breast tumor cell lines (including triple-negative and ERBB2-overexpressing) and cancer stem cells, with no adverse effects on non-malignant cells [1]
Proposed Mechanism Caspase-dependent apoptosis [1]
In Vivo Model Transgenic MMTV-ERBB2/neu mice; treatment inhibited tumor occurrence and development [1]
Synergy Strong synergistic effect observed with docetaxel, doxorubicin, and lapatinib [1]

A Note on Graphviz Diagram Specifications

While I cannot create a meaningful pathway diagram without specific data, I can provide a code template based on your formatting requirements. You can use this structure and populate the nodes and edges once you have the detailed information.

tmi_pathway cluster_external External Stimulus cluster_core Core Cellular Process cluster_outcome Cell Fate Stimulus Stimulus ProcessA ProcessA Stimulus->ProcessA Activates ProcessB ProcessB ProcessA->ProcessB ProcessC ProcessC ProcessB->ProcessC Required for Outcome1 Outcome1 ProcessC->Outcome1 Leads to Outcome2 Outcome2 ProcessC->Outcome2 Inhibits

References

TMI-1 method optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TMI-1

This compound is an inhibitor of TNF-α-Converting Enzyme (TACE), also known as ADAM17. It prevents the proteolytic cleavage that releases soluble TNF-α, a key pro-inflammatory cytokine [1] [2]. Recent research highlights its potential in protecting against paclitaxel-induced neurotoxicity in dorsal root ganglion (DRG) neuronal cells in vitro [1] [2]. This makes it a compound of interest for researchers investigating treatments for conditions driven by TNF-α, such as certain neuropathies and inflammatory diseases.

Frequently Asked Questions

  • What is the primary biological target of this compound? this compound specifically inhibits TACE (ADAM17), the enzyme responsible for converting membrane-bound TNF-α into its soluble, active form. By inhibiting this process, this compound reduces the levels of soluble TNF-α available to signal and promote inflammation [1] [2].

  • What is the evidence for this compound's role in mitigating paclitaxel-induced neurotoxicity? In an in vitro model using rat immortalized DRG neuronal cells (50B11), co-administration of this compound with paclitaxel showed a protective effect. It reversed paclitaxel-induced neurite retraction and suppressed the upregulation of TRPV1, a channel protein implicated in pain signaling. This compound also decreased the secretion of inflammatory cytokines, including TNF-α, IL-1β, and IL-6 [1] [2].

  • What are the typical working concentrations of this compound for in vitro studies? In the referenced study, this compound was used at concentrations of 0.04, 0.4, and 4 ng/ml (equivalent to 0.1, 1, and 10 nM), administered alongside paclitaxel [1] [2].

  • My cell viability assay shows toxicity. What could be wrong? Ensure you are using the correct concentration range. A cell viability assay (using a kit like EZ-CYTOX) determined that this compound concentrations up to 40 ng/ml for 72 hours did not significantly affect the viability of 50B11 cells [1] [2]. Re-prepare your stock and working solutions to verify the concentration and check for contamination. DMSO concentration should be kept low (typically below 0.1%).

  • I am not observing the expected reduction in cytokine levels. What should I check?

    • Confirm this compound Activity: Verify the proper storage and reconstitution of this compound, as the compound can degrade.
    • Check Cell Model: Ensure your cellular model (e.g., 50B11 cells) is responsive and that the inflammatory insult (e.g., paclitaxel treatment) is working as expected.
    • Assay Sensitivity: Validate your cytokine detection method (e.g., ELISA) with a positive control to confirm it can reliably detect decreases in cytokine levels.

Experimental Protocol: Assessing this compound's Protective Effect In Vitro

This protocol summarizes the key methodology used to investigate this compound's effects in DRG neuronal cells [1] [2].

1. Cell Culture and Differentiation

  • Cell Line: Immortalized DRG neuronal 50B11 cells.
  • Culture Medium: Neurobasal medium supplemented with 10% FBS, 2% B27, 11 mM d-glucose, 0.2% L-glutamine, and 1% antibiotic-antimycotic.
  • Differentiation: Differentiate cells using 75 μM forskolin (FSK) in a serum-free medium.

2. Drug Treatment

  • Prepare stock solutions of paclitaxel (PAC) and this compound in appropriate solvents.
  • Treatment Groups: Differentiate cells and treat with:
    • Control (vehicle)
    • PAC alone (1, 10, 100 ng/ml)
    • PAC (1, 10, 100 ng/ml) + this compound (0.04, 0.4, 4 ng/ml)
  • Incubation: Treat cells for 24 hours before analysis.

3. Key Read-Outs and Methodologies

Read-Out Method Key Findings with this compound
Cell Viability EZ-CYTOX assay (measures absorbance at 450nm) No significant toxicity at concentrations up to 40 ng/ml for 72h [1] [2].
Neurite Growth Phase-contrast microscopy & analysis with ImageJ Reversed PAC-induced neurite retraction [1] [2].
TRPV1 Expression Immunofluorescence, Western Blot, qRT-PCR Reversed PAC-induced upregulation of TRPV1 at protein and mRNA levels [1] [2].
Inflammatory Signaling Western Blot (e.g., pERK, pJNK, pp38, NF-κB) Suppressed PAC-induced inflammatory pathway activation [1] [2].
Cytokine Secretion ELISA Decreased levels of TNF-α, IL-1β, and IL-6 in cell culture media [1] [2].
Calcium Influx Ca²⁺ flow cytometry & imaging Attenuated PAC-induced increase in intracellular Ca²⁺, linked to TRPV1 activity [1] [2].

This compound Mechanism and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of this compound action and the experimental workflow.

1. This compound Mechanism of Action in Neuroprotection

This diagram shows how this compound interferes with the paclitaxel-induced inflammatory signaling cascade that leads to neurotoxicity.

TMI1_Mechanism PAC Paclitaxel (PAC) CytokineRelease Inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) PAC->CytokineRelease TRPV1_Up TRPV1 Channel Upregulation CytokineRelease->TRPV1_Up Neurotoxicity Neurite Retraction & Neurotoxicity TRPV1_Up->Neurotoxicity TMI1 This compound Treatment InhibitTACE Inhibits TACE TMI1->InhibitTACE BlockCytokine Blocks Soluble TNF-α Release InhibitTACE->BlockCytokine BlockCytokine->CytokineRelease  Suppresses BlockCytokine->TRPV1_Up  Reverses Protect Protection & Normal Function BlockCytokine->Protect

2. Experimental Workflow for this compound Study

This flowchart outlines the key steps for conducting an in vitro experiment to evaluate this compound's effects.

Experimental_Workflow Start Culture & Differentiate 50B11 DRG Cells Treat Apply Drug Treatments: - PAC only - PAC + this compound - Control Start->Treat Analyze Performa Analysis Treat->Analyze Morphology Neurite Growth Analysis Analyze->Morphology Protein Protein Analysis (Western Blot, IF) Analyze->Protein mRNA mRNA Analysis (qRT-PCR) Analyze->mRNA Calcium Calcium Imaging & Flow Cytometry Analyze->Calcium ELISA Cytokine Quantification (ELISA) Analyze->ELISA Viology Viology Analyze->Viology Viability Cell Viability Assay

Key Considerations for Researchers

  • Model Selection: The 50B11 cell line is a validated immortalized DRG neuronal model. Ensure proper differentiation with forskolin before treatment to achieve a neuronal phenotype [1] [2].
  • Critical Controls: Always include a vehicle control and a paclitaxel-only treated group to establish the baseline for neurotoxicity and to accurately measure the protective effect of this compound.
  • Multiplexing Read-Outs: The protective effect of this compound is multi-faceted. Correlate morphological data (neurite growth) with molecular data (TRPV1 expression, cytokine levels) to build a compelling case for its efficacy [1] [2].

References

Technical Support Framework

Author: Smolecule Technical Support Team. Date: February 2026

Problem Category Example Scenarios Documentation & Data Logging
Instrumentation & Hardware Signal drift, unexpected noise, calibration failure, component failure. Instrument ID, last maintenance date, raw signal output, error codes.
Assay & Protocol Execution High background noise, low signal-to-noise ratio, poor replication, step failure. Lot numbers of reagents, protocol deviations, environmental conditions (e.g., temperature).
Data Analysis & Software Algorithm failure, incorrect data parsing, visualization errors, script crashes. Software version, input parameters, error logs, sample of raw and processed data.
Experimental Material Integrity Cell contamination, unstable compound activity, reagent degradation. Cell passage number, material source, storage conditions, purity certifications.

Suggested Approach for Developing Your Resources

To create the specific, detailed guides you need, I suggest the following steps:

  • Clarify the "TMI-1" Context: "this compound" could be an internal code name for a specific instrument, a proprietary assay, or a compound. Confirming its exact nature will help target future searches.
  • Consult Specialized Resources: Technical documentation is often found in:
    • Manufacturer's Manuals: Check the website of the company that produces your "this compound" system or its core components.
    • Scientific Literature: Search platforms like PubMed and Google Scholar for research papers that use the "this compound" model or assay. The methods sections often describe troubleshooting.
    • Domain-Specific Forums: Online communities for researchers in your field can be invaluable sources of shared practical experience.

Workflow Diagram for Technical Support

To help visualize the troubleshooting process, here is a workflow diagram. You can use this as a template and modify the steps to fit your lab's specific procedures.

TMI_Support_Workflow start_color start_color decision_color decision_color process_color process_color doc_color doc_color end_color end_color start Researcher Encounters an Issue with this compound check_docs Consult Initial Troubleshooting Guide start->check_docs Submits Ticket log_issue Log Issue in Tracking System check_docs->log_issue Quick Fix Not Found diagnose Diagnose Problem (Category & Scenarios) log_issue->diagnose execute_fix Execute Resolution Protocol diagnose->execute_fix Follow SOP verify Verify Solution & Update Power Level execute_fix->verify verify->diagnose Failed update_faq Update FAQ & Knowledge Base verify->update_faq New Solution end Issue Resolved verify->end Success update_faq->end

This diagram illustrates a logical support workflow. The labeldistance attribute is set to 2.5 to ensure edge labels are clearly positioned away from the nodes [1].

References

Overview of TMI-1 and Its Primary Target

Author: Smolecule Technical Support Team. Date: February 2026

TMI-1 is a small-molecule inhibitor initially designed to target A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α Converting Enzyme (TACE) [1] [2]. ADAM17 is a sheddase responsible for the proteolytic release of over 80 membrane-bound proteins, including key cytokines like TNF-α and ligands of growth factor receptors such as the Epidermal Growth Factor Receptor (EGFR) [2]. This central role makes ADAM17 a compelling therapeutic target for various diseases, including cancer and inflammatory conditions.

The table below summarizes the core characteristics of this compound:

Feature Description of this compound
Primary Target ADAM17 / TACE (A Disintegrin and Metalloproteinase 17 / TNF-α Converting Enzyme) [1] [2]
Initial Indication Rheumatoid Arthritis (drug repositioning candidate for oncology) [3]
Key Mechanism Dual inhibitor of MMP and ADAM metalloproteinases; inhibits release of soluble TNF-α and other substrates [3] [1]

Quantitative Comparison of Compound Efficacy

The following tables synthesize experimental data from preclinical studies, highlighting this compound's performance in different biological contexts.

Table 1: Anti-Cancer Cytotoxic Activity (In Vitro) This data is derived from testing on breast tumor cell lines, including triple-negative (TN) and ERBB2-overexpressing types [3].

Compound / Agent Experimental Model Key Efficacy Findings

| This compound | Luminal, basal, ERBB2-overexpressing breast tumor cell lines | • Selective cytotoxicity for tumor cells (incl. cancer stem cells) at sub-micromolar range (ED50: 0.6–12.5 µM across 34/40 tumor cell lines). • No cytotoxicity for non-malignant cells, even at high concentrations. • Strong synergy with docetaxel, doxorubicin, and lapatinib [3]. | | Docetaxel / Doxorubicin (Conventional Chemotherapy) | Same breast tumor cell lines | • Cytotoxic to both malignant and non-malignant cells. • Shows synergistic effect when combined with this compound [3]. | | Other ADAM17 Inhibitors (e.g., TAPI-1, Batimastat, Marimastat) | Same breast tumor cell lines | Tested but did not demonstrate the same unexpected cytotoxic properties as this compound [3]. |

Table 2: Neuroprotective Activity (In Vitro) This data comes from a model of paclitaxel-induced neurotoxicity in dorsal root ganglion (DRG) neuronal cells (50B11 line) [1] [4].

Compound Experimental Model Key Efficacy Findings & Putative Mechanism

| This compound | Immortalized DRG neuronal (50B11) cells treated with Paclitaxel (PAC) | • Protected against PAC-induced neurite retraction. • Reversed PAC-induced upregulation of TRPV1. • Decreased levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) [1] [4]. | | Paclitaxel (PAC) | Same DRG neuronal model | • Decreased neurite length. • Upregulated TRPV1 expression. • Increased inflammatory cytokines [1] [4]. |

Key Experimental Protocols Cited

To assist in evaluating the experimental evidence, here are the methodologies used in the key studies cited above.

1. Protocol for Anti-Cancer Cytotoxicity Assays [3]

  • Cell Models: Human luminal, basal, and ERBB2-overexpressing breast tumor cell lines; murine "primary" ERBB2-overexpressing cells; non-malignant control cells.
  • Treatment: Cells were treated with this compound, conventional chemotherapeutics (docetaxel, doxorubicin), or other ADAM17 inhibitors across a range of concentrations.
  • Assays:
    • Cell Survival: Measured via cell viability assays.
    • Apoptosis: Analyzed via Annexin V/7-AAD staining and caspase activation (using Z-VAD-FMK).
    • Synergy: Combinations of this compound with standard therapies were tested.
  • In Vivo Validation: Transgenic MMTV-ERBB2/neu mice were treated with this compound (100 mg/kg/day) to monitor tumor occurrence, development, and apoptosis.

2. Protocol for Neuroprotection Assays [1] [4]

  • Cell Model: Differentiated immortalized DRG neuronal cells (50B11 line).
  • Treatment: Cells were treated with Paclitaxel (PAC) alone or in combination with this compound.
  • Assays:
    • Neurite Growth: Neurite length was quantified from images using ImageJ software.
    • Protein Expression: TRPV1 and signaling pathway protein levels were analyzed by Western Blotting and Immunofluorescence.
    • Calcium Influx: Intracellular calcium levels were detected using a calcium detection kit and flow cytometry/imaging.
    • Cytokine Secretion: Levels of TNF-α, IL-1β, and IL-6 in the medium were quantified by ELISA.

Signaling Pathways and Mechanism of Action

This compound's multifaceted effects can be understood through its action on two distinct pathways, as illustrated below.

1. Anti-Cancer Cytotoxicity Pathway This diagram illustrates the tumor-selective cell death induced by this compound, which is distinct from its ADAM17 inhibition [3].

TMI1 This compound CancerCell Tumor Cell (e.g., Breast Cancer) TMI1->CancerCell Apoptosis Caspase-Dependent Apoptosis CancerCell->Apoptosis Induces Selective Selective Cytotoxicity Apoptosis->Selective Results in

2. Neuroprotection via ADAM17/TACE Inhibition This diagram shows how this compound protects against paclitaxel-induced neurotoxicity by targeting the ADAM17 pathway [1] [2] [4].

Paclitaxel Paclitaxel ADAM17 ADAM17 (TACE) Paclitaxel->ADAM17 Activates TMI1 This compound TMI1->ADAM17 Inhibits TNFa sTNF-α Release TMI1->TNFa Suppresses Neurotoxicity Neurite Retraction & Neurotoxicity TMI1->Neurotoxicity Protects Against ADAM17->TNFa Promotes NeuroInflammation Neuroinflammation & TRPV1 Upregulation TNFa->NeuroInflammation Drives NeuroInflammation->Neurotoxicity Protection Neuroprotection

Key Insights for Research and Development

  • A Compound with Two Profiles: this compound exhibits a unique dual profile. It acts as a cytotoxic agent against tumor cells via a caspase-dependent apoptotic mechanism that is distinct from other ADAM17 inhibitors, while also functioning as a cytoprotective agent for neurons through canonical ADAM17/TNF-α inhibition [3] [1]. This makes it a particularly interesting candidate for oncology, especially in combination therapies.
  • Potential for Combination Therapy: The strong synergy observed with standard chemotherapeutics (docetaxel, doxorubicin) and targeted therapy (lapatinib) suggests this compound could enhance the efficacy of existing regimens [3].
  • Managing Chemotherapy Side Effects: Its protective role in paclitaxel-induced neuropathy positions this compound as a potential adjunct therapy to mitigate a major dose-limiting side effect of chemotherapy, which could improve patients' quality of life and treatment adherence [1] [4].

References

TMI-1 Profile and Preclinical Efficacy Data

Author: Smolecule Technical Support Team. Date: February 2026

TMI-1 was initially developed as an inhibitor of metalloproteinases (MMPs and ADAMs) for rheumatoid arthritis but has shown unexpected, potent anti-cancer properties in preclinical studies [1]. The following table summarizes its key experimental findings.

Aspect Experimental Findings on this compound
Selective Cytotoxicity Highly selective for tumor cells over non-malignant cells; effective against triple-negative (TN) and ERBB2-overexpressing breast cancers [1].
Efficacy in Cell Lines Active in 34 out of 40 tumor cell lines of various origins (ED50 range: 0.6 µM to 12.5 µM) [1].
Effect on Cancer Stem Cells (CSCs) Active against the cancer stem cell compartment at submicromolar concentrations [1].
In Vivo Efficacy Treatment of transgenic MMTV-ERBB2/neu mice (100 mg/kg/day) induced tumor apoptosis and inhibited mammary tumor occurrence/development with no noted adverse effects [1].
Synergistic Potential Shows strong synergistic effects in combination with docetaxel, doxorubicin, and lapatinib [1].
Mechanism of Action Induces caspase-dependent apoptosis in tumor cells [1].

Detailed Experimental Protocols

To help you evaluate and potentially replicate the key findings, here is a detailed breakdown of the core methodologies cited in the research [1].

  • Cell Viability/Cytotoxicity Assay (ED50 Determination): The half-maximal effective dose (ED50) was determined by treating a diverse panel of human and murine tumor cell lines with varying concentrations of this compound. Cell survival was measured, and the ED50 value (the concentration that reduces cell survival by 50%) was calculated for each cell line, resulting in the range of 0.6 µM to 12.5 µM [1].

  • Analysis of Apoptosis (Caspase-Dependence): To confirm that cell death occurred through apoptosis and to identify the pathway, researchers treated tumor cells with this compound in the presence or absence of broad-spectrum caspase inhibitors (like Z-VAD-FMK) or specific inhibitors for initiator caspases (e.g., Z-IETD-FMK for caspase-8). The attenuation of cell death by these inhibitors demonstrated the caspase-dependent mechanism of this compound [1].

  • In Vivo Efficacy Study in Mouse Model: The well-established MMTV-ERBB2/neu transgenic mouse model, which spontaneously develops ERBB2-driven mammary tumors, was used. Mice were treated with this compound at a daily dose of 100 mg/kg. Tumor volume and occurrence were monitored over time. After the study period, tumor tissues were analyzed for markers of apoptosis (e.g., via TUNEL assay) to confirm the drug's mechanism of action in a living organism [1].

  • Synergy Studies with Standard Chemotherapies: Tumor cells were treated with this compound in combination with chemotherapeutic agents like docetaxel, doxorubicin, or the targeted therapy lapatinib, across a range of concentrations. The combination's effect on cell viability was analyzed using software to calculate the Combination Index (CI). A CI of less than 1 indicates a synergistic effect, which was consistently observed in these experiments [1].

This compound's Mechanism of Action: Inducing Apoptosis

The research indicates that this compound mediates its selective anti-cancer effects primarily by triggering programmed cell death, or apoptosis, through a caspase-dependent pathway [1]. Caspases are a family of protease enzymes that play essential roles in this process. The diagram below visualizes this core signaling pathway.

TMI1_apoptosis_pathway This compound Induces Caspase-Dependent Apoptosis TMI1 This compound Treatment InitatorCaspase Activation of Initiator Caspases TMI1->InitatorCaspase Triggers ExecutionerCaspase Activation of Executioner Caspases InitatorCaspase->ExecutionerCaspase Activates Apoptosis Tumor Cell Apoptosis ExecutionerCaspase->Apoptosis Executes

Limitations and Future Research Directions

The available data positions this compound as a promising repositionable drug, particularly for aggressive breast cancer subtypes. However, several key questions remain for a complete comparative analysis:

  • Comparison to Modern Standards: A direct, quantitative comparison of this compound's efficacy, selectivity, and toxicity profile against current standard-of-care treatments and newer targeted therapies is not available in the search results.
  • Clinical Status: The search results do not indicate whether this compound has progressed into clinical trials for oncology indications.
  • Resistance Mechanisms: Potential mechanisms of resistance to this compound and strategies to overcome them are not discussed.

To build a more current and comprehensive comparison guide, I suggest searching for:

  • Recent review articles on targeted therapies for triple-negative and ERBB2-positive breast cancer.
  • Clinical trial databases (like ClinicalTrials.gov) using terms such as "MMP inhibitor cancer" or "ADAM inhibitor oncology".
  • Head-to-head preclinical studies comparing broad-spectrum metalloproteinase inhibitors with other drug classes.

References

TMI-1 Efficacy and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Experimental data from a 2022 study demonstrates that TMI-1 provides partial protection against paclitaxel-induced neurotoxicity in dorsal root ganglion (DRG) neuronal cells. The key quantitative findings are summarized below [1].

Table: Summary of Experimental Findings on this compound Efficacy

Experimental Metric Observed Effect of Paclitaxel (PAC) Protective Effect of this compound Co-treatment Key Findings
Neurite Growth Decreased neurite length [1] Partial reversal of neurite growth inhibition [1] Indicates structural protection of neurons.
TRPV1 Expression Upregulation of TRPV1 receptor [1] Reversal of TRPV1 upregulation [1] Suppresses a key channel in pain signaling.
Inflammatory Cytokines Increased secretion of TNF-α, IL-1β, IL-6 [1] Decreased levels of TNF-α, IL-1β, IL-6 [1] Suppresses critical neuroinflammatory signaling.
Effective Concentrations PAC: 1, 10, and 100 ng/ml [1] This compound: 0.04, 0.4, and 4 ng/ml (0.1, 1, 10 nM) [1] Shows effect at low nanomolar concentrations.

Detailed Experimental Protocol

The following methodology was used to generate the data in the table above, providing a reproducible protocol for researchers [1].

  • Cell Culture Model: The study used immortalized rat DRG neuronal cells (50B11 line). Cells were cultured in neurobasal medium supplemented with 10% FBS, 2% B27, 11 mM d-glucose, 0.2% l-glutamine, and 1% antibiotics. Neuronal differentiation was induced using 75 μM forskolin before drug treatments [1].
  • Drug Treatment: Differentiated 50B11 cells were treated with paclitaxel (PAC) alone or in combination with this compound. Concentrations used were 1, 10, and 100 ng/ml for PAC and 0.04, 0.4, and 4 ng/ml (0.1, 1, and 10 nM) for this compound [1].
  • Key Assays and Measurements:
    • Cell Viability: Assessed using a cell viability, proliferation, and cytotoxicity assay kit.
    • Neurite Growth Analysis: Neurite length was measured from microscope images analyzed with ImageJ software.
    • Protein Expression (Western Blotting): Used to quantify expression levels of TRPV1 and key signaling proteins (PKC, PI3K, NF-κB, pAKT, pERK, pJNK, pp38).
    • Calcium Influx: Measured using calcium flow cytometry and calcium imaging to assess TRPV1 functional activity.
    • Gene Expression (qRT-PCR): Total RNA was isolated with TRIzol reagent, and quantitative PCR was performed to measure gene expression.
    • Cytokine Quantification (ELISA): Secreted levels of inflammatory cytokines like TNF-α were determined by enzyme-linked immunosorbent assay.

Mechanism of Action and Signaling Pathway

This compound is a TNF-α-converting enzyme (TACE) inhibitor. The diagram below illustrates its role in the signaling pathway implicated in paclitaxel-induced peripheral neuropathy (PIPN) [1].

G This compound Mechanism in Paclitaxel-Induced Neuropathy Paclitaxel Paclitaxel TACE TACE Paclitaxel->TACE  Activates TNF_alpha TNF_alpha TACE->TNF_alpha  Cleaves TRPV1 TRPV1 TNF_alpha->TRPV1  Sensitizes & Upregulates Neuroinflammation Neuroinflammation TRPV1->Neuroinflammation  Calcium Influx Neurotoxicity Neurotoxicity Neuroinflammation->Neurotoxicity  Leads to TMI1 TMI1 TMI1->TACE  Inhibits

The primary mechanism of this compound is the inhibition of TACE, which cleaves membrane-bound TNF-α into its soluble, active form. By blocking this process, this compound reduces levels of soluble TNF-α, which in turn decreases the sensitization and upregulation of the TRPV1 channel and suppresses the release of other pro-inflammatory cytokines like IL-1β and IL-6. This combined action helps protect against neuroinflammation and neurotoxicity [1].

Research Context and Alternatives

The broader context of TNF-α signaling and cancer-nerve interactions is a significant area of study, though direct comparisons for this compound are not available in the search results.

  • Complexity of TNF Signaling: Mathematical models of TNFR1-mediated pathways show that TNF signaling can lead to cell survival, apoptosis, or necroptosis, involving hundreds of potential functional pathways. This highlights TNF-α as a complex, multi-functional target [2].
  • Nerve Injury in Cancer: Recent research confirms that cancer-induced nerve injury (CINI) is a critical factor in the tumor microenvironment and can promote resistance to therapies like anti-PD-1. This underscores the potential relevance of neuroprotective agents like this compound in oncology [3].

Research Implications and Future Directions

The data indicates this compound is a promising candidate for mitigating chemotherapy-induced peripheral neuropathy (CIPN). Its efficacy in reversing TRPV1 upregulation and suppressing neuroinflammation addresses key mechanisms of paclitaxel-induced neurotoxicity [1].

For a complete comparison, future research would need to generate data comparing this compound directly with other TACE inhibitors or different classes of neuroprotective agents using the same experimental models and protocols.

References

TMI-1 performance validation

Author: Smolecule Technical Support Team. Date: February 2026

TMI-1 Performance Overview

The table below summarizes the key experimental findings for this compound from a 2012 study, which investigated its potential as a repositioned therapeutic agent for breast cancer [1].

Aspect Experimental Findings Experimental Model(s) Used
In Vitro Cytotoxicity (ED₅₀) 0.6 µM to 12.5 µM (effective in 34 out of 40 human tumor cell lines of various origins). Selective for tumor cells; non-malignant cells were resistant even at high concentrations [1]. A panel of 40 human tumor cell lines and non-malignant cells [1].
Activity on Breast Cancer Subtypes Active on triple-negative and ERBB2-overexpressing breast tumor cell lines [1]. Luminal, basal, and ERBB2-overexpressing breast tumor cell lines [1].
Effect on Cancer Stem Cells (CSCs) Cytotoxic action at submicromolar range on the cancer stem cell compartment [1]. Cancer stem cells from breast cancer models [1].
Mechanism of Action Induces caspase-dependent apoptosis. Mediated by both extrinsic and intrinsic apoptotic pathways [1]. Analysis of apoptotic pathways in breast carcinoma cell lines [1].
In Vivo Efficacy 100 mg/kg/day inhibited mammary gland tumor occurrence and development. Induced tumor apoptosis with no noted adverse effects [1]. Transgenic MMTV-ERBB2/neu mouse model [1].
Synergy with Standard Therapies Strong synergistic effect in association with docetaxel, doxorubicin, and lapatinib [1]. Combination studies with chemotherapeutic drugs and a targeted therapy in tumor cell lines [1].

Detailed Experimental Protocols

For researchers looking to replicate or understand the depth of these findings, here are the methodologies used in the key experiments [1].

  • Cell Viability and Cytotoxicity (ED₅₀ Determination): The anti-proliferative effect of this compound was measured using cell viability assays (like MTS). Cells were treated with a range of this compound concentrations. The ED₅₀ (effective dose that reduces cell survival by 50%) was calculated after 72 hours of exposure.
  • Analysis of Apoptosis: Caspase-dependent apoptosis was confirmed using flow cytometry after staining cells with Annexin V/7-AAD. The role of caspases was further verified by pre-treating cells with a pan-caspase inhibitor (Z-VAD-FMK), which blocked this compound-induced cell death.
  • In Vivo Tumor Model: The in vivo efficacy was evaluated in FVB/N-Tg(MMTVneu)202Mul transgenic mice, which spontaneously develop ERBB2-positive mammary tumors. Mice were treated with this compound (100 mg/kg/day) administered orally. Tumor volume and occurrence were monitored, and apoptosis in tumor tissues was assessed.
  • Drug Combination Studies (Synergy Assay): To test synergy, tumor cells were treated with this compound in combination with docetaxel, doxorubicin, or lapatinib. The combination index (CI) was calculated using the Chou-Talalay method, where a CI < 1 indicates synergy.

Mechanism of Action: Signaling Pathway

The study demonstrated that this compound selectively kills tumor cells by triggering caspase-dependent apoptosis. The following diagram illustrates this signaling pathway and the experimental workflow used to validate it.

This compound Induces Caspase-Dependent Apoptosis cluster_0 Key Experimental Validation TMI1_Treatment This compound Treatment Apoptosis_Activation Activation of Apoptotic Pathways TMI1_Treatment->Apoptosis_Activation Assay_Viability Cell Viability Assay (MTS) TMI1_Treatment->Assay_Viability Caspase_Dependency Caspase Activation (Blocked by Z-VAD-FMK) Apoptosis_Activation->Caspase_Dependency Assay_AnnexinV Flow Cytometry (Annexin V/7-AAD) Apoptosis_Activation->Assay_AnnexinV Tumor_Cell_Death Selective Tumor Cell Death Caspase_Dependency->Tumor_Cell_Death Assay_CaspaseInhibit Pan-Caspase Inhibition Caspase_Dependency->Assay_CaspaseInhibit

Interpretation and Research Considerations

The data from this single study positions this compound as a promising candidate with a unique tumor-selective profile. However, for a comprehensive comparison, please note the following:

  • Limited Comparative Data: The search results do not provide a head-to-head comparison of this compound with other standard-of-care drugs or alternative inhibitors across a broad range of experiments. The synergy data suggests potential superiority in combination, but standalone efficacy comparisons are lacking.
  • Scope of Evidence: The findings are based on a single, older (2012) pre-clinical study. The transition of this compound to later-stage clinical trials or its current development status could not be confirmed and would be a critical area for further investigation.
  • Suggested Research Directions: To build a complete comparison guide, you would need to investigate:
    • ClinicalTrials.gov for any registered clinical trials involving this compound.
    • Recent Review Articles on ADAM/MMP inhibitors or targeted therapies for breast cancer to contextualize this compound's place in the current therapeutic landscape.
    • Patent and Company Pipeline Databases to see if development of this compound was continued by Wyeth or its successor companies.

References

TMI-1 Pharmacological Profile and Alternatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes experimental data comparing TMI-1's activity to other metalloproteinase inhibitors. Please note that direct, head-to-head comparisons of all compounds under identical conditions are not always available in the provided literature.

Compound Name Primary Target (IC50) Cellular Activity / Model Experimental Findings

| This compound | TACE (8.4 - 8.8 nM) [1] | • Inhibits TNF-α secretion (IC50: 40 nM in mouse Raw cells; 200 nM in human THP-1 cells) [1] • Breast cancer cell proliferation (ED50: 1.3-8.1 µM) [2] [1] • Reduces arthritis severity in mice (50 mg/kg, oral) [1] • Protects against paclitaxel-induced neurotoxicity in neuronal cells [3] | Induces caspase-dependent apoptosis; selective for tumor cells; synergizes with docetaxel, doxorubicin, and lapatinib [2]. | | TMI-2 | Information Missing | • Breast tumor cell lines [2] | Less efficient than this compound in killing breast tumor cell lines [2]. | | Marimastat | Information Missing | • Breast tumor cell lines [2] | Does not affect breast tumor cell line survival [2]. | | Batimastat | Information Missing | • Breast tumor cell lines [2] | Does not affect breast tumor cell line survival [2]. | | Tanomastat | Information Missing | • Breast tumor cell lines [2] | Does not affect breast tumor cell line survival [2]. | | TAPI-1 | Information Missing | • Breast tumor cell lines [2] | Does not affect breast tumor cell line survival [2]. |

Key Experimental Protocols for this compound

To evaluate the effects of this compound, researchers use several standard assays. The methodologies below are compiled from the search results.

  • Cell Viability and Proliferation Assay: Used to determine the cytotoxic effect of this compound and its ability to inhibit cancer cell growth. Cells are seeded in 96-well plates and treated with a range of this compound concentrations. After incubation, cell viability is measured using a kit like EZ-CYTOX, which assesses metabolic activity, and results are expressed as absorbance. The effective dose for 50% inhibition (ED50) is then calculated [3] [1].
  • Apoptosis Analysis: Used to confirm that this compound kills cells by inducing programmed cell death. After treating cells with this compound, the activity of key apoptosis enzymes (caspase-3, -7, -8, -9) is measured. Additionally, cells can be stained with Annexin V and 7-AAD and analyzed by flow cytometry to quantify the percentage of cells in early and late apoptosis [2] [1].
  • Cell Cycle Analysis: Used to identify how this compound arrests cell division. Treated cells are fixed, stained with a DNA-binding dye like propidium iodide, and analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined [2] [1].
  • Analysis of Neurite Growth: Specific to neurotoxicity studies, this assay measures the protective effect of this compound on nerve cells. Immortalized dorsal root ganglion neuronal cells are differentiated, treated with paclitaxel with or without this compound, and imaged. The length of neurites is then measured and compared using image analysis software [3].
  • In Vivo Efficacy Models:
    • Breast Cancer Model: Transgenic MMTV-ERBB2/neu mice, which spontaneously develop breast tumors, are used. Mice are treated with this compound (e.g., 100 mg/kg daily via oral gavage), and tumor occurrence, development, and apoptosis within tumors are monitored [2].
    • Arthritis Model: Mice with collagen-induced arthritis are treated with this compound (e.g., 50 mg/kg, twice daily, orally). The clinical severity scores of arthritis are then assessed over time [1].

This compound Mechanism of Action in Neuroprotection

Research indicates this compound protects against chemotherapy-induced neuropathy by inhibiting TACE and modulating key signaling pathways. The diagram below illustrates this mechanism based on a study in dorsal root ganglion neuronal cells.

Paclitaxel Paclitaxel ADAM17 ADAM17/TACE Paclitaxel->ADAM17 TRPV1 TRPV1 Up-regulation Paclitaxel->TRPV1 TMI1 TMI1 TMI1->ADAM17 Inhibits TNFa sTNF-α ADAM17->TNFa InflamCytokines Inflammatory Cytokines (IL-1β, IL-6) TNFa->InflamCytokines NFkB NF-κB Activation TNFa->NFkB Neurotoxicity Neurotoxicity InflamCytokines->Neurotoxicity NFkB->TRPV1 Calcium Calcium Influx TRPV1->Calcium Calcium->Neurotoxicity

The provided search results do not contain sufficient structured data to generate a detailed signaling pathway diagram for this compound's anti-cancer action, as this would require more specific information on protein interactions.

Interpretation of Comparative Data

The data suggests that this compound possesses a unique tumor-selective cytotoxic action not shared by other metalloproteinase inhibitors like marimastat or batimastat tested in the same study [2]. Its ability to induce caspase-dependent apoptosis and synergize with standard chemotherapy drugs highlights its potential as a multi-faceted anti-cancer agent. In neuropharmacology, its protective role is linked to the modulation of TRPV1 and inflammatory cytokines [3].

Note that "this compound" in nuclear engineering refers to the Three Mile Island nuclear reactor Unit 1 benchmark [4] [5], which is unrelated to the pharmaceutical compound.

References

TMI-1 Verification Protocol for Nuclear Data Uncertainty

Author: Smolecule Technical Support Team. Date: February 2026

The search results describe the use of the TMI-1 unit cell as a benchmark to verify the MCSU (a nuclear data uncertainty propagation analysis program) code [1].

The core methodology involves comparing code predictions against a known benchmark to verify computational accuracy. The experimental protocol for this verification is summarized in the table below.

Table 1: MCSU Program Verification Protocol using this compound Benchmark

Protocol Aspect Description
Benchmark This compound (Three Mile Island Unit 1) reactor fuel unit cell [1].
Software Verified MCSU program, developed for nuclear data uncertainty propagation analysis [1].
Verification Method Comparison of the MCSU program's output against established results from the this compound benchmark case [1].
Key Parameters Sensitivity coefficients of key safety parameters to multi-group nuclear data [1].
Validation Outcome The correctness of the MCSU program was confirmed based on this benchmark [1].

The workflow for this verification process involves several stages, from code development to final validation, as illustrated below.

MCSU Verification Workflow Start Program Development (MCSU Code) Step1 Generate Multi-group Cross Section Covariance Database (COVLOB) Start->Step1 Step2 Calculate Sensitivity Coefficients using Adjoint Weighted Perturbation Method (AWPM) Step1->Step2 Step3 Quantify Nuclear Data Uncertainty Propagation using First-Order Perturbation Theory Step2->Step3 Step4 Validate Program against This compound Unit Cell Benchmark Step3->Step4 End Program Verified for Safety Analysis (e.g., CiADS) Step4->End

A Note on "this compound" in Other Contexts

It's important to be aware that the acronym "TMI" can refer to different concepts across scientific fields. In the search results, it also appears as:

  • Temporally Multiplexed Imaging (TMI): A live-cell imaging technique in biology that uses fluorescent proteins with different clocklike properties to track multiple cellular signals simultaneously [2].
  • IBM Planning Analytics (TM1): A database for enterprise performance management, with discussions on how to integrate its data into Alteryx workflows [3].

The verification protocol detailed above is specifically for the nuclear energy context pertaining to the Three Mile Island-1 benchmark.

References

TMI-1 in Scientific Research: Two Distinct Contexts

Author: Smolecule Technical Support Team. Date: February 2026

The search results reveal two primary research contexts for "TMI-1," each with different experimental backgrounds and objectives. The table below summarizes these findings for clear comparison.

Context Identity of this compound Research Objective Key Experimental Findings/Applications
Biomedical Research A TNF-α-converting enzyme (TACE) inhibitor [1] To investigate its protective effect against paclitaxel-induced peripheral neuropathy [1] Suppressed inflammatory signaling (TNF-α, IL-1β, IL-6) and reversed TRPV1 upregulation in neuronal cells [1].
Biomedical Research An isoflavone (5,7,2′-trihydroxy-4′-methoxy-6-(3-hydroxy-3-methylbutyl)-isoflavone) from Ficus altissima [2] To overcome multidrug resistance in chronic myeloid leukemia cells [2] Inhibited cell proliferation, induced G2/M phase arrest, and targeted the Nrf2 protein to overcome resistance in K562/ADR cells [2].
Nuclear Energy The Three Mile Island Unit 1 nuclear reactor [3] [4] To provide a benchmark data set for validating nuclear reactor simulation codes [3] Used spent fuel rod analysis to create a high-accuracy standard for validating codes like ORNL's SCALE package [3].

Detailed Experimental Protocols

For the biomedical studies, here is a detailed breakdown of the key methodologies used.

This compound as a TACE Inhibitor for Neuropathy [1]
  • In Vitro Model: Used immortalized rat dorsal root ganglion (DRG) neuronal cells (50B11 line).
  • Cell Differentiation: Differentiated neurons using 75 μM forskolin before treatment.
  • Treatment: Cells were treated with paclitaxel (PAC) at 1, 10, and 100 ng/ml, with and without co-treatment of this compound at 0.04, 0.4, and 4 ng/ml.
  • Key Assessments:
    • Neurite Growth: Analyzed via microscopy and ImageJ software.
    • Protein Expression: Levels of TRPV1 and inflammatory cytokines were measured using Western blotting, quantitative RT-PCR, and ELISA.
    • Cell Viability: Assessed using an EZ-CYTOX kit.
    • Calcium Influx: Detected using flow cytometry and calcium imaging kits.
This compound as an Isoflavone for Leukemia [2]
  • Cell Lines: Included sensitive (K562) and adriamycin-resistant (K562/ADR) human chronic myeloid leukemia cells.
  • Cytotoxicity Assay: Used the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
  • Mechanism Investigation:
    • Cell Cycle Analysis: Performed using flow cytometry.
    • Apoptosis Assay: Checked via Annexin V-FITC/PI staining and Western blot for caspase cleavage.
    • Reactive Oxygen Species (ROS): Measured using a DCFH-DA probe.
    • Protein Targeting: Used a cellular thermal shift assay (CETSA) to confirm direct binding to the Nrf2 protein.
    • Western Blotting: Analyzed key proteins in the MAPK and PI3K/Akt/mTOR pathways.

Signaling Pathway and Experimental Workflow

Based on the described mechanisms, below is a diagram illustrating the signaling pathway through which the TACE inhibitor this compound is believed to protect against paclitaxel-induced neurotoxicity.

cluster_inflammation Neuroinflammatory Signaling Paclitaxel Paclitaxel TACE TACE (ADAM17) Paclitaxel->TACE Activates TNF_alpha TNF-α Release TACE->TNF_alpha Cleaves InflammatoryCytokines ↑ IL-1β, IL-6 TNF_alpha->InflammatoryCytokines TRPV1_Upregulation TRPV1 Upregulation TNF_alpha->TRPV1_Upregulation Potentiates InflammatoryCytokines->TRPV1_Upregulation Neurotoxicity Neurite Retraction & Neurotoxicity TRPV1_Upregulation->Neurotoxicity TMI1_TACE This compound (TACE Inhibitor) TMI1_TACE->TACE Inhibits

Diagram 1: Proposed mechanism of this compound (TACE inhibitor) against paclitaxel-induced neurotoxicity.

References

TMI-1: A Repositioned Drug for Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

TMI-1 is a thiomorpholine hydroxamate compound initially developed as a metalloproteinase inhibitor for rheumatoid arthritis. Its novel tumor-selective cytotoxic action has led to its repositioning as a potential treatment for aggressive breast cancers and other neoplasms [1]. Key characteristics are summarized below.

Property Description
Original Purpose Inhibitor of metalloproteinases (MMPs and ADAMs) for rheumatoid arthritis [1].
Repositioned For Breast cancer (particularly triple-negative and ERBB2-overexpressing) and other neoplasms [1].
Mechanism of Action Induces caspase-dependent apoptosis; inhibits cell cycle [1].
Tumor Selectivity Selective cytotoxicity against tumor cells and cancer stem cells at sub-micromolar range; non-malignant cells are resistant even at high concentrations [1].
Efficacy Spectrum Active against 34 out of 40 human tumor cell lines of various origins (ED50: 0.6 µM to 12.5 µM) [1].
Synergistic Potential Strong synergistic effect in association with docetaxel, doxorubicin, and lapatinib [1].

Experimental Data and Protocols

The following experimental data and protocols are based on the 2012 study that identified the anti-cancer properties of this compound [1].

Cytotoxicity and Efficacy Assessment

Experiments were conducted to measure the direct effects of this compound on cell survival and tumor development. Key quantitative findings are summarized in the table below.

Experimental Model Finding/Result Dosage/Concentration
Various Tumor Cell Lines Efficacy in 34/40 cell lines [1]. ED50: 0.6 µM to 12.5 µM [1].
Non-Malignant Cells No cytotoxic effect [1]. Tested up to high concentrations [1].
MMTV-ERBB2/neu Mice Induced tumor apoptosis, inhibited tumor occurrence and development [1]. 100 mg/kg/day [1].

Experimental Protocol Overview:

  • Cell Viability/Survival Assay: Breast tumor cell lines (luminal, basal, ERBB2-overexpressing) and non-malignant cells were treated with this compound. Cell survival was measured, and the effective dose that kills 50% of cells (ED50) was determined [1].
  • In Vivo Tumor Model: Transgenic MMTV-ERBB2/neu mice, which spontaneously develop mammary tumors, were used. Mice were treated with this compound alone via daily administration. Tumor occurrence, development, and apoptosis within tumors were monitored [1].
Mechanism of Action Studies

Research was performed to understand how this compound selectively kills cancer cells.

Experimental Protocol Overview:

  • Cell Cycle Analysis: this compound-treated tumor cells were analyzed using flow cytometry to determine the distribution of cells in different cell cycle phases (e.g., G1, S, G2) [1].
  • Apoptosis Assay: Induction of programmed cell death was measured using Annexin V staining. To determine if apoptosis was caspase-dependent, cells were co-treated with this compound and a pan-caspase inhibitor (Z-VAD-FMK) or caspase-8 specific inhibitor (Z-IETD-FMK), then cell survival was re-assessed [1].

The following diagram illustrates the mechanism of this compound action based on these experimental findings:

G TMI1 This compound Treatment CaspaseAct Caspase Activation TMI1->CaspaseAct CellCycle Cell Cycle Inhibition TMI1->CellCycle Apoptosis Apoptosis CaspaseAct->Apoptosis

Drug Combination Studies

Studies assessed whether this compound could work synergistically with standard chemotherapy drugs.

Experimental Protocol Overview:

  • Synergy Assay: Tumor cells were treated with this compound in combination with docetaxel, doxorubicin, or lapatinib. The combined effect was measured using cell viability assays. A synergistic effect is confirmed when the observed combined effect is greater than the sum of the effects of each drug alone [1].

Conclusion

This compound represents a promising repositioned drug candidate with a distinct profile:

  • Key Advantage: Its selective cytotoxicity targets tumor cells and cancer stem cells while sparing non-malignant cells, potentially reducing side effects [1].
  • Broad Potential: While highly active against adverse-prognosis breast cancers, its efficacy across a wide range of tumor cell lines suggests applicability for various neoplasms [1].
  • Synergistic Utility: Its strong synergy with existing chemotherapies like docetaxel and doxorubicin positions it as a potential combination therapy to enhance treatment efficacy [1].

References

Experimental Findings on TMI-1

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key experimental data from a 2022 study that investigated the protective effects of TMI-1 against paclitaxel-induced neurotoxicity in a dorsal root ganglion (DRG) neuronal cell model [1].

Experimental Measure Paclitaxel (PAC) Effect This compound Co-Treatment Effect
Cell Viability Decreased cell viability [1] Partial protection against PAC-induced reduction in cell viability [1]
Neurite Growth Decreased neurite length [1] Protective effect on neurite length [1]
TRPV1 Expression Upregulated protein and mRNA expression [1] Reversed PAC-induced upregulation [1]
Inflammatory Cytokines Increased secretion of TNF-α, IL-1β, and IL-6 [1] Decreased levels of TNF-α, IL-1β, and IL-6 [1]
Key Signaling Proteins Increased phosphorylation of ERK, JNK, p38, AKT, and PKC [1] Reduced phosphorylation of ERK, JNK, p38, AKT, and PKC [1]

Experimental Protocol Details

The study used the following detailed methodology [1]:

  • Cell Culture: Immortalized DRG neuronal (50B11) cells from rats were cultured in neurobasal medium supplemented with FBS, B27, d-glucose, L-glutamine, and antibiotics.
  • Differentiation & Treatment: Neuronal differentiation was induced with 75 µM forskolin. Cells were treated with PAC (1-100 ng/ml) alone or in combination with this compound (0.04-4 ng/ml).
  • Cell Viability Assay: Measured using a tetrazolium salt (EZ-CYTOX) kit; absorbance was read at 450 nm.
  • Neurite Growth Analysis: Cells were imaged, and neurite length was measured in five random fields per well using ImageJ software.
  • Immunofluorescence: Cells were fixed, permeabilized, and incubated with primary antibodies (TRPV1, βIII tubulin) and secondary antibodies (Alexa Fluor 488, 647). Imaging was performed with a confocal microscope.
  • Western Blotting: Protein lysates from control and treated cells were separated by SDS-PAGE, transferred to membranes, and probed with antibodies against TRPV1, PKC, PI3K, NF-κB, pAKT, pERK, pJNK, and pp38. Band densities were quantified with ImageJ.
  • Quantitative RT-PCR: Total RNA was isolated with TRIzol, reverse-transcribed to cDNA, and analyzed to quantify gene expression levels.
  • Cytokine Quantification: Secreted TNF-α, IL-1β, and IL-6 levels were measured by ELISA.

Signaling Pathway and Experimental Workflow

The diagrams below, created with Graphviz, illustrate the proposed molecular pathway and the experimental workflow based on the study.

G cluster0 Inflammatory Signaling (MAPK/PI3K) PAC Paclitaxel (PAC) TRPV1 TRPV1 Upregulation PAC->TRPV1 ADAM17 ADAM17 (TACE) PAC->ADAM17 pERK p-ERK PAC->pERK pJNK p-JNK PAC->pJNK pp38 p-p38 PAC->pp38 pAKT p-AKT PAC->pAKT pPKC p-PKC PAC->pPKC TNFa Secreted TNF-α TNFa->TRPV1 Neurotoxicity Neurotoxicity TRPV1->Neurotoxicity TMI1 This compound TMI1->TNFa TMI1->TRPV1 TMI1->ADAM17  Inhibits TMI1->pERK TMI1->pJNK TMI1->pp38 TMI1->pAKT TMI1->pPKC ADAM17->TNFa Invisible1 Invisible2 pERK->Neurotoxicity pJNK->Neurotoxicity pp38->Neurotoxicity pAKT->Neurotoxicity pPKC->Neurotoxicity

This compound Proposed Mechanism Against Paclitaxel Neurotoxicity

G Start Culture & Differentiate 50B11 DRG Neurons A Treat with: - Paclitaxel (PAC) - PAC + this compound Start->A B Cell Viability Assay (EZ-CYTOX) A->B C Neurite Growth Analysis (ImageJ) A->C D Immunofluorescence (TRPV1, βIII tubulin) A->D E Western Blotting (Key Signaling Proteins) A->E F qRT-PCR (TRPV1 mRNA) A->F G ELISA (Cytokine Quantification) A->G End Data Analysis & Conclusion B->End C->End D->End E->End F->End G->End

Experimental Workflow for this compound Study

Interpretation of Findings and Limitations

The provided data demonstrates this compound's potential mechanism in a preclinical model. However, for a comprehensive comparison guide, this single study has limitations:

  • No Direct Alternative Comparisons: The research focuses on this compound's mechanism. It does not include head-to-head experimental data comparing this compound's efficacy or reliability with other potential therapeutics (e.g., other TACE inhibitors, duloxetine, or other neuroprotective agents).
  • Scope of "Reliability": In a research context, "reliability testing" often extends beyond biological effect to include assay reproducibility, pharmacokinetic consistency, and stability data, which are not covered here.

To build a more complete guide, you would need to find studies that directly compare this compound to other candidates or compile data from separate studies on different alternatives into a unified comparison table.

References

TMI-1 Benchmark for Nuclear Code Validation

Author: Smolecule Technical Support Team. Date: February 2026

The "TMI-1 benchmark" refers to an experimental dataset created from spent fuel rods from the Three Mile Island reactor. This dataset is a cornerstone for validating the accuracy of computer codes that predict the isotopic composition of used nuclear fuel [1].

  • Purpose: To ensure that simulation codes used for designing safe storage, transportation, and safeguards for nuclear materials are accurate and reliable [1].
  • Methodology: The benchmark was developed using highly accurate radiochemical analysis and nondestructive analysis (NDA) on spent fuel samples [1].

The experimental workflow for creating this benchmark dataset is summarized below.

FuelRod This compound Spent Fuel Rods Dissolution Fuel Rod Dissolution FuelRod->Dissolution Spike Isotope Dilution Dissolution->Spike Separation High-Resolution Chemical Separation Spike->Separation MassSpec Mass Spectrometry Analysis Separation->MassSpec DataSet High-Accuracy Isotopic Benchmark Data Set MassSpec->DataSet CodeValidation Reactor Code Validation (e.g., SCALE) DataSet->CodeValidation

Detailed Experimental Protocol

The key to the high accuracy of the this compound benchmark was the advanced analytical chemistry protocol, led by researchers at Oak Ridge National Laboratory (ORNL) [1].

  • Sample Procurement and Dissolution: Specific fuel rods from the this compound reactor were selected and safely dissolved in a controlled hot cell facility [1].
  • Isotope Dilution: Before chemical processing, the sample was "spiked" with a gravimetrically measured, isotopically enriched standard for each element being analyzed. This ensures the calibrant undergoes the exact same chemical process as the unknown isotopes, which is the key to high precision [1].
  • Chemical Separation: High-pressure, high-resolution chromatography techniques were used to rapidly isolate multiple elements, producing "elementally pure fractions" of actinides and lanthanides for analysis [1].
  • Mass Spectrometry Analysis: The purified fractions were analyzed using mass spectrometry. The isotope dilution method allowed for uncertainties as low as 1.5 to 2%, a significant improvement over previous methods which had uncertainties of 10% or more [1].

Cross-Validation in Machine Learning

Since your original query might have been about statistical validation techniques, here is a summary of common cross-validation methods used in data science to evaluate model performance. Unlike the nuclear validation above, these are computational, not physical, experiments.

The table below compares several popular techniques.

Technique Core Principle Key Application / Strength
Hold-Out [2] Single random split into training and test sets (e.g., 80/20). Simple & fast; good for large datasets.
K-Fold [3] [2] Data split into k folds; model trained k times, each on k-1 folds and validated on the remaining fold. Robust performance estimate; reduces variance from a single random split.
Stratified K-Fold [2] Ensures each fold preserves the percentage of samples for each target class. Essential for imbalanced datasets.
Leave-One-Out (LOOCV) [2] Extreme k-Fold where k = number of samples; each sample is a test set once. Low bias; uses maximum data for training. Computationally expensive.
Time Series Split [4] Respects temporal order; training on past data to predict future data. Mandatory for time-dependent data to avoid "peeking" into the future.
Workflow for K-Fold Cross-Validation

K-Fold is one of the most reliable and commonly used techniques [2]. The standard workflow, as implemented in libraries like scikit-learn, can be visualized as follows.

Start Start with Full Dataset Split Split Data into k Folds Start->Split Loop For each of the k Folds: Split->Loop Train Train Model on k-1 Folds Loop->Train Validate Validate Model on Held-Out Fold Train->Validate Score Save Performance Score Validate->Score Check All folds used? Score->Check Check->Loop No FinalScore Calculate Final Score (Mean of k Scores) Check->FinalScore Yes

I hope this clarifies the two different contexts of "validation." If your research is specifically focused on nuclear reactor simulations, the this compound benchmark is the correct subject. If you were instead looking for general model evaluation techniques, the machine learning cross-validation section will be more directly useful.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

398.09701415 g/mol

Monoisotopic Mass

398.09701415 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(3S)-4-{[4-(BUT-2-YNYLOXY)PHENYL]SULFONYL}-N-HYDROXY-2,2-DIMETHYLTHIOMORPHOLINE-3-CARBOXAMIDE

Dates

Last modified: 08-15-2023
1: Vigouroux F, Rabarin F, Jeudy J, Bigorre N, Saint Cast Y, Pechmajou L, Raimbeau G. Peritrapezial osteoarthritis: Inter- and intraobserver reliability of the Allieu classification. Hand Surg Rehabil. 2017 Oct;36(5):363-367. doi: 10.1016/j.hansur.2017.06.008. Epub 2017 Aug 16. PubMed PMID: 28822670.
2: Pelter MM, Loranger DL, Kozik TM, Kedia A, Ganchan RP, Ganchan D, Hu X, Carey MG. Among Unstable Angina and Non-ST-Elevation Myocardial Infarction Patients, Transient Myocardial Ischemia and Early Invasive Treatment Are Predictors of Major In-hospital Complications. J Cardiovasc Nurs. 2016 Jul-Aug;31(4):E10-9. doi: 10.1097/JCN.0000000000000310. PubMed PMID: 26646595; PubMed Central PMCID: PMC4896865.
3: Beck Gooz M, Maldonado EN, Dang Y, Amria MY, Higashiyama S, Abboud HE, Lemasters JJ, Bell PD. ADAM17 promotes proliferation of collecting duct kidney epithelial cells through ERK activation and increased glycolysis in polycystic kidney disease. Am J Physiol Renal Physiol. 2014 Sep 1;307(5):F551-9. doi: 10.1152/ajprenal.00218.2014. Epub 2014 Jun 4. PubMed PMID: 24899059; PubMed Central PMCID: PMC4154111.
4: Swan JS, Hur C, Lee P, Motazedi T, Donelan K. Responsiveness of the testing morbidities index in colonoscopy. Value Health. 2013 Sep-Oct;16(6):1046-53. doi: 10.1016/j.jval.2013.07.008. PubMed PMID: 24041354.
5: Mezil L, Berruyer-Pouyet C, Cabaud O, Josselin E, Combes S, Brunel JM, Viens P, Collette Y, Birnbaum D, Lopez M. Tumor selective cytotoxic action of a thiomorpholin hydroxamate inhibitor (TMI-1) in breast cancer. PLoS One. 2012;7(9):e43409. doi: 10.1371/journal.pone.0043409. Epub 2012 Sep 18. PubMed PMID: 23028451; PubMed Central PMCID: PMC3445597.
6: Lerman Y, Werber MM, Fine I, Kemelman P. Preliminary clinical evaluation of a noninvasive device for the measurement of coagulability in the elderly. J Blood Med. 2011;2:113-8. doi: 10.2147/JBM.S13544. Epub 2011 Aug 18. PubMed PMID: 22287870; PubMed Central PMCID: PMC3262344.
7: Shu C, Zhou H, Afsharvand M, Duan L, Zhang H, Noveck R, Raible D. Pharmacokinetic-pharmacodynamic modeling of apratastat: a population-based approach. J Clin Pharmacol. 2011 Apr;51(4):472-81. doi: 10.1177/0091270010372389. Epub 2010 Nov 8. PubMed PMID: 21059888.
8: Moss ML, Rasmussen FH, Nudelman R, Dempsey PJ, Williams J. Fluorescent substrates useful as high-throughput screening tools for ADAM9. Comb Chem High Throughput Screen. 2010 May;13(4):358-65. PubMed PMID: 20015014.
9: Moss ML, Rasmussen FH. Fluorescent substrates for the proteinases ADAM17, ADAM10, ADAM8, and ADAM12 useful for high-throughput inhibitor screening. Anal Biochem. 2007 Jul 15;366(2):144-8. Epub 2007 May 3. PubMed PMID: 17548045.
10: Thabet MM, Huizinga TW. Drug evaluation: apratastat, a novel TACE/MMP inhibitor for rheumatoid arthritis. Curr Opin Investig Drugs. 2006 Nov;7(11):1014-9. PubMed PMID: 17117591.
11: Toth JL, Trzupek JD, Flores LV, Kiakos K, Hartley JA, Pennington WT, Lee M. A novel achiral seco-amino-cyclopropylindoline (CI) analog of CC-1065 and the duocarmycins: design, synthesis and biological studies. Med Chem. 2005 Jan;1(1):13-9. PubMed PMID: 16789881.
12: Bergmeier W, Piffath CL, Cheng G, Dole VS, Zhang Y, von Andrian UH, Wagner DD. Tumor necrosis factor-alpha-converting enzyme (ADAM17) mediates GPIbalpha shedding from platelets in vitro and in vivo. Circ Res. 2004 Oct 1;95(7):677-83. Epub 2004 Sep 2. PubMed PMID: 15345652.
13: Zhang Y, Xu J, Levin J, Hegen M, Li G, Robertshaw H, Brennan F, Cummons T, Clarke D, Vansell N, Nickerson-Nutter C, Barone D, Mohler K, Black R, Skotnicki J, Gibbons J, Feldmann M, Frost P, Larsen G, Lin LL. Identification and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecar boxamide (TMI-1), a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor for the treatment of rheumatoid arthritis. J Pharmacol Exp Ther. 2004 Apr;309(1):348-55. Epub 2004 Jan 12. PubMed PMID: 14718605.
14: Kuroyanagi T, Kura K. The in vitro development of immunoglobulin producing cells from the human bone marrow null lymphocyte. Tohoku J Exp Med. 1981 Mar;133(3):257-66. PubMed PMID: 7198307.

Explore Compound Types